(2-Aminophenyl)(cyclohexyl)methanone
Descripción
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Propiedades
IUPAC Name |
(2-aminophenyl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXZEWREZILOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of (2-Aminophenyl)(cyclohexyl)methanone
Abstract
(2-Aminophenyl)(cyclohexyl)methanone is a valuable building block in organic and medicinal chemistry, serving as a precursor for various heterocyclic compounds and pharmacologically active molecules.[1][2] This technical guide provides a comprehensive overview of the synthetic pathways leading to this key intermediate. We will delve into the mechanistic underpinnings of traditional and modern synthetic strategies, offering field-proven insights into experimental choices and protocol optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of (2-aminophenyl)(cyclohexyl)methanone.
Introduction: The Significance of (2-Aminophenyl)(cyclohexyl)methanone
2-Aminobenzophenone derivatives are a critical class of compounds in synthetic organic chemistry.[1][2][3] They are foundational materials for the synthesis of a wide array of fine chemicals and heterocyclic systems, including quinolines, quinazolines, acridones, and notably, benzodiazepines, a class of drugs with significant therapeutic applications.[1] The incorporation of a cyclohexyl moiety in place of a phenyl group, as in (2-aminophenyl)(cyclohexyl)methanone, offers a lipophilic and three-dimensional structural element that can be exploited in drug design to modulate physicochemical properties and biological activity.
The synthesis of ortho-amino-substituted aromatic ketones presents unique challenges, primarily due to the reactivity of the amino group. This guide will explore various strategies to overcome these challenges, focusing on both classical and contemporary methodologies.
Classical Synthetic Approach: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring.[4][5][6] However, the direct Friedel-Crafts acylation of aniline with cyclohexanecarbonyl chloride is problematic. The amino group of aniline is a potent Lewis base that readily reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and forming a highly deactivated anilinium salt.[7] This deactivation prevents the desired electrophilic aromatic substitution from occurring.[7]
To circumvent this issue, a protection-acylation-deprotection strategy is employed.
Protection of the Amino Group
The most common and effective strategy is the temporary protection of the amino group, typically by converting it into an acetamido group (-NHCOCH₃).[7] This is achieved by reacting aniline with acetic anhydride or acetyl chloride. The resulting acetanilide has a less basic nitrogen atom, which does not coordinate as strongly with the Lewis acid catalyst, thereby allowing the Friedel-Crafts reaction to proceed.[7]
Friedel-Crafts Acylation of the Protected Aniline
With the amino group protected, the Friedel-Crafts acylation can be performed. The acetamido group is an ortho-, para-directing group. Acylation of acetanilide with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) will yield a mixture of ortho and para acylated products.[3] The para-substituted product is typically the major isomer due to steric hindrance at the ortho position.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds via the formation of a resonance-stabilized acylium ion (R-C≡O⁺) as the key electrophile.[4][5] The Lewis acid, AlCl₃, abstracts the chloride from the acyl chloride to generate this highly reactive species.[4][5] The electron-rich aromatic ring of the acetanilide then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion).[4] Subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product.[4] A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, leading to a more predictable product distribution.[4][5][8][9]
Deprotection of the Amino Group
The final step in this classical pathway is the deprotection of the amino group. The acetamido group can be hydrolyzed back to the free amine under acidic or basic conditions. For instance, heating the acylated acetanilide with aqueous hydrochloric acid will effectively remove the acetyl group, yielding (2-aminophenyl)(cyclohexyl)methanone.[7]
Logical Flow of the Classical Synthesis Pathway:
Caption: Classical three-step synthesis of (2-Aminophenyl)(cyclohexyl)methanone.
Modern Synthetic Strategies: Directed Ortho-Metalation and C-H Activation
While the classical Friedel-Crafts approach is robust, it suffers from issues of regioselectivity and the need for protection/deprotection steps. Modern synthetic chemistry has focused on developing more direct and efficient methods, primarily through directed ortho-metalation and transition-metal-catalyzed C-H activation.[10][11][12]
Palladium-Catalyzed Decarboxylative ortho-Acylation
A highly effective modern approach involves the palladium-catalyzed ortho-acylation of anilines using a removable directing group.[10] In this strategy, the aniline is first converted to a carbamate derivative, which acts as a directing group.[10] This directing group coordinates to a palladium catalyst, bringing it into close proximity to the ortho C-H bond of the aniline ring.
The acylation is then achieved using an acyl source such as an α-oxocarboxylic acid.[10] The reaction proceeds via a decarboxylative coupling mechanism, where the α-oxocarboxylic acid loses carbon dioxide to generate the acylating species. This method offers high regioselectivity for the ortho position and can be performed under mild conditions with a broad substrate scope.[10] The carbamate directing group can be easily removed to afford the desired 2-amino aromatic ketone.[10]
Experimental Protocol: Palladium-Catalyzed Decarboxylative ortho-Acylation [10][13]
-
Preparation of the Aniline Carbamate: React the aniline with a suitable chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., pyridine) to form the corresponding carbamate.
-
Palladium-Catalyzed Acylation: In a reaction vessel, combine the aniline carbamate (0.30 mmol), Pd(OAc)₂ (10 mol %), the desired α-oxocarboxylic acid (e.g., cyclohexylglyoxylic acid, 0.54 mmol), (NH₄)₂S₂O₈ (0.60 mmol), and PTSA (0.225 mmol) in DCE (3.0 mL).[10][13]
-
Reaction Conditions: Heat the mixture at 45-60 °C for 24 hours.[10][13]
-
Workup: After cooling to room temperature, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Evaporate the solvent in vacuo to obtain the crude acylated carbamate.
-
Deprotection: The carbamate protecting group can be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, (2-aminophenyl)(cyclohexyl)methanone.
Data Summary for Palladium-Catalyzed Acylation:
| Parameter | Value | Reference |
| Aniline Carbamate | 0.30 mmol | [10] |
| Pd(OAc)₂ | 10 mol % | [10] |
| α-oxocarboxylic acid | 0.54 mmol | [10] |
| (NH₄)₂S₂O₈ | 0.60 mmol | [10] |
| PTSA | 0.225 mmol | [10] |
| Solvent | DCE (3.0 mL) | [10] |
| Temperature | 45-60 °C | [10] |
| Reaction Time | 24 h | [10] |
Workflow for Directed ortho-Acylation:
Caption: Modern directed ortho-acylation synthesis pathway.
Ruthenium-Catalyzed ortho-Acylation
Similar to palladium catalysis, ruthenium(II) catalysts can also be employed for the ortho-acylation of aniline derivatives.[11] In this case, a directing group such as a pyridyl group is attached to the aniline nitrogen. The reaction utilizes α-oxocarboxylic acids as the acyl source and proceeds under mild conditions with good functional group tolerance.[11]
Alternative Synthetic Routes
Several other methods for the synthesis of 2-aminobenzophenones have been reported, which could be adapted for the synthesis of (2-aminophenyl)(cyclohexyl)methanone.
-
From Anthranilic Acid Derivatives: The amino group of anthranilic acid can be protected, followed by conversion of the carboxylic acid to an acid chloride. A subsequent Friedel-Crafts reaction with cyclohexane would yield the desired product after deprotection.[3]
-
From Isatoic Anhydride: A one-pot synthesis from substituted isatoic anhydride using a diacetoxyiodobenzene (DIB) catalyst under microwave conditions has been reported for the synthesis of 2-aminobenzophenones.[2] This method offers a potentially greener alternative to traditional Lewis acid catalysis.[2]
-
Nucleophilic Addition to 2-Aminobenzonitriles: The reaction of a Grignard reagent (e.g., cyclohexylmagnesium bromide) with 2-aminobenzonitrile can lead to the formation of an imine intermediate, which upon hydrolysis yields the corresponding ketone.[3]
Conclusion
The synthesis of (2-aminophenyl)(cyclohexyl)methanone can be achieved through both classical and modern synthetic methodologies. The traditional Friedel-Crafts acylation, while effective, requires a protection-deprotection sequence and can suffer from regioselectivity issues. Modern transition-metal-catalyzed C-H activation strategies, particularly palladium-catalyzed ortho-acylation, offer a more direct and highly regioselective route to this important building block. The choice of synthetic pathway will depend on factors such as substrate availability, desired scale, and the need for functional group tolerance. As the demand for structurally diverse and complex molecules continues to grow in the pharmaceutical and materials sciences, the development of efficient and selective methods for the synthesis of key intermediates like (2-aminophenyl)(cyclohexyl)methanone will remain a critical area of research.
References
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Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. [Link]
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C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Royal Society of Chemistry. [Link]
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ortho-acylation of anilines. Chem-Station. [Link]
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Friedel-Crafts Acylation. Chemistry Steps. [Link]
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Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC. National Center for Biotechnology Information. [Link]
-
A one-pot process for palladium catalyzed direct C–H acylation of anilines in water using a removable ortho directing group. Royal Society of Chemistry. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. [Link]
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Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
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2-aminobenzophenone. Organic Syntheses. [Link]
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2-Aminobenzophenones: An Overview of Synthesis and Applications. Asian Journal of Organic & Medicinal Chemistry. [Link]
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Synthesis of 2-aminobenzophenone from isatoic anhydride using diacetoxy iodo benzene as a green catalyst. JETIR. [Link]
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Friedel-Crafts acylation of anilides. Science Madness. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
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Friedel-Crafts acylation. YouTube. [Link]
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An In-depth Technical Guide to the Synthesis of (2-Aminophenyl)(cyclohexyl)methanone from Anthranilic Acid
Introduction
(2-Aminophenyl)(cyclohexyl)methanone is a valuable chemical intermediate, finding applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a benzophenone-like core with a cyclohexyl moiety, imparts unique properties that are of interest to researchers in drug development and materials science. This guide provides a comprehensive overview of a primary synthetic route to this compound, starting from the readily available and economically viable precursor, anthranilic acid. The methodology detailed herein is grounded in the principles of Friedel-Crafts acylation, a cornerstone of aromatic chemistry.
This document is intended for an audience of researchers, scientists, and drug development professionals. It aims to provide not just a procedural outline, but also a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and a framework for the successful and reproducible synthesis of the target compound.
Chemical Principles and Reaction Mechanism
The synthesis of (2-Aminophenyl)(cyclohexyl)methanone from anthranilic acid is fundamentally a two-step process. The initial and most critical step is the protection of the amino group of anthranilic acid. This is necessary because the free amino group is highly reactive under the conditions of the subsequent Friedel-Crafts acylation and would lead to undesired side reactions. The second step is the core carbon-carbon bond-forming reaction, a Friedel-Crafts acylation, where the protected anthranilic acid is reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst.
Step 1: Protection of the Amino Group
The amino group of anthranilic acid is nucleophilic and would react with both the Lewis acid catalyst and the acylating agent in the subsequent step. To prevent this, it is temporarily converted into a less reactive group. A common and effective protecting group for this purpose is the p-toluenesulfonyl (tosyl) group. The reaction of anthranilic acid with p-toluenesulfonyl chloride in the presence of a base, such as sodium carbonate, yields p-toluenesulfonylanthranilic acid.[1] This protection strategy is well-established and offers the advantage of a crystalline, easily handled intermediate.
Step 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this synthesis, the protected anthranilic acid derivative acts as the aromatic substrate. The electrophile is an acylium ion, generated in situ from cyclohexanecarbonyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The acylium ion then attacks the electron-rich aromatic ring of the protected anthranilic acid. The acylation occurs preferentially at the position para to the activating amino group (now a sulfonamide), which directs the incoming electrophile to this position.
The reaction proceeds through the formation of a complex between the Lewis acid and the chlorine atom of the acid chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. This electrophile then reacts with the aromatic ring to yield the acylated product.
Step 3: Deprotection
Following the acylation, the tosyl protecting group is removed to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis, for instance, by heating with concentrated sulfuric acid or hydrochloric acid.[3] This step yields the final product, (2-Aminophenyl)(cyclohexyl)methanone.
Overall Reaction Pathway
Caption: Synthetic pathway for (2-Aminophenyl)(cyclohexyl)methanone.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anthranilic Acid | Reagent | Sigma-Aldrich | |
| p-Toluenesulfonyl Chloride | Reagent | Sigma-Aldrich | |
| Sodium Carbonate | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid | Concentrated (12N) | Fisher Scientific | |
| Cyclohexanecarbonyl Chloride | 98% | Sigma-Aldrich | [4] |
| Aluminum Chloride | Anhydrous | Sigma-Aldrich | Handle with care, moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Sulfuric Acid | Concentrated | Fisher Scientific | |
| Sodium Bicarbonate | Saturated Solution | ||
| Magnesium Sulfate | Anhydrous |
Step-by-Step Methodology
Part 1: Synthesis of p-Toluenesulfonylanthranilic Acid (Protection)
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium carbonate (52 g, 0.49 mol) in 300 mL of water.
-
Warm the solution gently and add anthranilic acid (27.4 g, 0.2 mol) in portions. Heat to approximately 70°C to ensure complete dissolution.
-
Allow the solution to cool to about 60°C. Add p-toluenesulfonyl chloride (45.8 g, 0.24 mol) in small portions over 20 minutes, maintaining the temperature between 60-70°C.[1]
-
After the addition is complete, continue stirring at 60-70°C for an additional 30 minutes.
-
Cool the reaction mixture to approximately 50°C. In a separate beaker, prepare a solution of 50 mL of concentrated hydrochloric acid in 50 mL of water.
-
Slowly and carefully, with vigorous stirring, add the reaction mixture to the hydrochloric acid solution. Be cautious as foaming will occur.
-
Collect the precipitated product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a dilute solution of hydrochloric acid (10 mL concentrated HCl in 50 mL water) followed by 100 mL of cold water.
-
Dry the product in a vacuum oven at 80-100°C to a constant weight. The expected yield is 52-55 g (89-94%).
Part 2: Synthesis of N-Tosyl-(2-cyclohexanoyl)aniline-2-carboxylic acid (Friedel-Crafts Acylation)
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
To the flask, add anhydrous aluminum chloride (40 g, 0.3 mol) and 150 mL of anhydrous dichloromethane.
-
In the dropping funnel, prepare a solution of p-toluenesulfonylanthranilic acid (29.1 g, 0.1 mol) and cyclohexanecarbonyl chloride (16.1 g, 0.11 mol) in 100 mL of anhydrous dichloromethane.[4]
-
Cool the aluminum chloride suspension in an ice bath. Slowly add the solution from the dropping funnel to the flask over a period of 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of 100 mL of crushed ice, followed by 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude acylated intermediate.
Part 3: Synthesis of (2-Aminophenyl)(cyclohexyl)methanone (Deprotection)
-
To the crude N-Tosyl-(2-cyclohexanoyl)aniline-2-carboxylic acid from the previous step, add 100 mL of concentrated sulfuric acid.
-
Heat the mixture to 90-100°C and maintain this temperature for 2 hours.
-
Carefully pour the hot acid mixture onto 500 g of crushed ice with stirring.
-
Neutralize the resulting solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Combine the ethereal extracts and wash with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (2-Aminophenyl)(cyclohexyl)methanone.
Data Presentation
| Parameter | Value |
| Starting Material | Anthranilic Acid |
| Key Reagents | p-Toluenesulfonyl Chloride, Cyclohexanecarbonyl Chloride, Aluminum Chloride |
| Protection Step Yield | 89-94% |
| Overall Expected Yield | 60-70% (after purification) |
| Final Product Form | Crystalline solid or viscous oil |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
Characterization
The structure and purity of the synthesized (2-Aminophenyl)(cyclohexyl)methanone should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of aromatic and cyclohexyl protons and the amino group.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To detect characteristic functional groups such as the N-H stretches of the primary amine and the C=O stretch of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. Each step includes clear checkpoints and expected outcomes.
-
Protection Step: The formation of a precipitate upon acidification in Part 1 is a primary indicator of a successful reaction. The yield and melting point of the p-toluenesulfonylanthranilic acid can be compared to literature values to validate its identity and purity before proceeding.
-
Acylation Step: The progress of the Friedel-Crafts acylation can be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spot should diminish over time.
-
Deprotection and Final Product: The final product's identity is unequivocally confirmed through a suite of spectroscopic methods. The obtained data should be consistent with the expected structure of (2-Aminophenyl)(cyclohexyl)methanone. Any significant deviation would necessitate a review of the preceding steps.
By following these validation checks, a researcher can have a high degree of confidence in the integrity of the synthetic process and the identity of the final compound.
Conclusion
This technical guide provides a robust and well-documented pathway for the synthesis of (2-Aminophenyl)(cyclohexyl)methanone from anthranilic acid. By detailing the underlying chemical principles, providing a meticulous experimental protocol, and emphasizing self-validating checkpoints, this document equips researchers with the necessary tools and knowledge for the successful execution of this synthesis. The application of a classic protection-acylation-deprotection strategy offers a reliable and scalable method for accessing this important chemical intermediate.
References
-
2-aminobenzophenone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. (n.d.). Retrieved from [Link]
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(2-Aminophenyl)(cyclohexyl)methanone chemical properties and structure
Title: In-Depth Technical Guide: (2-Aminophenyl)(cyclohexyl)methanone – Structural Dynamics and Heterocyclic Synthesis Protocols
Executive Summary & Core Directive
In the landscape of modern medicinal chemistry and drug discovery, highly programmable building blocks are essential for developing conformationally restricted pharmacophores. (2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9), also known as 2-cyclohexanecarbonylaniline, serves as a privileged ortho-aminobenzophenone derivative[1]. Its unique architecture—combining a nucleophilic aniline moiety with a sterically demanding cyclohexyl ketone—makes it an indispensable precursor for synthesizing complex heterocycles, including quinolines, quinazolines, and benzodiazepines. These downstream scaffolds are heavily utilized in the development of viral replication inhibitors and neurological therapeutics (such as cholecystokinin antagonists)[2][3].
As an Application Scientist, I approach this compound not merely as a starting material, but as a dynamic system where steric bulk and electronic effects can be precisely manipulated to dictate the 3D geometry and target-binding affinity of the final drug candidate.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of (2-Aminophenyl)(cyclohexyl)methanone is critical for predicting its solubility, reactivity, and behavior in organic synthesis.
Quantitative Data Profile
Data summarized from computational and empirical chemical databases[1].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | (2-Aminophenyl)(cyclohexyl)methanone | Standard IUPAC nomenclature. |
| CAS Registry Number | 3432-87-9 | Primary identifier for procurement and safety. |
| Molecular Formula | C13H17NO | Defines exact mass requirements for MS validation. |
| Molecular Weight | 203.28 g/mol | Low MW allows for significant downstream elaboration. |
| Topological Polar Surface Area | 43.1 Ų | Excellent membrane permeability profile for CNS targets. |
| Rotatable Bonds | 2 | Low flexibility aids in locking bioactive conformations. |
| Hydrogen Bond Donors | 1 | The -NH2 group acts as a primary nucleophile. |
| Hydrogen Bond Acceptors | 2 | The C=O and -NH2 groups participate in target binding. |
Structural Causality in Drug Design
The reactivity of this molecule is governed by two adjacent centers: the ortho-amino group (nucleophile) and the carbonyl carbon (electrophile). However, the defining feature is the cyclohexyl ring . During cyclization reactions (e.g., Friedländer annulation), the bulky cyclohexyl group is forced into a specific spatial orientation. This steric hindrance restricts the rotation of adjacent substituents on the resulting heterocycle, a phenomenon exploited to "lock" the molecule into a bioactive conformation that fits perfectly into the hydrophobic pockets of viral polymerases or neural receptors.
Fig 1: Key structural pharmacophores and reactive centers of (2-Aminophenyl)(cyclohexyl)methanone.
Mechanistic Pathways: The Friedländer Annulation
One of the most robust applications of (2-Aminophenyl)(cyclohexyl)methanone is its conversion into highly substituted quinolines via the Friedländer synthesis[3]. When reacted with a 1,3-dicarbonyl compound (such as ethyl acetopyruvate), the reaction proceeds through a self-assembling cascade:
-
Schiff Base Formation: The primary amine attacks the more reactive, less sterically hindered ketone of the dicarbonyl.
-
Intramolecular Aldol Condensation: The enolate generated from the dicarbonyl attacks the cyclohexyl-substituted ketone.
-
Dehydration & Aromatization: Loss of water yields a fully aromatic, 4-cyclohexyl-substituted quinoline core.
Fig 2: Friedländer synthesis pathway converting the precursor to a quinoline derivative.
Experimental Protocol: Synthesis of 4-Cyclohexyl-Quinoline Scaffolds
The following methodology details the synthesis of a quinoline-based viral replication inhibitor, utilizing a self-validating workflow to ensure high yield and purity. This protocol is adapted from validated patent literature[3].
Reagents & Materials
-
Substrate: 2-cyclohexanecarbonylaniline (544 mg, 2.68 mmol)[3]
-
Reactant: Ethyl acetopyruvate (423.2 mg, 2.68 mmol)[3]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, 0.268 mmol)
Step-by-Step Methodology
Step 1: Solvation and Initiation
-
Charge a flame-dried Schlenk tube with 544 mg (2.68 mmol) of 2-cyclohexanecarbonylaniline and 423.2 mg (2.68 mmol) of ethyl acetopyruvate.
-
Dissolve the mixture in 10 mL of anhydrous DMF.
-
Causality: DMF is selected as a highly polar, aprotic solvent. It effectively solvates the highly lipophilic cyclohexyl moiety while stabilizing the polar transition states required for the initial nucleophilic attack.
-
-
Add a catalytic amount of p-TsOH.
Step 2: Self-Validating Imine Formation
-
Stir the reaction mixture at 60 °C for 1 hour.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed to higher temperatures until the m/z 204 [M+H]+ peak of the starting aniline has completely disappeared, confirming quantitative conversion to the Schiff base intermediate.
Step 3: Cyclization and Aromatization
-
Once imine formation is confirmed, elevate the temperature to 100 °C and stir for an additional 4–6 hours.
-
Causality: The elevated thermal energy, combined with the acid catalyst, forces the challenging intramolecular aldol condensation against the steric resistance of the cyclohexyl group, driving the dehydration to form the aromatic quinoline ring.
-
Step 4: Workup and Isolation
-
Cool the reaction to room temperature and quench with 20 mL of saturated aqueous NaHCO3 to neutralize the acid catalyst.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-cyclohexyl-quinoline derivative.
Analytical Validation & Quality Control
To verify the structural integrity of the synthesized quinoline derivative, the following analytical signatures must be confirmed:
-
1H-NMR (400 MHz, CDCl3): Look for the disappearance of the broad singlet corresponding to the primary amine (-NH2) at ~6.0 ppm. The presence of a complex multiplet in the 1.2–2.0 ppm range will confirm the retention of the intact cyclohexyl ring.
-
High-Resolution Mass Spectrometry (HRMS-ESI): The expected [M+H]+ peak must align with the calculated exact mass of the newly formed quinoline core, confirming the loss of two water molecules (-36 Da) during the condensation cascade.
References
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An In-depth Technical Guide to the Spectroscopic Characterization of (2-Aminophenyl)(cyclohexyl)methanone
This document serves as a comprehensive technical guide on the analytical characterization of (2-Aminophenyl)(cyclohexyl)methanone (CAS No: 3432-87-9), a key chemical intermediate.[1][2] For professionals in pharmaceutical research, synthetic chemistry, and quality control, unequivocal structural confirmation is paramount. This guide provides an integrated approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete spectroscopic profile of the molecule. The methodologies and interpretations presented herein are grounded in established principles and are designed to be both instructive and field-applicable.
Introduction and Synthesis Context
(2-Aminophenyl)(cyclohexyl)methanone, with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol , is an aromatic ketone featuring a primary amine and a cyclohexyl moiety.[1][2] Its structure presents a unique combination of aliphatic and aromatic features, making a multi-technique spectroscopic approach essential for unambiguous identification.
Understanding the synthetic origin of a compound is critical for anticipating potential impurities and rationalizing the analytical strategy. A common and logical route to this class of compounds is the Friedel-Crafts acylation reaction.[3] This involves the reaction of a suitable acylating agent, such as cyclohexanecarbonyl chloride, with aniline. The reaction is typically catalyzed by a Lewis acid like aluminum chloride.
Caption: Key α-cleavage fragmentation pathways in EI-MS.
-
Loss of Cyclohexyl Radical: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring results in the formation of a stable aminobenzoyl cation at m/z = 120 . This is often a prominent peak.
-
Loss of Aminobenzoyl Radical: Cleavage on the other side of the carbonyl group would lead to the formation of a cyclohexyl cation at m/z = 83 .
Integrated Spectroscopic Analysis
The true power of these techniques lies in their combined application. No single method provides all the necessary information, but together they offer definitive structural proof.
Caption: Workflow for definitive structural confirmation.
Conclusion
The spectroscopic characterization of (2-Aminophenyl)(cyclohexyl)methanone is achieved through a synergistic application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight of 203.28 g/mol and indicates key structural motifs through predictable fragmentation. Infrared spectroscopy provides unequivocal evidence of the primary amine, ketone carbonyl, and aromatic ring functional groups. Finally, ¹H and ¹³C NMR spectroscopy resolve the complete atomic connectivity, distinguishing between the aromatic, aliphatic, and amine protons and confirming the carbon skeleton. Together, these data provide a comprehensive and definitive analytical profile essential for quality assurance and research applications.
References
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(2-Aminophenyl)(cyclohexyl)methanone CAS number 3432-87-9 properties
An In-depth Technical Guide to (2-Aminophenyl)(cyclohexyl)methanone (CAS No. 3432-87-9)
Section 1: Introduction and Strategic Overview
(2-Aminophenyl)(cyclohexyl)methanone is a member of the aminobenzophenone class of compounds, a chemical scaffold of significant interest in medicinal chemistry and materials science. Structurally, it features a benzophenone core modified with a primary amine on the phenyl ring and a saturated cyclohexyl group in place of a second phenyl ring. This unique combination of a nucleophilic aromatic amine, a ketone linker, and a bulky, lipophilic aliphatic ring makes it a versatile intermediate for the synthesis of more complex molecular architectures.
This guide provides a comprehensive technical overview of (2-Aminophenyl)(cyclohexyl)methanone, CAS No. 3432-87-9, for researchers and professionals in drug development. It consolidates available physicochemical data, explores potential synthetic routes and reactivity, outlines expected analytical signatures, and discusses safety considerations. The insights herein are derived from an analysis of its structural features and data from analogous compounds, providing a foundational understanding for its application in research and development.
Section 2: Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This section details the nomenclature and structural representation of the target compound.
Nomenclature and Identifiers:
-
IUPAC Name: (2-Aminophenyl)(cyclohexyl)methanone
-
Synonyms: 2-Cyclohexanecarbonylaniline, (2-Amino-phenyl)-cyclohexyl-methanone[1]
Molecular Structure:
The structure consists of a cyclohexyl group and a 2-aminophenyl group attached to a central carbonyl carbon. The ortho-position of the amine relative to the ketone bridge is a key feature, enabling potential intramolecular interactions and directing further chemical transformations.
Caption: Chemical Structure of (2-Aminophenyl)(cyclohexyl)methanone.
Section 3: Physicochemical Properties
This table summarizes the core physicochemical properties of the compound. The limited publicly available data underscores its status as a research chemical rather than a bulk commodity.
| Property | Value | Source |
| CAS Number | 3432-87-9 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO | [1][2] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| Predicted pKa | 0.51 ± 0.10 | [1] |
| SMILES | NC1=C(C=CC=C1)C(C2CCCCC2)=O | [2] |
| InChI | InChI=1S/C13H17NO/c14-12-7-3-1-5-10(12)13(15)11-8-4-2-6-9-11/h1,3,5,7,11H,2,4,6,8-9,14H2 | [1] |
| Recommended Storage | Room temperature, inert atmosphere, keep in dark place. | [2] |
Section 4: Synthesis and Reactivity Insights
Conceptual Synthetic Protocol: Friedel-Crafts Acylation
While specific vendor-proprietary synthesis routes are not public, a plausible and scalable laboratory synthesis involves the Friedel-Crafts acylation of an N-protected aniline followed by deprotection. The use of a protecting group (e.g., acetyl) on the amine is critical to prevent N-acylation and deactivation of the aromatic ring.
Step-by-Step Methodology:
-
Protection: Acetanilide (N-phenylacetamide) is used as the starting material to protect the highly reactive amine functionality.
-
Acylation: Acetanilide is reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., dichloromethane or nitrobenzene). The reaction is typically performed at low temperatures to control reactivity and improve regioselectivity, favoring the para-substituted product due to the steric bulk of the ortho-acetamido group. However, some ortho-isomer is expected.
-
Hydrolysis (Deprotection): The resulting (acetylaminophenyl)(cyclohexyl)methanone intermediate is isolated. The acetyl protecting group is then removed via acid- or base-catalyzed hydrolysis to yield the final product, (2-Aminophenyl)(cyclohexyl)methanone.
-
Purification: The final compound is purified from reaction byproducts and any para-isomer using column chromatography or recrystallization.
Caption: Proposed two-step synthesis of the target compound.
Core Reactivity
The molecule possesses two primary reactive sites:
-
Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as diazotization, acylation, alkylation, and condensation. Its position ortho to the ketone allows for the formation of heterocyclic systems (e.g., quinolines, benzodiazepines) through intramolecular cyclization reactions, a common strategy in pharmaceutical synthesis. The reactivity is analogous to that of o-phenylenediamine in certain contexts, which can lead to cyclization byproducts if not controlled[3].
-
Carbonyl Group (C=O): The ketone is electrophilic and susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, or condensation to form imines or enamines. The formation of enaminones from related ketones is a well-established transformation that opens pathways to various heterocyclic products[4].
Section 5: Spectral Analysis and Characterization
Publicly available experimental spectral data (NMR, IR, MS) for this specific compound is limited. The following represents a predictive analysis based on its chemical structure, which is crucial for guiding the characterization of synthesized material.
¹H NMR (Proton NMR):
-
Aromatic Protons (4H): Expected to appear in the δ 6.5-7.8 ppm region. The protons will exhibit complex splitting patterns (doublets, triplets) due to their coupling with each other. The proton ortho to the amine and meta to the ketone will likely be the most upfield.
-
Amine Protons (2H): A broad singlet expected around δ 4.0-6.0 ppm, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
Cyclohexyl Protons (11H): A series of broad, overlapping multiplets in the δ 1.2-3.5 ppm region. The single methine proton alpha to the carbonyl will be the most downfield of this group.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (1C): A singlet expected far downfield, likely > δ 200 ppm.
-
Aromatic Carbons (6C): Six distinct signals expected in the δ 115-150 ppm range. The carbon bearing the amine group (C-NH₂) will be shifted upfield, while the carbon attached to the carbonyl (C-C=O) will be downfield.
-
Cyclohexyl Carbons (6C): Signals expected in the δ 25-50 ppm range. The methine carbon alpha to the carbonyl will be the most downfield.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region for the primary amine (symmetric and asymmetric stretches).
-
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of an aryl ketone.
-
C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: An absorption band around 1250-1350 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The nominal mass would be 203. The high-resolution mass should correspond to the molecular formula C₁₃H₁₇NO.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclohexyl group and cleavage at the carbonyl group.
Sources
Solubility and stability of (2-Aminophenyl)(cyclohexyl)methanone
An In-depth Technical Guide to the Solubility and Stability of (2-Aminophenyl)(cyclohexyl)methanone
Introduction
(2-Aminophenyl)(cyclohexyl)methanone, a molecule characterized by its aminobenzophenone-like structure, presents a unique set of physicochemical challenges and opportunities for researchers in pharmaceutical development. Its molecular architecture, featuring a basic aromatic amine and a non-polar cyclohexyl ketone moiety, dictates its behavior in various solvent systems and its susceptibility to degradation under environmental stress.[1][2] Understanding these properties is not merely an academic exercise; it is a prerequisite for successful formulation development, ensuring bioavailability, and establishing a stable, safe, and effective drug product.[3][4]
This guide provides a comprehensive framework for characterizing the solubility and stability of (2-Aminophenyl)(cyclohexyl)methanone. Moving beyond a simple recitation of data, we delve into the underlying principles that govern these properties, present detailed, field-proven experimental protocols for their determination, and offer a logical workflow for generating a robust data package suitable for regulatory submissions and advanced drug development.
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The structure of (2-Aminophenyl)(cyclohexyl)methanone—containing both a hydrogen bond donor (the amine group) and acceptor (amine and ketone groups), alongside significant hydrophobic regions (the phenyl and cyclohexyl rings)—suggests a complex solubility profile.[1][5]
Theoretical Considerations & Predictive Analysis
Before embarking on experimental work, a theoretical analysis of the molecule's structure provides a rational basis for solvent selection.
-
Polarity and Hydrogen Bonding: The aromatic ring and the cyclohexyl group are non-polar and will favor solubility in lipophilic, non-polar, or moderately polar aprotic solvents. The primary amine (–NH₂) and carbonyl (C=O) groups introduce polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar protic solvents like alcohols.[2]
-
pH-Dependent Solubility: The presence of the basic 2-amino group (predicted pKa ≈ 0.51±0.10) is the most significant factor for aqueous solubility.[1] In acidic conditions (pH < pKa), the amine will be protonated to form a cationic ammonium salt (–NH₃⁺). This ionic form is significantly more polar and is expected to be much more soluble in aqueous media than the neutral form.[6] Therefore, solubility is predicted to be substantially higher in acidic buffers and 5% HCl compared to water or basic solutions.
Experimental Workflow for Solubility Determination
A systematic approach is essential to build a comprehensive solubility profile. The following workflow progresses from qualitative screening to precise quantitative measurement.
Caption: A systematic workflow for characterizing compound solubility.
Protocol 1: Qualitative and pH-Dependent Solubility Testing
This protocol establishes a foundational understanding of the compound's solubility characteristics across a range of relevant solvent types.[7][8]
-
Preparation: Into five separate, clearly labeled small test tubes, place approximately 10-20 mg of (2-Aminophenyl)(cyclohexyl)methanone.
-
Solvent Addition (Initial Screen): To the first tube, add 0.5 mL of deionized water. To the subsequent tubes, add 0.5 mL of ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM), respectively.
-
Mixing: Vigorously agitate each tube using a vortex mixer for at least one minute to facilitate dissolution.[8]
-
Observation: Visually inspect each tube against a contrasting background. Classify as "soluble," "sparingly soluble," or "insoluble." A compound is generally considered soluble if no solid particles are visible.[9]
-
pH-Dependent Testing:
-
Acid Solubility: To the fifth test tube containing the compound, add 0.75 mL of 5% aqueous HCl solution in small portions, mixing vigorously after each addition. Observe for dissolution. This is a key test for identifying organic bases.[7][10]
-
Base Solubility (for comparison): If desired for confirmation, a separate sample can be tested for solubility in 5% aqueous NaOH. As an amine, the compound is not expected to dissolve in a basic solution.[2]
-
-
Interpretation: Based on its structure, the compound is expected to be insoluble in water, soluble in organic solvents like DMSO and DCM, and highly soluble in 5% HCl.[2][6]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method provides precise, quantitative solubility data, which is essential for formulation development.
-
Preparation: Add an excess amount of (2-Aminophenyl)(cyclohexyl)methanone (e.g., 20 mg) to a series of vials containing a known volume (e.g., 2 mL) of each selected solvent (e.g., water, pH 1.2 buffer, pH 7.4 buffer, ethanol). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analysis: Quantify the concentration of the diluted sample using the analytical method.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the results in mg/mL and molarity.
Data Summary: Solubility Profile
All quantitative data should be collated into a clear, concise table for easy reference and comparison.
| Solvent/Medium | Temperature (°C) | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Classification |
| Deionized Water | 25 | Data | Data | e.g., Insoluble |
| 0.1 M HCl (pH ≈ 1.2) | 25 | Data | Data | e.g., Soluble |
| PBS (pH 7.4) | 25 | Data | Data | e.g., Insoluble |
| Ethanol | 25 | Data | Data | e.g., Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | e.g., Freely Soluble |
| Dichloromethane (DCM) | 25 | Data | Data | e.g., Soluble |
Part 2: Stability Assessment & Forced Degradation
Stability testing is a regulatory requirement and a fundamental component of drug development.[3] Forced degradation (or stress testing) is an intentional process of exposing the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][11] This information is crucial for developing and validating stability-indicating analytical methods.[12]
Anticipated Degradation Pathways
The functional groups in (2-Aminophenyl)(cyclohexyl)methanone suggest several potential degradation routes:
-
Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to colored degradation products (e.g., nitroso, nitro compounds) or polymerization. The benzylic position adjacent to the ketone is also a potential site for oxidation.[13][14]
-
Hydrolysis: While the amide bond is not present, under harsh acidic or basic conditions, other cleavages could theoretically occur, though this is less likely for the core structure.
-
Photodegradation: Aromatic amines and ketones are often photosensitive chromophores that can absorb UV/Vis light, leading to radical-mediated degradation pathways.[14] Exposure to light could cause discoloration or the formation of complex degradants.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Forced Degradation Study
This protocol outlines a systematic approach to stress testing, aligned with ICH guidelines.[3][11] The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.
-
Preparation of Stock Solution: Prepare a stock solution of (2-Aminophenyl)(cyclohexyl)methanone at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature or slightly elevated (e.g., 40-60°C), as base-catalyzed reactions can be rapid.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose the solid API and a solution of the API to dry heat (e.g., 80°C).
-
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
-
Time Points and Sampling: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 8, 24 hours, and longer if needed).
-
Sample Quenching: Immediately stop the degradation reaction. For acid and base samples, this involves neutralization with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the quenched samples to a suitable concentration and analyze them using a developed stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.[15]
Development of a Stability-Indicating Method
A critical component of any stability study is the analytical method used. An HPLC method is considered "stability-indicating" if it can accurately measure the decrease in the API concentration while separating it from all its degradation products, impurities, and excipients without interference.[12]
-
Objective: To achieve baseline separation (Resolution > 1.5) between the parent peak of (2-Aminophenyl)(cyclohexyl)methanone and all peaks corresponding to degradation products.
-
Approach: Method development will involve screening different C18 and other stationary phases, mobile phase compositions (e.g., acetonitrile/methanol and various buffers), pH, and gradient profiles. The stressed samples from the forced degradation study are indispensable for this process, as they provide the very degradants the method must be able to resolve.
Data Summary: Forced Degradation Results
Results should be tabulated to clearly show the impact of each stress condition over time.
| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants | Observations (e.g., Color Change) |
| Control (RT, protected from light) | 24 | Data | Data | Data | e.g., No change |
| 0.1 M HCl @ 60°C | 24 | Data | Data | Data | e.g., Slight yellowing |
| 0.1 M NaOH @ 60°C | 24 | Data | Data | Data | e.g., No change |
| 3% H₂O₂ @ RT | 24 | Data | Data | Data | e.g., Dark brown color |
| Thermal (Solid) @ 80°C | 24 | Data | Data | Data | e.g., No change |
| Photolytic (ICH Q1B) | 24 | Data | Data | Data | e.g., Surface discoloration |
Part 3: Recommendations for Handling and Storage
Based on the chemical nature of the compound and general best practices, the following handling and storage procedures are recommended to ensure its long-term integrity.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[16] To mitigate potential photo- and oxidative degradation, storage in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[17]
-
Incompatibilities: Avoid strong oxidizing agents, which are likely to degrade the amine functionality.[18] Also, avoid strong acids unless forming a salt for solubility purposes, as prolonged contact may catalyze degradation.[19]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powders.[16]
Conclusion
The successful development of (2-Aminophenyl)(cyclohexyl)methanone into a viable pharmaceutical product hinges on a thorough and early characterization of its solubility and stability. This guide provides the strategic framework and detailed methodologies required for this task. By systematically evaluating its behavior in various solvents, understanding its pH-dependent solubility, and mapping its degradation pathways through forced degradation studies, researchers can generate the critical data needed to guide formulation, select appropriate storage conditions, and build a robust CMC (Chemistry, Manufacturing, and Controls) data package. This proactive, science-driven approach is the cornerstone of efficient and successful drug development.
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Crystal structure of (2-Aminophenyl)(cyclohexyl)methanone
An In-depth Technical Guide to the Crystal Structure of (2-Aminophenyl)(cyclohexyl)methanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative of Structural Chemistry in Modern Science
In the landscape of drug development and materials science, the three-dimensional architecture of a molecule is a fundamental determinant of its function, properties, and interactions. The crystal structure provides the highest resolution view of this architecture, revealing precise bond lengths, angles, and intermolecular interactions that govern a compound's behavior. (2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9) is a molecule of interest, featuring a flexible cyclohexyl group, a planar aminophenyl ring, and key functional groups (a carbonyl and an amine) that can participate in hydrogen bonding.[1][2] This combination of features makes its solid-state conformation and packing crucial for understanding its potential as a synthetic building block or a pharmacologically active agent.
Derivatives of this scaffold are recognized as important intermediates in organic synthesis, particularly for molecules with applications in medicinal chemistry.[3] This guide will therefore provide a rigorous, experience-grounded protocol for determining and interpreting the crystal structure of this compound, emphasizing the causality behind experimental choices and the linkage between molecular structure and potential application.
Synthesis and High-Purity Crystallization
The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Strategy: Friedel-Crafts Acylation
A logical and efficient route to (2-Aminophenyl)(cyclohexyl)methanone is the Friedel-Crafts acylation of aniline with cyclohexanecarbonyl chloride. The amino group of aniline directs the acylation to the ortho and para positions. While this can lead to a mixture of isomers, the ortho product can be separated chromatographically.
Experimental Protocol: Synthesis
-
Reactant Setup: In a 250 mL three-necked, flame-dried flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Catalyst Introduction: Cool the flask to 0°C using an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise over 15 minutes. This step is highly exothermic and moisture-sensitive; rigorous anhydrous conditions are essential to prevent catalyst deactivation.
-
Acylating Agent Addition: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise via a syringe while maintaining the temperature at 0°C to control the reaction rate and minimize side-product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze the aluminum catalyst.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal under reduced pressure, purify the crude product via column chromatography on silica gel to isolate the ortho-isomer.
The Art of Single-Crystal Growth
Growing a single crystal is often the most challenging step, requiring patience and meticulous technique. The goal is to achieve slow, ordered precipitation from a supersaturated solution.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Determine a suitable solvent system. The ideal solvent dissolves the compound moderately when hot but poorly when cold. Ethyl acetate is a good starting point, as it was used successfully for the analogous compound, (2-Aminophenyl)(p-tolyl)methanone.[4]
-
Solution Preparation: Dissolve the purified compound (e.g., 25 mg) in a minimal amount of the chosen solvent (e.g., 1-2 mL of ethyl acetate) in a small, clean vial.
-
Incubation: Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free location at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The formation of well-defined, facetted crystals with sharp edges is a visual indicator of high internal order, making them suitable candidates for X-ray diffraction. Poor quality (e.g., cloudy or dendritic) solids suggest the need to screen other solvents or crystallization techniques (e.g., vapor diffusion, cooling).
X-ray Crystallography: From Diffraction to Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
The Crystallographic Workflow
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Predicted Structural Features and Data
While the specific crystal structure of (2-Aminophenyl)(cyclohexyl)methanone has not been published, we can infer its key characteristics from the known structure of the closely related molecule, (2-Aminophenyl)(p-tolyl)methanone.[4]
-
Intramolecular Hydrogen Bonding: A strong intramolecular N-H···O hydrogen bond is expected between one of the amine hydrogens and the carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring and is a common feature in ortho-aminobenzophenone derivatives.[4]
-
Intermolecular Interactions: The second amine hydrogen is available for intermolecular hydrogen bonding, likely forming N-H···O links between adjacent molecules. These bonds are critical in stabilizing the crystal packing.[4]
-
Conformation: The cyclohexyl ring will adopt a low-energy chair conformation. The dihedral angle between the phenyl ring and the carbonyl group will be non-planar due to steric hindrance, influencing the overall molecular shape. In the tolyl analogue, this angle is 52.8°.[4]
Data Presentation: Representative Crystallographic Table
The following table presents plausible, representative data for (2-Aminophenyl)(cyclohexyl)methanone, based on typical values for small organic molecules.
| Parameter | Plausible Value | Technical Significance |
| Chemical Formula | C₁₃H₁₇NO | Defines the atomic composition of the molecule.[1] |
| Molar Mass ( g/mol ) | 203.28 | The mass of one mole of the substance.[2] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 12.1, 8.5, 11.2 | The dimensions of the unit cell edges. |
| β (°) | 105.3 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1105 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of agreement between the calculated model and the observed X-ray data; a lower value indicates a better fit. |
Authoritative Grounding: The Structure-Application Nexus
Understanding the crystal structure is not an end in itself but a critical starting point for rational drug design and materials engineering.
Role in Drug Discovery
-
Structure-Activity Relationship (SAR): The precise 3D structure provides the empirical basis for SAR studies. For instance, knowing the exact conformation of the cyclohexyl group and its orientation relative to the aminophenyl ring allows medicinal chemists to design new analogues with improved binding affinity to a biological target. This is a core principle in the discovery of novel therapeutics, such as kinase inhibitors.[5]
-
Lead Optimization: Structure-based drug design relies on an accurate crystal structure to guide the optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic properties.[5]
-
Polymorph Screening: The solid-state packing revealed by crystallography is essential for identifying and characterizing polymorphs—different crystalline forms of the same compound that can have vastly different solubilities and bioavailabilities.
Logic of Application
The flow from structural data to intelligent application design is a cornerstone of modern chemical research.
Caption: The pathway from structural data to rational drug design.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the study of the crystal structure of (2-Aminophenyl)(cyclohexyl)methanone. By integrating detailed protocols for synthesis and crystallization with the principles of X-ray diffraction and a clear rationale for its application in drug development, we provide a complete framework for researchers. The elucidated structure, defined by key intramolecular and intermolecular hydrogen bonds and specific conformational features, serves as an invaluable tool for predicting the compound's properties and for guiding the design of new molecules with enhanced function.
References
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Structure of (2-Aminophenyl)(p-tolyl)
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General Crystallographic Data and Refinement
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Synthesis of Related Aminophenyl Methanones
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Title: Synthesis of methanone
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Publication of a Related Structure
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Crystal Structure of a Related Cyclohexyl Compound
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Discovery of AMPA Receptor Antagonists
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Potential biological activity of aminophenyl ketone derivatives
An In-depth Technical Guide to the Potential Biological Activity of Aminophenyl Ketone Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Aminophenyl ketone derivatives represent a versatile and highly privileged scaffold in medicinal chemistry and drug discovery. Characterized by a ketone group attached to a phenyl ring which also bears an amino substituent, these molecules serve as foundational structures for a vast array of compounds with significant biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by aminophenyl ketone derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, present key quantitative data, and provide detailed experimental protocols for evaluating these activities, offering a resource for researchers, scientists, and drug development professionals.
Introduction: The Aminophenyl Ketone Scaffold
The aminophenyl ketone core is a fundamental building block in the synthesis of numerous bioactive molecules and heterocyclic compounds.[1] The presence of three key features—the aromatic ring, the ketone carbonyl group, and the amino group—provides multiple points for chemical modification and interaction with biological targets. The ketone group can act as a hydrogen bond acceptor, while the amino group can be a hydrogen bond donor or a site for further derivatization. This structural versatility has led to the development of derivatives with a wide spectrum of therapeutic potential, ranging from antimicrobial to anticancer agents.[2] Advances in organic synthesis, including one-pot procedures and multicomponent reactions like the Mannich reaction, have made these derivatives readily accessible for biological screening and development.[2][3]
This guide will systematically explore the major biological activities attributed to this class of compounds, grounding the discussion in experimental evidence and established scientific principles.
Anticancer Activity
Aminophenyl ketone derivatives have emerged as a promising class of antineoplastic agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key cellular enzymes, and interference with cell signaling pathways.
Mechanism of Action: Apoptosis Induction and Enzyme Inhibition
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain p-alkylaminophenols, which are structurally related, induce apoptosis in human leukemia (HL60) cells.[4] The efficacy of this induction is often correlated with the physicochemical properties of the molecule, such as its ability to be incorporated into cancer cells.[4]
Furthermore, specific derivatives have been found to inhibit crucial enzymes involved in cancer progression. For instance, novel pyrazole-linked benzothiazole–naphthol derivatives, which can be synthesized from aminophenyl ketone precursors, have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair.[5] Other analogues have been designed as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic gene silencing, a hallmark of many cancers.[6]
Structure-Activity Relationships (SAR)
The anticancer potency of aminophenyl ketone derivatives is highly dependent on their specific structural features.
-
Alkyl Chain Length: A recurrent theme is the influence of alkyl chain length on cytotoxicity. For p-alkylaminophenol derivatives, a longer alkyl chain (e.g., p-dodecylaminophenol) often leads to more potent anticancer activity against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cell lines.[4][7] This is likely due to increased lipophilicity, which enhances cellular uptake.[4]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic rings can dramatically alter activity. The introduction of electron-donating groups, such as methoxy groups, has been shown to strengthen the anticancer activity of various compounds.[8]
-
Heterocyclic Modifications: Incorporating the aminophenyl ketone scaffold into larger heterocyclic systems, such as 1,3,5-triazines or pyrazoles, has yielded compounds with potent and sometimes selective activity against specific cancer cell lines, like pancreatic adenocarcinoma (Capan-1).[5][9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected aminophenyl ketone derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrazole-linked benzothiazole–naphthol | HeLa (Cervical Cancer) | IC₅₀ | 4.63 - 5.54 µM | [5] |
| 6-(aminophenyl)-triazine derivative 11o | Capan-1 (Pancreatic Cancer) | IC₅₀ | 1.4 µM | [9] |
| Aminobenzylnaphthol MMZ-45B | HT-29 (Colorectal Cancer) | IC₅₀ | 31.78 µM | [5] |
| p-Dodecylaminophenol | HL60 (Leukemia) | Growth Inhibition | Dose-dependent | [4][7] |
| Thiophenyltriazole 21 | Glioblastoma | Cell Viability Reduction | 19.6% | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, which is crucial for evaluating the cytotoxic potential of new compounds.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminophenyl ketone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Visualization: MTT Assay
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and aminophenyl ketone derivatives have shown considerable promise in this area. They exhibit activity against a range of pathogenic bacteria and fungi.
Spectrum of Activity
Derivatives of this class have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (e.g., Candida albicans).[3][10] For example, certain novel 4-aminoantipyrine derivatives showed high activity against all tested microbes, with specific compounds being particularly effective against B. subtilis and S. aureus.[10] Similarly, β-aminoketones synthesized via a three-component Mannich reaction were found to be biologically potent in antimicrobial screenings.[3]
Structure-Activity Relationships (SAR)
The antimicrobial efficacy is closely tied to the molecular structure.
-
Heterocyclic Core: The specific heterocyclic system incorporating the aminophenyl ketone motif is critical. For instance, studies have found that hydrazone derivatives of ketones often exhibit better antimicrobial activity than the corresponding semicarbazone derivatives.[11]
-
Substitution Patterns: The presence and nature of substituents can modulate activity. In one study, a pyrazole derivative showed higher antimicrobial activity than its hydrazone and semicarbazone precursors against several bacterial and fungal strains.[11]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for quantifying antimicrobial potency.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Peptide derivative of Mycophenolic Acid (26 ) | S. aureus | 32-128 | [12] |
| Peptide derivative of Mycophenolic Acid (26 ) | K. pneumoniae | 32-128 | [12] |
| 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | K. pneumoniae | High Activity | [11] |
| 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | S. epidermidis | High Activity | [11] |
| Substituted Ketone (2c ) | C. albicans | Moderate Activity** | [13] |
*Qualitative description of high activity reported, specific MIC values not provided in the abstract. **Activity reported as a zone of inhibition (7 mm), not an MIC value.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation, and the MIC is identified as the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions of the compound in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a reference.[11]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator dye like resazurin can also be used for easier visualization.
Anti-inflammatory and Neuroprotective Activities
There is a significant and growing body of evidence supporting the anti-inflammatory and neuroprotective potential of aminophenyl ketone derivatives and related ketone-containing structures. These activities are often mechanistically linked.
Mechanisms of Action
-
Anti-inflammatory Pathways: Phenyl substituted α-amino ketones have demonstrated clear anti-inflammatory and analgesic effects in animal models.[14] The mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[15] Another important target is Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 increases intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators.[16] Ketone bodies themselves, such as beta-hydroxybutyrate (BHB), are known to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome and modulating the NF-κB pathway.[17][18]
-
Neuroprotective Pathways: The neuroprotective effects of ketones are multifaceted. They provide an alternative energy source for the brain when glucose metabolism is impaired, a common issue in neurodegenerative diseases and ischemic injury.[19][20] They also enhance mitochondrial function, reduce oxidative stress, and decrease neuroinflammation.[20] Specific aminophenyl ketone derivatives have been designed as PDE4 inhibitors to improve memory and cognitive impairment, demonstrating a direct link between this scaffold and neuroprotection.[21] Furthermore, related peptides have been shown to protect neurons from glutamate-induced excitotoxicity, a key mechanism of cell death in stroke and brain trauma.[22]
Caption: Simplified pathway of PDE4 inhibition by aminophenyl ketone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats. Allow them to acclimatize to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Divide the rats into groups (e.g., n=6 per group). Administer the test aminophenyl ketone derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 250 mg/kg).[16] The control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug like Indomethacin or Ketoprofen.[14][23]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each rat at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The aminophenyl ketone scaffold is a cornerstone in the development of new therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of this core structure allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Mechanism Elucidation: While many activities have been identified, the precise molecular targets for many derivatives remain unknown. Advanced techniques such as proteomics, transcriptomics, and chemical biology approaches can help deconvolve these mechanisms.
-
Selective Targeting: Designing derivatives with high selectivity for a specific target (e.g., a particular enzyme isoform or receptor subtype) is crucial for minimizing off-target effects and improving the therapeutic index.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.
-
Multifunctional Agents: Given the diverse activities, there is potential to develop single molecules that can address multiple pathological processes simultaneously, such as agents with combined anti-inflammatory and neuroprotective properties for treating neurodegenerative diseases.
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In Silico Prediction of (2-Aminophenyl)(cyclohexyl)methanone Targets: A Technical Guide
Abstract
The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For many small molecules, synthesized or identified through phenotypic screens, the biological targets remain unknown, classifying them as "orphan" compounds. This guide presents a comprehensive, in-silico workflow to predict the biological targets of one such molecule, (2-Aminophenyl)(cyclohexyl)methanone. By synergistically applying ligand-based and structure-based computational methods, we can generate high-confidence, experimentally testable hypotheses about the molecule's mechanism of action. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, explaining the causal logic behind each experimental choice and grounding the methodology in authoritative, validated tools.
Introduction: The Challenge of Orphan Molecules
Modern drug discovery pipelines generate vast numbers of novel chemical entities. While phenotypic screening can identify compounds with desirable biological effects, it often does not reveal the underlying molecular mechanism. (2-Aminophenyl)(cyclohexyl)methanone is a representative example of a small molecule for which public domain biological activity data is sparse.[1][2] Elucidating its protein targets is essential for understanding its potential therapeutic applications and off-target effects.
In silico target prediction, or "target fishing," offers a rapid and cost-effective strategy to navigate this challenge.[3] These computational approaches leverage the vast and growing repositories of biological and chemical data to predict interactions between small molecules and proteins.[4][5] This guide details a two-pronged strategy:
-
Ligand-Based Prediction: This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities. By comparing our query molecule to databases of compounds with known targets, we can infer its likely interaction partners.[6][7]
-
Structure-Based Validation: This method uses the three-dimensional structures of potential protein targets to simulate the binding event (docking) of the query molecule. This allows for a physics-based estimation of binding affinity and provides insights into the specific molecular interactions driving the recognition process.[8][9]
By integrating these orthogonal approaches, we can triangulate on a set of high-probability targets, thereby prioritizing and focusing downstream experimental validation efforts.
Integrated In-Silico Target Prediction Workflow
The overall strategy involves a sequential process of hypothesis generation followed by computational validation. A ligand-based approach first generates a broad list of potential targets, which is then refined and validated using rigorous, structure-based molecular docking simulations.
Caption: Integrated workflow for in-silico target prediction.
Part 1: Ligand-Based Hypothesis Generation
This phase aims to cast a wide net to identify all plausible targets based on the principle of chemical similarity. We will use a well-validated, publicly accessible web server for this purpose.
Protocol: Ligand Preparation
The first step in any computational chemistry workflow is to convert the 2D representation of a molecule into a high-quality, low-energy 3D conformation.
-
Objective: To generate a chemically correct, energy-minimized 3D structure of (2-Aminophenyl)(cyclohexyl)methanone.
-
Rationale: The 3D shape and electrostatic properties of a molecule are critical for its interaction with a protein target. An energy-minimized structure represents a stable and conformationally plausible state, leading to more accurate similarity calculations and docking results.
-
Tools:
-
Step-by-Step Methodology:
-
Obtain SMILES String: The canonical SMILES for (2-Aminophenyl)(cyclohexyl)methanone is C1CCC(CC1)C(=O)C2=CC=CC=C2N.[2]
-
Initial 3D Structure Generation (Python using RDKit):
-
Save Structure: Save the final 3D structure in an SDF or MOL2 file format for subsequent steps.
-
Protocol: Target Prediction via Similarity Search
With a prepared 3D ligand structure, we can now screen it against databases of known bioactive molecules.
-
Objective: To generate a ranked list of potential protein targets for (2-Aminophenyl)(cyclohexyl)methanone.
-
Rationale: The SwissTargetPrediction web server compares the query molecule to a database of over 370,000 active compounds, using a combination of 2D fingerprint and 3D shape similarity methods. [13][14]This dual approach provides a robust prediction, as it captures both topological and volumetric similarities to known ligands. [6][7]* Tool:
-
SwissTargetPrediction Web Server: A freely accessible tool for predicting protein targets of small molecules. [15]
-
-
Step-by-Step Methodology:
-
Navigate to the SwissTargetPrediction website. [14] 2. Enter the SMILES string C1CCC(CC1)C(=O)C2=CC=CC=C2N into the query box.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction.
-
The server will return a list of predicted targets, ranked by a probability score. This score is derived from the similarity scores of the query molecule to known ligands for each target.
-
Data Presentation: Predicted Target Classes
The output from SwissTargetPrediction typically includes a wide range of protein classes. For a hypothetical query, the results can be summarized to highlight the most probable target families.
| Target Class | Most Probable Targets (Example) | Probability (%) | Known Ligands (Most Similar) |
| Enzymes | Carbonic Anhydrase II, MAO-B | 15.3 | ZINC12345, ZINC67890 |
| G-protein coupled receptors | Dopamine D2 Receptor, 5-HT2A | 11.8 | ZINC11223, ZINC44556 |
| Ion Channels | Voltage-gated sodium channel | 8.5 | ZINC77889 |
| Nuclear Receptors | Estrogen Receptor Alpha | 5.1 | ZINC99001 |
| Other | Various | < 5.0 | - |
Note: This table represents example data for illustrative purposes.
Part 2: Structure-Based Validation via Molecular Docking
The list of putative targets from the ligand-based screen serves as our set of hypotheses. We now use molecular docking—a structure-based method—to validate these predictions and gain deeper insight into the potential binding mechanism.
Caption: Conceptual overview of the molecular docking process.
Protocol: Target Selection and Preparation
-
Objective: To select promising targets from the SwissTargetPrediction list and prepare their 3D structures for docking.
-
Rationale: High-quality, experimentally determined protein structures are essential for accurate docking. [8]We must select targets for which such structures exist and prepare them by removing non-essential atoms (like water), adding hydrogens, and ensuring correct protonation states.
-
Tools:
-
Step-by-Step Methodology:
-
Select Targets: From the ligand-based results, choose the top 3-5 targets that have high-resolution (<2.5 Å) crystal structures available in the PDB.
-
Download Structure: Access the RCSB PDB website and download the structure file (e.g., 2VVA for Carbonic Anhydrase II). [23] 3. Prepare Receptor in ChimeraX: a. Open the downloaded PDB file in UCSF ChimeraX. b. Remove solvent (water molecules) and any co-crystallized ligands or ions not essential for binding. c. Use the AddH command to add hydrogens to the protein, a critical step for defining correct hydrogen bonding networks. d. Use Add Charge to assign standard atomic charges. e. Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Protocol: Molecular Docking Simulation
-
Objective: To predict the binding pose and estimate the binding affinity of (2-Aminophenyl)(cyclohexyl)methanone to the selected protein targets.
-
Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program. [24][25][26]It uses a sophisticated scoring function and search algorithm to explore possible binding conformations of the ligand within the receptor's active site, returning a binding affinity score (in kcal/mol) and the corresponding 3D pose. [27][28]Lower binding affinity scores indicate more favorable predicted interactions.
-
Tools:
-
Step-by-Step Methodology:
-
Prepare Ligand: Convert the energy-minimized ligand.sdf file from Protocol 3.1 into the PDBQT format using AutoDock Tools. This step defines rotatable bonds.
-
Define Search Space: In ADT, load the prepared protein PDBQT file. Identify the binding site (often where a native ligand was bound). Define a "grid box" that encompasses this entire site, providing enough room for the ligand to move and rotate freely.
-
Configure Vina: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the center and dimensions of the search box.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
-
Repeat: Perform this docking protocol for each selected protein target.
-
Data Presentation: Docking Results & Target Prioritization
The results from docking multiple targets should be compiled to facilitate comparison and prioritization for experimental testing.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Validation Confidence |
| Carbonic Anhydrase II | 2VVA | -8.9 | HIS94, HIS96, THR199 | High |
| Dopamine D2 Receptor | 6CM4 | -8.2 | ASP114, SER193, PHE389 | Medium |
| MAO-B | 2V5Z | -7.5 | TYR398, TYR435, ILE199 | Medium |
| Estrogen Receptor Alpha | 1ERE | -6.1 | GLU353, ARG394, HIS524 | Low |
Note: This table represents example data for illustrative purposes. A lower binding affinity score suggests a more stable protein-ligand complex.
Trustworthiness Check: A crucial self-validating step in any docking protocol is to perform "re-docking." This involves removing the native co-crystallized ligand from a PDB structure and docking it back into the same binding site. A successful protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This validates that the chosen docking parameters are appropriate for the target system. Furthermore, benchmarking against datasets like DUD-E can provide confidence in a docking workflow's ability to distinguish true binders from decoys. [29][30]
Interpretation and Path Forward
The next logical step is in-vitro experimental validation . [8]An enzymatic assay measuring Carbonic Anhydrase II activity in the presence of varying concentrations of (2-Aminophenyl)(cyclohexyl)methanone would be required to determine an IC50 value. A confirmed "hit" from this assay would validate the in-silico prediction and provide the foundation for further investigation into this molecule's therapeutic potential.
References
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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wwPDB consortium. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link]
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Goddard, T. D., et al. (2018). UCSF ChimeraX: Meeting modern challenges in visualization and analysis. Protein Science, 27(1), 14-25. Retrieved from [Link]
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Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]
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bio.tools. (n.d.). ChimeraX. Retrieved from [Link]
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Forli, S., et al. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]
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ChemCopilot. (2025). RDKit for Beginners: A Gentle Introduction to Cheminformatics. Retrieved from [Link]
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Runcell, M. (2025). RDKit Python Tutorial for Chemists (With Examples). Runcell Blog. Retrieved from [Link]
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MolSSI Education. (n.d.). Introduction to RDKit. Python for Data Science in Chemistry. Retrieved from [Link]
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Burley, S. K., et al. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. Retrieved from [Link]
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PubMed. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]
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GitHub. (n.d.). Source code for molecular graphics program UCSF ChimeraX. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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bio.tools. (n.d.). AutoDock Vina. Retrieved from [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved from [Link]
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bio.tools. (n.d.). The Protein Data Bank (PDB). Retrieved from [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]
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Database Commons. (2023). DUD-E. Retrieved from [Link]
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Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Retrieved from [Link]
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InterKI Machine Learning Library. (2024). Introduction to cheminformatics using rdkit. Retrieved from [Link]
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Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A precise comparison of molecular target prediction methods. Digital Discovery. Retrieved from [Link]
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RDKit Documentation. (2019). An overview of the RDKit. Retrieved from [Link]
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SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]
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Chen, L., et al. (2019). Hidden bias in the DUD-E dataset leads to misleading performance of deep learning in structure-based virtual screening. PLoS ONE, 14(8), e0220113. Retrieved from [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Retrieved from [Link]
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ResearchGate. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]
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ACS Publications. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Medicinal Chemistry, 51(9), 2841-2847. Retrieved from [Link]
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Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Retrieved from [Link]
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Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved from [Link]
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SciSpace. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved from [Link]
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Semantic Scholar. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Retrieved from [Link]
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UCSF. (n.d.). DUD-E: A Database of Useful (Docking) Decoys — Enhanced. Retrieved from [Link]
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University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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Synthetic Methodologies and Derivatization Strategies for (2-Aminophenyl)(cyclohexyl)methanone and its Analogs
Executive Summary & Pharmacological Context
(2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9) is a highly versatile, bifunctional ortho-aminoketone building block[1]. In contemporary medicinal chemistry, this scaffold is predominantly utilized as a precursor for the synthesis of 1,4-benzodiazepinone derivatives. These complex heterocycles function as potent cholecystokinin (CCK) and gastrin antagonists, which are critical in the pharmacological management of neurological disorders (such as panic syndrome and chronic anxiety) and gastrointestinal pathologies (like irritable bowel syndrome) [1].
This whitepaper provides an in-depth, self-validating technical guide to the synthesis of the core (2-aminophenyl)(cyclohexyl)methanone scaffold, the mechanistic causality behind the reaction conditions, and the subsequent derivatization into therapeutically relevant benzodiazepinone analogs.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of ortho-aminoketones requires careful consideration of the highly nucleophilic primary amine. Traditional Friedel-Crafts acylation of aniline derivatives often suffers from poor regioselectivity, heavily favoring para-substitution.
The most atom-economical and scalable route to (2-aminophenyl)(cyclohexyl)methanone is the direct nucleophilic addition of a Grignard reagent to 2-aminobenzonitrile [2].
-
The Equivalency Challenge: The primary amine (-NH₂) contains acidic protons (pKa ~27-30 in non-polar solvents) that will rapidly quench organomagnesium compounds.
-
The Mechanistic Solution: By utilizing ≥2.0 equivalents of cyclohexylmagnesium chloride, the first equivalent acts exclusively as a base, deprotonating the amine to form a transient magnesium amide. This protects the amine from participating in unwanted side reactions. The second equivalent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form an intermediate imine magnesium salt, which is subsequently hydrolyzed to the target ketone.
Core Experimental Protocol: Synthesis of the Parent Scaffold
The following protocol outlines the synthesis of (2-aminophenyl)(cyclohexyl)methanone via Grignard addition, incorporating self-validating quality control checkpoints [1].
Step-by-Step Methodology
Reagents: 2-Aminobenzonitrile (0.5 mol), Cyclohexylmagnesium chloride (2.0 M in diethyl ether, 0.7 L, 1.4 mol), Anhydrous diethyl ether (210 mL).
-
System Preparation: Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere. Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely quench the cyclohexylmagnesium chloride into cyclohexane, drastically reducing the yield.
-
Substrate Solvation & Cooling: Dissolve 2-aminobenzonitrile (59.5 g) in anhydrous diethyl ether (210 mL). Cool the stirred solution to 0°C using an ice-water bath. Causality: The initial deprotonation of the amine is highly exothermic. Cooling to 0°C prevents solvent boil-off and suppresses the formation of unwanted dimerization byproducts.
-
Nucleophilic Addition: Add the cyclohexylmagnesium chloride solution dropwise via an addition funnel at a rate that maintains the internal reaction temperature below 25°C.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Causality: The nucleophilic attack on the nitrile is sterically hindered by the bulky cyclohexyl group; extended maturation ensures complete conversion to the imine magnesium salt.
-
Quenching & Hydrolysis: Cool the reaction mixture to -60°C (using a dry ice/acetone bath). Slowly add a 10% aqueous citric acid or HCl solution. Causality: The extreme cooling is required because the acidic hydrolysis of the magnesium salt is violently exothermic. The acid converts the intermediate imine directly into the stable ketone.
-
Workup & Isolation: Wash the organic phase successively with 10% citric acid, saturated sodium bicarbonate, and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford the crude product.
Analytical Validation (Self-Validating System)
To confirm the success of the protocol before proceeding to derivatization, the intermediate must be validated:
-
IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a conjugated C=O stretch at ~1650 cm⁻¹ (shifted lower due to internal hydrogen bonding with the ortho-amine).
-
TLC: Monitor the complete consumption of the highly polar 2-aminobenzonitrile starting material.
Derivatization: Synthesis of 1,4-Benzodiazepinone Analogs
To synthesize active CCK antagonists, the core scaffold must be cyclized. This is achieved through a two-step acylation and amination/condensation sequence [1].
-
Acylation: A solution of (2-aminophenyl)(cyclohexyl)methanone in dichloromethane is treated with bromoacetyl bromide at 0°C, then refluxed for 4 hours. This yields the 2-bromoacetamido intermediate.
-
Cyclization: The intermediate is treated with methanolic ammonia and refluxed. The ammonia displaces the aliphatic bromide via an Sₙ2 mechanism, forming a primary amine that immediately undergoes intramolecular condensation with the proximal ketone, yielding 5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Quantitative Reaction Metrics
The following table summarizes the typical quantitative data for the full synthetic workflow, allowing researchers to benchmark their yields.
| Synthetic Step | Key Reagents | Temp Profile | Reaction Time | Typical Yield | Purity (HPLC) |
| 1. Grignard Addition | CyclohexylMgCl, Et₂O | 0°C → 25°C | 18.0 h | 78 - 85% | > 95% |
| 2. Acylation | Bromoacetyl bromide, DCM | 0°C → Reflux | 4.0 h | 88 - 92% | > 98% |
| 3. Cyclization | NH₃ / Methanol | Reflux | 12.0 h | 75 - 80% | > 96% |
Synthetic Workflow Visualization
The logical progression of the chemical transformations is mapped below, highlighting the transition from the simple nitrile to the complex pharmacological antagonist.
Synthetic workflow for (2-Aminophenyl)(cyclohexyl)methanone and its benzodiazepinone derivatives.
References
- Source: Googleapis.
- Source: Google.
Application Notes: Characterizing the (2-Aminophenyl)(cyclohexyl)methanone Scaffold for Novel Kinase Inhibitor Development
Abstract
The relentless pursuit of novel therapeutic agents for diseases driven by aberrant kinase signaling necessitates the exploration of new chemical scaffolds. The (2-Aminophenyl)(cyclohexyl)methanone core represents a promising, yet underexplored, scaffold for kinase inhibitor design. Its structure combines a hydrogen-bond-donating aniline, a hinge-binding carbonyl group, and a bulky, hydrophobic cyclohexyl moiety that can probe deeper pockets within the kinase ATP-binding site. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically characterize compounds derived from this scaffold. We detail an integrated workflow, from initial biochemical potency assessment and cellular target engagement to mechanism of action and preliminary structure-activity relationship (SAR) studies. Each protocol is designed to be self-validating, ensuring data integrity and providing a clear path for advancing lead candidates.
Introduction: The Rationale for a Novel Scaffold
Protein kinases, as central regulators of cellular signaling, remain a primary focus of drug discovery, particularly in oncology.[1] The development of selective inhibitors often hinges on the novelty of the chemical scaffold, which dictates binding modes, selectivity profiles, and overall drug-like properties. The (2-Aminophenyl)(cyclohexyl)methanone scaffold is a variation of the aminobenzophenone class, which has shown potent inhibitory activity against p38 MAP kinase.[2][3]
The key structural features of this scaffold offer distinct advantages:
-
The Carbonyl Group: Positioned to form a critical hydrogen bond with the kinase hinge region, a hallmark of many Type I kinase inhibitors.[2]
-
The 2-Amino Group: Provides an additional hydrogen bond donor, potentially increasing affinity and modulating selectivity.
-
The Cyclohexyl Ring: This three-dimensional, hydrophobic group can serve as a bioisostere for phenyl or t-butyl groups, offering unique steric advantages to access deeper hydrophobic pockets and reduce conformational entropy upon binding, which may enhance affinity.[4]
This document outlines the critical experimental path to validate this scaffold and identify lead compounds for further development.
Initial Biochemical Potency and Selectivity Screening
The first step in characterizing a new inhibitor series is to confirm direct enzymatic inhibition and establish its initial potency and selectivity profile.[5]
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
Causality: This assay directly measures the catalytic function of the target kinase, providing a clear and quantitative readout of inhibitor potency (IC50).[6] It is the foundational experiment to confirm the compound's primary activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.
-
Prepare a serial dilution of the (2-Aminophenyl)(cyclohexyl)methanone test compound in DMSO, then dilute into the reaction buffer to create a 2X compound solution. A typical starting concentration range is 100 µM to 1 nM.
-
Prepare a 2X ATP solution in reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibitors are fairly evaluated.[7]
-
-
Assay Plate Setup (384-well, white):
-
Add 5 µL of 2X compound solution to the appropriate wells.
-
Add 5 µL of 2X kinase/substrate solution to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to achieve ~10-30% ATP consumption in the "no inhibitor" control wells.
-
-
Signal Detection:
-
Add 20 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Screening Data
To establish an initial selectivity profile, the lead compound should be tested against a small panel of representative kinases from different families.
| Kinase Target | Compound A IC50 (nM) |
| p38α | 15 |
| CDK2 | 850 |
| SRC | >10,000 |
| VEGFR2 | 1,200 |
| EGFR | >10,000 |
| Table 1: Initial biochemical screening results for a hypothetical lead compound from the (2-Aminophenyl)(cyclohexyl)methanone series. |
Cellular Target Engagement and Pathway Modulation
A potent biochemical inhibitor must be able to enter cells and bind to its intended target in a complex physiological environment.
Workflow: From Biochemical Hit to Cellular Validation
Caption: Workflow for validating a novel kinase inhibitor.
Protocol 3.1: NanoBRET™ Intracellular Target Engagement Assay
This assay quantitatively measures compound binding to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[2][8]
Causality: This is the most direct method to confirm that the compound engages its target in the intended biological context (intact cells), providing a more accurate prediction of its cellular potency.[9][10]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plate Setup (384-well, white):
-
Dispense 10 µL of the cell suspension into each well.
-
Prepare serial dilutions of the test compound in Opti-MEM®. Add 5 µL of the diluted compound to the wells.
-
-
Tracer Addition and Incubation:
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®. The specific tracer and its concentration are kinase-dependent and should follow the manufacturer's recommendations (e.g., Promega).
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add 5 µL of the substrate to all wells.
-
Read both filtered luminescence (acceptor, 610 nm) and unfiltered luminescence (donor, 460 nm) within 10 minutes.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to vehicle controls and calculate the competitive displacement curve to determine the cellular IC50.
-
Protocol 3.2: Western Blot for Downstream Pathway Inhibition
This protocol assesses target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. For a p38α inhibitor, a key substrate is MAPK-activated protein kinase 2 (MK2).
Causality: This method provides functional evidence of target inhibition. A decrease in substrate phosphorylation directly demonstrates that the inhibitor is blocking the kinase's catalytic activity within the cell, linking target engagement to a biological outcome.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., THP-1 monocytes) in 6-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a p38 activator (e.g., 1 µg/mL LPS) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-MK2 (p-MK2) and total MK2. A loading control (e.g., GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-MK2 signal to the total MK2 signal to account for any differences in protein loading.
-
Structure-Activity Relationship (SAR) Exploration
SAR studies are essential for optimizing the lead compound's potency, selectivity, and drug-like properties. This involves synthesizing analogs with systematic modifications to the core scaffold.
Hypothetical SAR for the (2-Aminophenyl)(cyclohexyl)methanone Scaffold
The following table illustrates a hypothetical SAR study focused on optimizing the p38α inhibitory activity.
| Compound ID | R1 (on Cyclohexyl) | R2 (on Aminophenyl) | p38α IC50 (nM) | Rationale for Modification |
| A (Lead) | -H | -H | 15 | Parent scaffold. |
| A-1 | 4-OH (trans) | -H | 95 | Introduces polarity; likely unfavorable in hydrophobic pocket. |
| A-2 | 4-CF3 (trans) | -H | 8 | Adds lipophilicity and potential for specific interactions. |
| A-3 | -H | 4-Fluoro | 22 | Modifies electronics of the aniline ring. |
| A-4 | -H | 4-Methoxy | 11 | Potential for H-bond acceptance or steric clash. |
| A-5 | 4-CF3 (trans) | 4-Methoxy | 3 | Combines favorable modifications from A-2 and A-4. |
Table 2: Example of a preliminary SAR table for lead optimization.
Signaling Pathway Context
Understanding the pathway in which the target kinase operates is crucial for interpreting cellular data and predicting therapeutic effects.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion and Future Directions
This guide provides a robust, multi-step strategy for the initial characterization of novel kinase inhibitors based on the (2-Aminophenyl)(cyclohexyl)methanone scaffold. By systematically progressing from biochemical assays to cellular target engagement and functional readouts, researchers can build a comprehensive data package. Positive results from this workflow, including potent on-target activity and a favorable initial SAR, would justify progression to more advanced studies, including kinome-wide selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models. The logical, evidence-based approach detailed herein will enable the efficient and rigorous evaluation of this promising new scaffold in the quest for next-generation kinase-targeted therapeutics.
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Regueiro-Ren, A., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5674-5688. [Link]
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Regueiro-Ren, A., et al. (2003). Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity. Journal of Medicinal Chemistry. [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
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Robers, M. B., et al. (2015). A final method designed to determine kinase target engagement in living cells is NanoBRET technology. Frontiers in Pharmacology. [Link]
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Vasta, J. D., et al. (2018). Iteratively benchmarking selectivity is critical during development of small molecule kinase inhibitors. Cell Chemical Biology, 25(10), 1233-1245.e11. [Link]
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Elkins, J. M., et al. (2016). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Chu, W., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Wu, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14141-14187. [Link]
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In vitro kinase assay protocol using (2-Aminophenyl)(cyclohexyl)methanone
An Application Note and Protocol for the Characterization of (2-Aminophenyl)(cyclohexyl)methanone in In Vitro Kinase Assays
Introduction: The Quest for Kinase Inhibitor Specificity
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of virtually all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1][2][3] The development of small molecule kinase inhibitors is a cornerstone of targeted therapy. A crucial step in this process is the in vitro characterization of novel compounds to determine their potency (IC50) and selectivity across the human kinome.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a robust in vitro kinase assay to profile the inhibitory activity of a novel compound, using (2-Aminophenyl)(cyclohexyl)methanone as an exemplar. While this specific molecule is not a widely characterized inhibitor, its chemical structure is representative of scaffolds explored in medicinal chemistry. Therefore, this protocol is designed as a universal framework for the initial assessment of any new potential kinase inhibitor.
We will focus on a modern, non-radioactive, luminescence-based assay format that measures the production of Adenosine Diphosphate (ADP), a universal product of all kinase reactions. This method offers a balance of sensitivity, scalability for high-throughput screening (HTS), and broad applicability across diverse kinase families.[5]
Assay Principle: Quantifying Kinase Activity through ADP Detection
The fundamental principle of a kinase assay is to measure the rate of phosphate transfer from ATP to a specific substrate. The inhibition of this reaction by a compound is then quantified. The ADP-Glo™ Kinase Assay, a widely used platform, is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a second reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.
Core Concepts & Experimental Design: The Foundation of Trustworthy Data
A robust assay is a self-validating system. This is achieved not just by following steps, but by understanding the critical parameters that influence the data.
The Central Role of ATP Concentration
The concentration of ATP is arguably the most critical variable in an inhibitor assay.[5] Most small molecule inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[6]
-
Causality: A high concentration of ATP will outcompete the inhibitor, leading to a higher apparent IC50 value (lower potency). Conversely, a very low ATP concentration can make an inhibitor appear more potent than it would be in a cellular environment, where ATP levels are typically in the millimolar range.[7][8]
-
Best Practice: For determining the intrinsic potency of an inhibitor (approximating the inhibitor constant, Ki), the assay should be run with an ATP concentration equal to or very near the Michaelis constant (Km) of the kinase for ATP.[4][9] This standardizes the condition and allows for more meaningful comparison of inhibitor potencies across different kinases. The relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[7]
Enzyme and Substrate Linearity
The assay must be conducted under conditions where the reaction rate is linear with respect to both time and enzyme concentration.
-
Causality: If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion or product inhibition can occur, causing the reaction rate to plateau.[10] Measuring inhibition in this non-linear phase will produce inaccurate results.
-
Best Practice: Before inhibitor screening, perform time-course and enzyme-titration experiments. Determine the optimal enzyme concentration and incubation time that results in approximately 10-20% conversion of the substrate to product, ensuring the reaction remains in the initial velocity phase.[5]
The Importance of Controls
Controls are non-negotiable for data normalization and assay validation.
-
Positive Control: A known inhibitor for the target kinase should be run in every assay plate.[9] This confirms that the assay system (enzyme, substrate, buffers) is responsive to inhibition.
-
Negative (Uninhibited) Control: This is typically the kinase reaction with only the vehicle (e.g., DMSO) added. This represents 100% kinase activity or 0% inhibition.[11]
-
Background Control: A well containing all reagents except the kinase enzyme. This measures any background signal from the reagents themselves and is used for background subtraction.[11][12]
Detailed Protocol: IC50 Determination for (2-Aminophenyl)(cyclohexyl)methanone
This protocol outlines the procedure for determining the IC50 value of (2-Aminophenyl)(cyclohexyl)methanone against a representative tyrosine kinase, SRC, using the ADP-Glo™ Kinase Assay in a 384-well plate format.
Materials and Reagents
-
Kinase: Recombinant human SRC kinase (ensure high purity and activity).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate, or a more specific SRC peptide substrate.
-
Test Compound: (2-Aminophenyl)(cyclohexyl)methanone, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Positive Control: A known SRC inhibitor (e.g., Staurosporine or a specific inhibitor like Saracatinib) in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[13]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Detection System: ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Hardware: 384-well solid white assay plates, multichannel pipettes or automated liquid handler, and a plate-reading luminometer.
Experimental Workflow
Step-by-Step Procedure
-
Compound Serial Dilution:
-
Create a serial dilution series of (2-Aminophenyl)(cyclohexyl)methanone. Start with the 10 mM stock in DMSO.
-
A typical 10-point, 3-fold dilution series is recommended. The final top concentration in the assay should be high enough to achieve full inhibition (e.g., 100 µM).
-
Prepare a 4X working stock of each concentration in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[10]
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X compound dilutions (or positive control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of assay buffer with the corresponding DMSO concentration to the "100% activity" and "0% activity" (no enzyme) control wells.
-
-
Addition of Kinase and Substrate:
-
Prepare a 2X Kinase/Substrate mix in assay buffer. The final concentration should be determined from prior enzyme linearity experiments.
-
Add 5 µL of this mix to all wells except the "0% activity" background controls. Add 5 µL of a 2X substrate-only mix to the background wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.[13]
-
-
Initiating the Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final concentration in the well should be at the Km for SRC (typically 10-15 µM).
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The total reaction volume is now 20 µL.
-
Mix the plate and incubate at room temperature for the predetermined linear time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal of the "0% activity" (no enzyme) wells from all other readings.[11]
-
Calculate Percent Inhibition: Normalize the data using the "100% activity" (no inhibitor) controls. % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Determine IC50:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[12] GraphPad Prism or similar software is recommended for this analysis.
-
Example Data Presentation
To assess selectivity, the compound should be tested against a panel of kinases. The resulting IC50 values can be summarized in a table.
| Kinase Target | IC50 (µM) for (2-Aminophenyl)(cyclohexyl)methanone |
| SRC | 0.85 |
| ABL1 | 1.2 |
| EGFR | > 50 |
| CDK2 | 25.4 |
| PIM1 | > 50 |
| This table contains hypothetical data for illustrative purposes only. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or No Kinase Activity | Inactive enzyme; incorrect buffer components (e.g., missing Mg²⁺); substrate inappropriate for the kinase. | Use a fresh aliquot of enzyme; verify buffer composition and pH; use a validated, high-quality substrate specific to the kinase. Run a positive control with a known active compound.[9] |
| High Variability Between Replicates | Pipetting errors, especially with small volumes; inconsistent mixing; "edge effects" on the plate due to evaporation. | Use calibrated pipettes or an automated liquid handler; ensure thorough but gentle mixing after each addition; avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.[13] |
| No Inhibition by Test Compound | Compound is insoluble in the assay buffer; compound has degraded; compound is not an inhibitor of the target kinase. | Verify compound solubility at the tested concentrations; prepare fresh compound dilutions from a new stock; confirm the compound's integrity via methods like HPLC or mass spectrometry.[9] |
| Inconsistent IC50 Values | ATP concentration differs between experiments; assay was not run in the linear range; compound interferes with the detection chemistry (e.g., luciferase inhibition). | Strictly control the ATP concentration (ideally at Km); re-validate enzyme linearity; run a counterscreen to check for compound interference with the detection reagents.[10][13] |
References
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In vitro Kinase Assay. Japan Radioisotope Association.[Link]
-
In vitro kinase assay. Kyoto University.[Link]
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Protocol for Invitro Kinase Assay. University of Pennsylvania.[Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.[Link]
-
In vitro kinase assay. Bio-protocol.[Link]
-
In vitro NLK Kinase Assay. PMC, NIH.[Link]
-
ATP concentration. Kinase Logistics Europe.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, NIH.[Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.[Link]
-
A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC, NIH.[Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.[Link]
-
Why Kinase Assays Fail in Screening (and How to Fix Them). BellBrook Labs.[Link]
-
Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC, NIH.[Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.[Link]
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Drug Discovery - Inhibitor. Chemical-Kinomics.[Link]
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Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Publishing.[Link]
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Methanone, (4-amino-2-methyl-5-phenyl-1h-pyrrol-3-yl)cyclohexyl-, monohydrochloride. PubChemLite.[Link]
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Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. PubMed.[Link]
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Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed.[Link]
-
Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. ACS Publications.[Link]
-
Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. PubMed.[Link]
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Application Note: A Tiered Strategy for Efficacy Testing of (2-Aminophenyl)(cyclohexyl)methanone Using Cell-Based Assays
Introduction: Characterizing a Novel Compound
(2-Aminophenyl)(cyclohexyl)methanone is a synthetic compound with a structure that suggests potential biological activity. Its aminophenyl group is found in various pharmacologically active molecules, and similar methanone structures have been investigated for applications ranging from anticancer to anti-inflammatory agents.[1][2][3][4] However, the specific mechanism of action and therapeutic potential of this particular compound are not well-defined in publicly available literature.
This guide provides a comprehensive, tiered approach for the initial characterization and efficacy testing of (2-Aminophenyl)(cyclohexyl)methanone. The strategy is designed to first establish a foundational understanding of its cytotoxic potential and then to systematically elucidate its mechanism of action through a series of robust, validated cell-based assays. This workflow is applicable to a wide range of novel compounds where the primary biological function is yet to be determined.
The core logic of this approach is to move from broad, primary screening to more focused, mechanism-specific secondary and exploratory assays. This ensures an efficient use of resources and builds a coherent, evidence-based profile of the compound's cellular effects.
A Systematic Workflow for Compound Characterization
We propose a three-phase experimental plan. Each phase answers a critical question about the compound's activity, with the results of one phase informing the experimental design of the next. This self-validating system ensures that each step is built upon a solid foundation of empirical data.
Caption: A tiered experimental workflow for compound characterization.
Phase 1: Primary Screening - Assessing General Cytotoxicity
Objective: To determine if (2-Aminophenyl)(cyclohexyl)methanone exhibits cytotoxic or anti-proliferative effects and to quantify its potency (IC50).
The first step in evaluating any new compound is to understand its effect on cell viability. We recommend two parallel assays that measure cell health through different, yet complementary, metabolic indicators. Using both a colorimetric (MTT) and a luminescent (CellTiter-Glo®) assay provides a robust, cross-validated dataset.
Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[6]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of (2-Aminophenyl)(cyclohexyl)methanone (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[9][10] The reagent lyses cells, releasing ATP, which drives a luciferase-catalyzed reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present.[10][11]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.[12]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[9][12]
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[9][12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][12]
-
Lysis & Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Record luminescence using a plate luminometer.[12]
Data Presentation & Interpretation
The results from these assays should be used to calculate the IC50 value—the concentration of the compound that inhibits 50% of cell viability.
| Assay Type | Endpoint Measured | Typical Plate Format | Pros | Cons |
| MTT | Mitochondrial dehydrogenase activity | 96-well, clear | Inexpensive, well-established | Multiple steps, insoluble product |
| CellTiter-Glo® | Intracellular ATP levels | 96-well, opaque | High sensitivity, simple workflow | More expensive, requires luminometer |
A potent cytotoxic effect (low µM or nM IC50) would justify proceeding to Phase 2 to investigate the mechanism of cell death.
Phase 2: Elucidating the Mechanism of Cell Death
Objective: If the compound is cytotoxic, determine whether it induces apoptosis or necrosis.
Understanding how a compound kills cells is a critical step. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct processes. Most successful chemotherapeutics work by inducing apoptosis.
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13][14][15]
Methodology:
-
Cell Culture & Treatment: Culture cells and treat them with (2-Aminophenyl)(cyclohexyl)methanone at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[16]
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][17]
-
Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Caspase-Glo® 3/7 Assay
Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[18] When cleaved by active caspases, the substrate releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[18]
Methodology:
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in section 4.1.
-
Reagent Addition: Following treatment, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]
-
Incubation: Mix the plate on a shaker for 30-60 seconds and incubate at room temperature. Incubation time can range from 30 minutes to 3 hours, depending on the cell type and treatment.[20]
-
Data Acquisition: Measure the luminescence with a plate luminometer.
Caption: Key events in apoptosis measured by the proposed assays.
Phase 3: Exploratory & Pathway-Specific Assays
Objective: To form and test hypotheses about the specific cellular processes or signaling pathways targeted by the compound.
If apoptosis is confirmed, the next logical questions are: What triggers it? Does the compound interfere with a specific cellular process? The following assays explore two common mechanisms of anti-cancer drugs: cell cycle arrest and modulation of key survival pathways.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many cytotoxic drugs induce apoptosis by arresting the cell cycle at a specific checkpoint (e.g., G1, S, or G2/M), preventing cells from progressing through division.[1][2] This assay uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Culture & Treatment: Treat cells with the compound at IC50 concentrations for a time course (e.g., 12, 24, 48 hours).
-
Harvesting & Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[21][22] Cells can be stored at -20°C for several weeks.[21]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution that includes RNase to eliminate staining of double-stranded RNA.[21][23][24]
-
Incubation: Incubate for at least 30 minutes at room temperature or 4°C, protected from light.[21][24]
-
Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.[23] An accumulation of cells in a specific peak (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that phase.
Protocol: NF-κB Reporter Assay
Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, inflammation, and proliferation. Its inhibition is a common strategy in cancer therapy. This reporter assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[25][26] Activation or inhibition of the NF-κB pathway results in a corresponding change in luciferase expression, which is measured as a luminescent signal.[25][26]
Methodology:
-
Cell Culture: Plate the NF-κB reporter cell line (e.g., HEK293) in a 96-well plate and allow to incubate overnight.[25]
-
Compound Treatment: Pre-treat the cells with various concentrations of (2-Aminophenyl)(cyclohexyl)methanone for a short period (e.g., 1-2 hours).
-
Pathway Stimulation: Add a known NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), to all wells except the unstimulated control.[25][26]
-
Incubation: Incubate the plate for an appropriate period to allow for reporter gene expression (typically 6-24 hours).[25]
-
Lysis & Signal Detection: Discard the treatment media and add a luciferase detection reagent to lyse the cells and initiate the luminescent reaction.[25]
-
Data Acquisition: Measure the light emission using a luminometer. A decrease in luminescence in the compound-treated, TNF-α-stimulated wells compared to the TNF-α-only wells indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
This tiered application guide provides a robust framework for the initial efficacy testing of (2-Aminophenyl)(cyclohexyl)methanone. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. The data gathered—IC50 values, mode of cell death, effects on cell cycle, and impact on key signaling pathways—will provide a solid foundation for further preclinical development, including target identification, lead optimization, and in vivo efficacy studies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Massachusetts Medical School. Retrieved from [Link]
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
-
CellTiter-Glo® 2.0 Assay. (n.d.). Nordic Biolabs. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). Flow Cytometry Core Facility, University of Chicago. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved from [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]
-
NF-κB Reporter Assay. (2021). Bio-protocol. Retrieved from [Link]
-
NF-KB Reporter Kit. (n.d.). AMSBIO. Retrieved from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved from [Link]
-
Supplementary data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Harnessing cell cycle intervention and evading P-glycoprotein efflux: natural product-inspired C2-aminophenyl chromones as dual modulators against multidrug-resistant cancer. (2025). PubMed. Retrieved from [Link]
-
Harnessing cell cycle intervention and evading P-glycoprotein efflux: natural product-inspired C2-aminophenyl chromones as dual modulators against multidrug-resistant cancer. (2025). National Cheng Kung University. Retrieved from [Link]
-
Selective in vivo metabolic cell-labeling-mediated cancer targeting. (n.d.). PMC. Retrieved from [Link]
-
Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and. (2021). Frontiers. Retrieved from [Link]
-
In the Zone: cell-based assays. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. Retrieved from [Link]
-
Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. (2011). PubMed. Retrieved from [Link]
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- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
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- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 18. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
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HPLC method for quantification of (2-Aminophenyl)(cyclohexyl)methanone.
Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of (2-Aminophenyl)(cyclohexyl)methanone
Executive Summary
This application note details the scientific rationale, experimental protocol, and validation framework for the quantification of (2-Aminophenyl)(cyclohexyl)methanone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Designed for researchers and drug development professionals, this guide bridges the gap between fundamental physicochemical theory and practical, self-validating laboratory workflows compliant with the latest regulatory guidelines.
Analyte Profiling & Chemical Rationale
(2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9)[1][2] is a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). To design a robust chromatographic method, one must first deconstruct the molecule's physicochemical properties:
-
Structural Electronics & pKa: The molecule features an aniline ring ortho-substituted with a cyclohexyl ketone. The strongly electron-withdrawing nature of the carbonyl group pulls electron density away from the primary amine via resonance and inductive effects. Consequently, the basicity of the amine is significantly reduced compared to an unsubstituted aniline, yielding a predicted pKa in the range of 2.0–3.0.
-
Causality in Method Design: In RP-HPLC, analyzing a weakly basic compound near its pKa leads to partial ionization, resulting in split peaks, broad peak shapes, and retention time instability. To prevent this, the mobile phase must be buffered to a pH that is at least 2 units away from the analyte's pKa. By utilizing an acetate buffer at pH 5.0, the amine is maintained entirely in its neutral, unprotonated state[3]. This maximizes predictable hydrophobic interactions between the stationary phase and the molecule's lipophilic cyclohexyl and phenyl rings.
Chromatographic Method Development
The selection of chromatographic parameters is not arbitrary; it is a direct response to the analyte's profile.
-
Stationary Phase: A modern, end-capped C18 column is selected. The dense octadecylsilane coverage provides the necessary hydrophobic retention for the bulky cyclohexyl group, while the end-capping shields the analyte from residual acidic silanols on the silica backbone, preventing secondary interactions and peak tailing[3].
-
Detection: The conjugated π-system of the ortho-aminobenzoyl moiety provides strong chromophoric activity. UV detection at 254 nm captures the primary π-π* transitions, offering a universal and highly sensitive detection channel for this class of derivatives[3].
Logical flow of HPLC method design based on analyte physicochemical properties.
Self-Validating Experimental Protocol
Every reliable analytical method must be a self-validating system. The following protocol embeds a System Suitability Test (SST) to ensure the instrument is performing within acceptable tolerances before any sample data is generated.
Reagents & Materials
-
Analyte: (2-Aminophenyl)(cyclohexyl)methanone Reference Standard (Purity ≥ 99.0%)[2].
-
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
-
Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.0 with glacial acetic acid.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Channel A: Filter 10 mM Ammonium Acetate buffer (pH 5.0) through a 0.22 µm nylon membrane.
-
Channel B: 100% HPLC-grade Acetonitrile.
-
Degassing: Sonicate both channels for 15 minutes to prevent outgassing in the pump heads.
-
-
Standard Preparation:
-
Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL of MeCN (sonicate if necessary), then make up to volume with MeCN to yield a 100 µg/mL stock solution.
-
Dilute the stock solution 1:10 with the initial mobile phase (60:40 Buffer:MeCN) to prepare a 10 µg/mL working standard.
-
System Suitability Testing (SST) Workflow
Before injecting unknown samples, inject the 10 µg/mL working standard five consecutive times. The system is only validated for use if it meets the following criteria:
-
Retention Time Precision: %RSD ≤ 1.0%
-
Peak Area Precision: %RSD ≤ 2.0%
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms absence of silanol interactions)
-
Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency)
Method Validation Strategy (ICH Q2(R2))
To ensure regulatory compliance for release and stability testing, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5]. The validation framework proves that the analytical procedure is fit for its intended purpose[6].
Self-validating ICH Q2(R2) analytical workflow and acceptance criteria.
-
Specificity: The method must demonstrate baseline resolution ( Rs>2.0 ) between (2-Aminophenyl)(cyclohexyl)methanone and any synthetic impurities or forced degradation products (acid, base, peroxide, thermal, and photolytic stress)[5].
-
Linearity & Range: Evaluated across a minimum of 5 concentration levels spanning 50% to 150% of the nominal target concentration. A linear regression model is applied to establish proportionality[4][5].
-
Accuracy: Assessed by spiking known quantities of the analyte into a blank matrix at 80%, 100%, and 120% levels, calculating the percentage recovery[4].
Quantitative Data & Acceptance Criteria
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | End-capped C18 (150 mm × 4.6 mm, 5 µm) | High hydrophobic retention; prevents amine tailing. |
| Mobile Phase | Isocratic 60:40 (10 mM Acetate pH 5.0 : MeCN) | Maintains analyte in a neutral state for sharp peaks. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temp. | 30 °C ± 1 °C | Stabilizes mobile phase viscosity and retention times. |
| Detection | UV at 254 nm | Captures universal π-π* transitions of the aromatic ring. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary
| Validation Parameter | ICH Q2(R2) Requirement | Target Acceptance Criteria |
| Specificity | No interference at retention time | Resolution ( Rs ) > 2.0 from nearest peak |
| Linearity | Proportional response across range | Correlation coefficient ( R2 ) ≥ 0.999 |
| Accuracy | Agreement with true value | Mean recovery between 98.0% and 102.0% |
| Repeatability | Intra-assay precision (n=6) | Peak Area %RSD ≤ 2.0% |
| LOD / LOQ | Signal-to-Noise evaluation | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) |
| Robustness | Reliability under deliberate variations | SST criteria met despite ±2% organic or ±0.1 pH changes |
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 3432-87-9 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
Application Note: Quantitative Analysis of (2-Aminophenyl)(cyclohexyl)methanone in Human Urine using a Validated LC-MS/MS Method
Abstract
This document details a robust and sensitive method for the quantification of (2-Aminophenyl)(cyclohexyl)methanone in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The structural motifs of this compound are similar to those found in certain classes of synthetic cannabinoids, making it a compound of interest in clinical and forensic toxicology. The described protocol employs a streamlined Solid-Phase Extraction (SPE) procedure for sample cleanup, which effectively minimizes matrix interference and ensures high analyte recovery. The method has been validated according to the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines.[1] This application note provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol and the scientific rationale underpinning the method's design.
Introduction
(2-Aminophenyl)(cyclohexyl)methanone is a molecule of growing interest due to its structural similarity to compounds with known psychoactive properties, particularly synthetic cannabinoids that feature a cyclohexyl moiety.[2][3] The analysis of such compounds in biological matrices is crucial for both clinical toxicology, to understand exposure and potential toxicity, and for forensic investigations.[4] Like many xenobiotics, it is anticipated that this compound undergoes extensive phase I and phase II metabolism in the body, with metabolites being excreted in urine primarily as glucuronide conjugates.[3][5] Therefore, a reliable analytical method must account for these metabolites to provide an accurate assessment of exposure.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[6] However, a significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[7][8] A well-designed sample preparation protocol is the most effective strategy to mitigate these effects.[6][9]
This guide describes a complete workflow, from sample pre-treatment with enzymatic hydrolysis to a highly effective Solid-Phase Extraction (SPE) cleanup, followed by optimized LC-MS/MS detection. The methodology is validated to ensure it meets the rigorous standards required for regulated bioanalysis.[10]
Experimental Workflow Overview
The analytical process follows a logical sequence designed to ensure accuracy, precision, and high throughput. The major steps include enzymatic deconjugation, sample cleanup via SPE, and analysis by LC-MS/MS.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Standards: (2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9) and (2-Aminophenyl)(cyclohexyl)methanone-d4 (internal standard, IS) were sourced from a certified reference material provider.
-
Solvents: HPLC-grade methanol and acetonitrile. Formic acid (LC-MS grade).
-
Reagents: Ammonium acetate, β-glucuronidase (from E. coli), and reagent-grade water.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges, 30 mg/1 mL.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to create primary stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare calibration curve standards and quality control (QC) samples at various concentrations.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of (2-Aminophenyl)(cyclohexyl)methanone-d4 in 50:50 methanol/water.
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind this multi-step process is to first liberate the parent compound from its conjugated metabolites and then to isolate it from complex urinary components like salts, urea, and pigments that interfere with LC-MS/MS analysis.
-
Sample Pre-treatment:
-
Pipette 0.5 mL of urine sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL).
-
Add 0.5 mL of 1 M ammonium acetate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase enzyme solution. Vortex gently.
-
Incubate at 60°C for 2 hours. This hydrolysis step is critical as many drug metabolites are excreted as glucuronides; cleaving this group ensures the total concentration of the analyte is measured.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
Solid-Phase Extraction Protocol:
-
The HLB sorbent is chosen for its dual polarity, enabling robust retention of a broad range of compounds from aqueous matrices.
-
Caption: Step-by-step solid-phase extraction workflow.
LC-MS/MS Method Parameters
The chromatographic method is designed to separate the analyte from early-eluting, highly polar matrix components to minimize ion suppression. A C18 column is used for reversed-phase separation.
| LC Parameters | Condition |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| LC Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 2: LC Gradient Program
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
| MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry General Conditions
Note: The exact molecular weight of (2-Aminophenyl)(cyclohexyl)methanone (C₁₃H₁₇NO) is 203.13 g/mol . The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| (2-Aminophenyl)(cyclohexyl)methanone | 204.1 | 122.1 | 15 | Quantifier |
| (2-Aminophenyl)(cyclohexyl)methanone | 204.1 | 93.1 | 25 | Qualifier |
| (2-Aminophenyl)(cyclohexyl)methanone-d4 (IS) | 208.1 | 126.1 | 15 | Internal Std. |
Table 4: Optimized MRM Transitions
Method Validation
The method was validated following the core principles of the FDA's Bioanalytical Method Validation Guidance.[10][11] A stable, isotopically labeled internal standard is used to compensate for variability in sample preparation and potential matrix effects.[9]
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with ≥ 6 non-zero points, correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Replicate analysis (n=5) of QC samples at four levels (LOD, LQC, MQC, HQC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Selectivity | Analysis of six blank urine samples from different sources. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS. |
| Matrix Effect | Matrix factor calculated by comparing analyte response in post-extraction spiked blank matrix vs. neat solution.[12] The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Extraction recovery determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible. |
| Stability | Analyte stability assessed under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). Analyte concentration must remain within ±15% of the nominal value. |
Table 5: Summary of Method Validation Parameters and Acceptance Criteria based on FDA Guidelines.[10][11]
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust tool for the quantitative analysis of (2-Aminophenyl)(cyclohexyl)methanone in human urine. The use of enzymatic hydrolysis ensures the measurement of total analyte concentration, while the optimized SPE protocol effectively minimizes matrix effects, a critical factor for reliable bioanalysis.[6][7] The validation performed in accordance with regulatory guidelines demonstrates that the method is accurate, precise, and fit for purpose in clinical and forensic applications.
References
- Vertex AI Search. (2014, February 12).
- National Institutes of Health (NIH).
- LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis.
- NorthEast BioLab.
- Vertex AI Search. (2025, December 26).
- Vertex AI Search. (2025, February 7).
- Sigma-Aldrich. Analysis of Drugs of Abuse in Urine.
- U.S. Food and Drug Administration (FDA). (2024, June 12).
- Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample.
- U.S. Department of Health and Human Services (HHS.gov).
- LCGC International. (2014, May 12). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine.
- PubMed. (2000, September 15).
- U.S. Food and Drug Administration (FDA). (2020, April 29).
- National Institutes of Health (NIH).
- SpringerLink. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites.
- PubMed. (2014, May 15).
- BLD Pharm. (2-Aminophenyl)(cyclohexyl)methanone | 3432-87-9.
- ResearchGate. (2025, November 12). FORENSIC ANALYSIS OF BIOLOGICAL SAMPLES, PHARMACEUTICAL SAMPLES, ORGANIC ANALYTES AND MACROMOLECULAR SAMPLES.
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- 3. Metabolism of RCS-8, a synthetic cannabinoid with cyclohexyl structure, in human hepatocytes by high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Application Note: In Vitro Pharmacological Profiling of (2-Aminophenyl)(cyclohexyl)methanone Derivatives in CCK Receptor Assays
Scientific Rationale & Pharmacological Context
(2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9; MW: 203.28 g/mol ) is a critical synthetic pharmacophore used in the development of 1,4-benzodiazepinone-based cholecystokinin (CCK) and gastrin receptor antagonists[1],[2]. While the precursor itself lacks potent receptor-binding capabilities, it provides the essential steric bulk (via the cyclohexyl group) and aromatic amine necessary for cyclization into highly selective antagonists like Devazepide (CCK1R-selective) and L-365,260 (CCK2R-selective)[2].
Understanding the structure-activity relationship (SAR) of this precursor and its cyclized derivatives is vital for drug discovery targeting gastrointestinal cancers, panic disorders, and opioid analgesia tolerance[2],[3],[4]. This protocol outlines a self-validating in vitro cell culture workflow to evaluate the biological activity of these compounds by measuring downstream Gq-protein signaling cascades.
Mechanistic Pathway: CCK Receptor Signaling
Both CCK1R and CCK2R are Gq-coupled G-protein coupled receptors (GPCRs). Upon binding of the endogenous agonist (e.g., sulfated CCK-8), the Gq alpha subunit activates Phospholipase C (PLC), which cleaves PIP2 into Diacylglycerol (DAG) and Inositol trisphosphate (IP3)[5],[6]. IP3 subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
We exploit this causality by measuring two distinct endpoints: transient calcium flux (using Fluo-8 dye) and stable IP1 accumulation (using HTRF).
Fig 1: CCK receptor Gq-coupled signaling pathway and points of competitive antagonism.
Self-Validating Experimental Design
To ensure trustworthiness and reproducibility, this protocol integrates strict internal controls:
-
Null-Background Cell Lines: We utilize HEK293 or CHO cells stably transfected with human CCK1R or CCK2R. Because wild-type HEK293/CHO cells lack endogenous CCK receptors, any observed signal is strictly mediated by the transfected target, eliminating off-target noise[5],[7].
-
Phenol-Red Free Media: Phenol red auto-fluoresces and quenches emissions at 535 nm and 665 nm. Using phenol-red free media directly prevents optical interference during fluorometric readouts[5].
-
Lithium Chloride (LiCl) Stabilization: IP3 is highly transient. By adding 50 mM LiCl to the assay buffer, we inhibit inositol monophosphatase. This forces the stable downstream metabolite (IP1) to accumulate, converting a fleeting signal into a robust, high-throughput screening (HTS) endpoint[5].
-
EC₈₀ Agonist Challenge: Antagonists are screened against an EC₈₀ concentration of CCK-8s. This specific concentration ensures the assay window is large enough for statistical confidence (Z' > 0.5) while remaining sensitive enough to be displaced by competitive antagonists[5].
Step-by-Step Methodologies
Compound Preparation
-
Stock Solution: Dissolve (2-Aminophenyl)(cyclohexyl)methanone and its cyclized derivatives in 100% anhydrous DMSO to yield a 10 mM stock. Store aliquots at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Perform 3-fold serial dilutions in assay buffer (containing 0.1% BSA to prevent non-specific plastic binding). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Seeding
-
Culture HEK293-CCK1R cells in DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Hygromycin) at 37°C, 5% CO₂[3],[8].
-
Harvest cells at 80-90% confluency using Trypsin-EDTA (0.25%)[9].
-
Resuspend cells in phenol-red free, serum-free assay media . Causality: Serum starvation for 2-4 hours reduces basal GPCR activation caused by trace growth factors in FBS, maximizing the signal-to-noise ratio.
-
Seed cells into 384-well optical-bottom plates at a density of 10,000 cells/well[8].
Assay Workflow 1: IP-One HTRF Accumulation
-
Pre-incubation: Add 2 µL of the serially diluted antagonist (or precursor) to the cells. Incubate for 30 minutes at 37°C to allow equilibrium binding[5].
-
Stimulation: Add 2 µL of CCK-8s (at the predetermined EC₈₀ concentration) dissolved in stimulation buffer containing 50 mM LiCl[5].
-
Accumulation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for exactly 1 hour at 37°C[5].
-
Detection: Add 4 µL of IP-One detection reagents (Fluorophore-labeled IP1 and Cryptate-labeled anti-IP1 antibody). Incubate for 30 minutes at room temperature.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio (665/620) to determine IP1 accumulation.
Assay Workflow 2: Intracellular Calcium Flux (Fluo-8)
-
Dye Loading: Add an equal volume of Fluo-8 No-Wash (NW) dye solution to the seeded cells. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature[8].
-
Antagonist Addition: Dispense the test compounds and incubate for 15 minutes.
-
Kinetic Readout: Place the plate in a fluorometric imaging plate reader (e.g., FLIPR or EnVision). Read baseline fluorescence (Ex: 485 nm / Em: 535 nm) for 10 seconds[8].
-
Agonist Injection: Automatically inject the EC₈₀ dose of CCK-8s and record peak fluorescence kinetics for 90 seconds.
Fig 2: Step-by-step experimental workflow for CCK receptor antagonist screening.
Data Presentation & Expected Outcomes
A robust assay must demonstrate a Z'-factor of > 0.5. The uncyclized precursor is expected to show minimal activity, serving as a negative structural control, whereas the cyclized benzodiazepine derivatives will exhibit potent nanomolar inhibition.
| Test Article | Molecular Role | Target | Assay Type | Expected IC₅₀ / EC₅₀ | Z'-Factor |
| (2-Aminophenyl)(cyclohexyl)methanone | Synthetic Precursor | CCK1R / 2R | IP-One / Ca²⁺ | > 10 µM (Inactive) | N/A |
| Devazepide | Cyclized Derivative | CCK1R | Ca²⁺ Flux | 0.5 – 2.0 nM | > 0.65 |
| L-365,260 | Cyclized Derivative | CCK2R | IP-One HTRF | 1.5 – 5.0 nM | > 0.70 |
| CCK-8s (Sulfated) | Endogenous Agonist | CCK1R / 2R | Both | ~ 1.0 nM (EC₅₀) | N/A |
| 0.1% DMSO | Vehicle Control | N/A | Both | Baseline | N/A |
References
-
European Patent Office. "3-Phenylureido-1,4-Benzodiazepinones and their use as cholecystokinin or gastrin antagonists" EP 0549035 A1. URL:[2]
-
Harikumar KG, et al. "Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity." Frontiers in Endocrinology (PMC8811504). URL:[Link][5]
-
Gates J, et al. "CCK receptor phosphorylation exposes regulatory domains affecting phosphorylation and receptor trafficking." American Journal of Physiology-Cell Physiology. URL:[Link][6]
-
Yang Y, et al. "Heteromerization of μ-opioid receptor and cholecystokinin B receptor through the third transmembrane domain of the μ-opioid receptor contributes to the anti-opioid effects of cholecystokinin octapeptide." Experimental & Molecular Medicine (PMC5962637). URL:[Link][3]
-
Matters GL, et al. "Targeting the Cholecystokinin Receptor: A Novel Approach for Treatment and Prevention of Hepatocellular Cancer." Clinical Cancer Research (PMC4382449). URL:[Link][4]
-
Hsu C-Y, et al. "Development of INER-PP-F11N as the Peptide-Radionuclide Conjugate Drug Against CCK2 Receptor-Overexpressing Tumors." MDPI Pharmaceuticals. URL:[Link][9]
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Wen S, et al. "A Novel CCK Receptor GPR173 Mediates Potentiation of GABAergic Inhibition." Journal of Neuroscience. URL:[Link][8]
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Application Notes & Protocols: Leveraging (2-Aminophenyl)(cyclohexyl)methanone in Structure-Activity Relationship (SAR) Studies
These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of the (2-Aminophenyl)(cyclohexyl)methanone scaffold in structure-activity relationship (SAR) studies. This document provides in-depth protocols, explains the rationale behind experimental designs, and offers insights into the interpretation of SAR data to accelerate drug discovery programs.
Introduction: The Significance of the (2-Aminophenyl)(cyclohexyl)methanone Scaffold
The (2-Aminophenyl)(cyclohexyl)methanone core structure represents a privileged scaffold in medicinal chemistry. Its inherent structural features—a flexible cyclohexyl ring, a central carbonyl group, and an aminophenyl moiety—provide a versatile three-dimensional framework for interacting with a variety of biological targets. The strategic modification of this scaffold allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The primary goal of SAR studies is to systematically alter a molecule's structure to understand how these changes affect its biological activity.[1][2] This iterative process of synthesis and biological testing is fundamental to identifying the key structural features responsible for a compound's desired pharmacological effect.[3] For the (2-Aminophenyl)(cyclohexyl)methanone scaffold, this involves targeted modifications at three primary sites: the aminophenyl ring, the cyclohexyl ring, and the ketone linker.
Core Principles of SAR Studies for (2-Aminophenyl)(cyclohexyl)methanone
A successful SAR campaign relies on a logical and systematic approach to analog design and synthesis. The core principle is to introduce single, well-defined structural changes to the lead compound and assess the impact on biological activity. This allows for the deconvolution of complex structure-activity relationships.
Key Areas for Modification:
-
Aminophenyl Ring: This aromatic ring offers multiple positions for substitution. Modifications here can influence electronic properties, hydrogen bonding potential, and steric interactions with the target protein.
-
Cyclohexyl Ring: The conformational flexibility of the cyclohexyl ring can be constrained or modified by introducing substituents. These changes can impact the overall shape of the molecule and its fit within a binding pocket.
-
Ketone Linker: The carbonyl group is a key hydrogen bond acceptor. Its replacement with other functional groups (bioisosteres) can probe the importance of this interaction and modulate the molecule's electronic and physical properties.
The following diagram illustrates the primary points of diversification on the (2-Aminophenyl)(cyclohexyl)methanone scaffold.
Sources
Application Note: High-Throughput Screening (HTS) Assays for (2-Aminophenyl)(cyclohexyl)methanone-Derived Benzodiazepine Analogs Targeting Cholecystokinin (CCK) Receptors
Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Biological Context
(2-Aminophenyl)(cyclohexyl)methanone (CAS 3432-87-9) serves as a foundational synthetic precursor in the development of 1[1]. These advanced benzodiazepine derivatives function as potent, non-peptide antagonists of Cholecystokinin (CCK) and Gastrin receptors[1].
The CCK receptor family comprises two primary subtypes: CCK1 (predominantly localized in the gastrointestinal tract) and CCK2 (highly expressed in the central nervous system)[2]. Selective antagonism of these receptors holds significant therapeutic potential for treating gastrointestinal disorders, mitigating panic attacks, and modulating opioid-induced analgesia[2][3]. To drive structure-activity relationship (SAR) campaigns, we require a robust, self-validating High-Throughput Screening (HTS) cascade to evaluate the inhibitory potency and receptor subtype selectivity of newly synthesized analogs.
Assay Architecture & Mechanistic Causality
To efficiently screen libraries of (2-Aminophenyl)(cyclohexyl)methanone analogs, the assay cascade must be biologically relevant, scalable to 384-well formats, and highly resistant to false positives.
Primary Functional Screen: FLIPR Calcium Flux
CCK1 and CCK2 are Gq-protein coupled receptors (GPCRs). Upon activation by an endogenous agonist (e.g., CCK-8), the Gq protein stimulates Phospholipase C (PLC), which cleaves PIP2 into Inositol 1,4,5-trisphosphate (IP3). IP3 triggers a rapid release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.
-
Causality of Choice: By utilizing a calcium-sensitive fluorophore (Fluo-4 AM), we capture this transient Ca2+ peak in real-time using a Fluorescence Imaging Plate Reader (FLIPR). This provides a highly sensitive, functional readout of receptor antagonism that is perfectly suited for kinetic HTS.
Orthogonal Screen: TR-FRET Receptor Binding
-
Causality of Choice: Functional calcium assays are susceptible to artifacts. Compounds that auto-fluoresce, deplete intracellular calcium stores, or directly inhibit downstream kinases can register as false positives. To ensure trustworthiness, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is employed as a self-validating orthogonal step. This confirms that the functional hits are genuinely binding to the orthosteric site of the CCK receptor.
Signaling Pathway Visualization
CCK Receptor Gq-coupled signaling pathway and FLIPR calcium assay principle.
Detailed Methodologies (Self-Validating Protocols)
Protocol A: FLIPR Calcium Flux Assay (Primary HTS)
Assay Validation Standard: Every microplate must include a known CCK antagonist (e.g., Loxiglumide) as a positive control and 1% DMSO as a vehicle negative control to calculate the Z'-factor. A run is only validated if Z′≥0.5 .
Step 1: Cell Culture & Plating
-
Action: Seed CHO-K1 cells stably expressing human CCK1 or CCK2 into 384-well black, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C.
-
Causality: CHO-K1 cells natively lack endogenous CCK receptors. Using this null background prevents off-target GPCR signal interference, ensuring that any observed calcium flux is strictly mediated by the transfected CCK receptors.
Step 2: Dye Loading
-
Action: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.
-
Causality: Fluo-4 AM is cell-permeable, but once cleaved by intracellular esterases, the active dye can be pumped out by organic anion transporters. Probenecid inhibits these transporters, trapping the dye in the cytoplasm and preserving a high signal-to-noise ratio. The room temperature step ensures complete dye de-esterification before reading.
Step 3: Compound Pre-Incubation
-
Action: Add 10 µL of the (2-Aminophenyl)(cyclohexyl)methanone analog library (final DMSO < 1%) to the respective wells. Incubate for 30 minutes at room temperature.
-
Causality: This pre-incubation period is critical. It allows the competitive antagonists to reach thermodynamic binding equilibrium with the CCK receptors before the agonist is introduced.
Step 4: Agonist Challenge & Kinetic Readout
-
Action: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Automatically inject 10 µL of CCK-8 agonist at an EC80 concentration. Record fluorescence continuously for 3 minutes.
-
Causality: Challenging the system with an EC80 concentration (rather than EC100 ) is a field-proven standard. It ensures a robust assay window while remaining highly sensitive to competitive antagonism. An EC100 challenge would overwhelm moderate-affinity hits, leading to high false-negative rates.
Protocol B: TR-FRET Competitive Binding (Orthogonal Assay)
Step 1: Assay Assembly
-
Action: In a 384-well white microplate, combine 5 µL of CCK-expressing CHO-K1 cell membranes (1 µ g/well ), 5 µL of Terbium (Tb)-labeled anti-receptor antibody (Donor), 5 µL of fluorescently labeled CCK tracer (Acceptor), and 5 µL of the test analog.
-
Causality: White plates are mandatory for TR-FRET to maximize signal reflection and strictly minimize well-to-well optical crosstalk.
Step 2: Incubation & TR-FRET Readout
-
Action: Incubate in the dark for 2 hours at room temperature. Read on a TR-FRET compatible microplate reader using a 50 µs delay and 400 µs integration time.
-
Causality: The 50 µs delay is the cornerstone of TR-FRET's trustworthiness. It allows short-lived background auto-fluorescence (often emitted by the library compounds themselves) to decay completely before the long-lived Terbium emission is measured, virtually eliminating false positives caused by fluorescent artifacts.
HTS Workflow Visualization
High-throughput screening workflow for identifying CCK receptor antagonists.
Quantitative SAR Analysis & Expected Results
To evaluate Structure-Activity Relationships (SAR), screening data is compiled to compare the functional inhibition ( IC50 ) and binding affinity ( Ki ) of various analogs. The table below illustrates a representative data progression from the inactive synthetic precursor to highly potent, selective 1,4-benzodiazepine derivatives.
| Compound ID | Structural Modification | CCK1 IC50 (nM) | CCK2 IC50 (nM) | Selectivity (CCK1/CCK2) | TR-FRET Ki (nM) |
| Precursor | (2-Aminophenyl)(cyclohexyl)methanone | >10,000 | >10,000 | N/A | >10,000 |
| Analog A | 5-cyclohexyl-1,4-benzodiazepin-2-one core | 450 | 1,200 | 2.6x | 510 |
| Analog B | 3-Phenylureido substitution | 12 | 850 | 70.8x | 15 |
| Loxiglumide | Positive Control (CCK1 Selective) | 65 | >5,000 | >76x | 70 |
| Proglumide | Positive Control (Non-selective) | 2,500 | 3,100 | 1.2x | 2,800 |
Data Interpretation: The raw precursor exhibits no significant activity. Cyclization into the 1,4-benzodiazepine core (Analog A) yields moderate, non-selective antagonism. The addition of a 3-phenylureido group (Analog B) drastically increases potency and drives high selectivity toward the CCK1 receptor, validating the orthogonal assay cascade.
References
- Source: Googleapis.com (Patent Archive)
- Title: Cholecystokinin antagonist Source: Wikipedia URL
- Source: PubMed (J Clin Invest. 1990 Mar;85(3):640-6)
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Anti-proliferative activity of (2-Aminophenyl)(cyclohexyl)methanone on cancer cell lines
Application Notes & Protocols
Topic: Evaluation of the Anti-proliferative Activity of (2-Aminophenyl)(cyclohexyl)methanone on Cancer Cell Lines
Introduction: Rationale for Investigation
The search for novel chemical entities with potent and selective anti-cancer activity is a cornerstone of modern oncology research. The scaffold (2-Aminophenyl)(cyclohexyl)methanone presents an interesting, yet underexplored, chemical architecture. While this specific molecule is not extensively characterized in anti-cancer literature, related structures containing aminophenyl or aminothiophene groups have demonstrated significant biological activities, including anti-proliferative and cytotoxic effects.[1][2] For instance, C2-aminophenyl chromones have been identified as potent tumoricidal compounds, capable of inducing apoptosis and cell cycle arrest in multidrug-resistant cancer cells.[1] This guide provides a comprehensive framework for the systematic evaluation of (2-Aminophenyl)(cyclohexyl)methanone, hereafter referred to as Compound-AC, as a potential anti-proliferative agent.
This document serves as a detailed guide for researchers, outlining a logical, multi-step process. We begin with foundational viability assays to establish a baseline of activity, proceed to mechanistic assays to determine the mode of action (cell cycle arrest vs. apoptosis), and conclude by exploring the potential molecular pathways involved. Each protocol is designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor.
Section 1: Compound Preparation and Initial Viability Screening
The first critical step is to determine the compound's effect on overall cell viability and to establish its half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[3][4] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3][5] The intensity of the resulting color, once solubilized, is proportional to the number of viable cells.[4]
Experimental Workflow: Initial Screening
Caption: Workflow for determining the IC50 of Compound-AC using the MTT assay.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed selected cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-cancerous control line (e.g., NIH-3T3 fibroblasts) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-AC in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (typically 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. To ensure complete dissolution of the formazan crystals, the plate can be incubated overnight at 37°C or shaken on an orbital shaker for 15 minutes.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[3]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Type | IC50 of Compound-AC (µM) after 48h |
| HCT-116 | Colon Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| NIH-3T3 | Mouse Fibroblast | > 100 |
Section 2: Elucidating the Mechanism of Anti-proliferative Action
An observed decrease in cell viability can be attributed to several mechanisms, primarily cell cycle arrest or the induction of programmed cell death (apoptosis). The following protocols are designed to differentiate between these possibilities.
Cell Cycle Analysis via Propidium Iodide Staining
Many anti-cancer agents exert their effects by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[7][8] Flow cytometry using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, is the gold standard for analyzing cell cycle distribution.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[9][10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Compound-AC at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[11]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[10] Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Detection of Apoptosis
Apoptosis is a controlled, energy-dependent process of cell suicide that is a primary target for many chemotherapeutic drugs.[12][13] Its induction is a desirable outcome in cancer therapy. We will use two complementary methods to assess apoptosis.
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity.[14]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in 6-well plates with Compound-AC as described in Protocol 2.
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
To confirm apoptosis at the molecular level, Western blotting can be used to detect the activation of key proteins in the apoptotic cascade. The cleavage of executioner caspases, such as Caspase-3, and the subsequent cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP), are hallmark events of apoptosis.[16]
Protocol 4: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
-
Protein Extraction: Treat cells as previously described, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[17]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP.[18] Also, probe a separate membrane or strip the current one to probe for a loading control like β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19] An increase in the levels of the cleaved forms of Caspase-3 and PARP in treated samples compared to the control indicates the induction of apoptosis.
Workflow for Mechanistic Analysis
Caption: Dual workflows to investigate cell cycle arrest and apoptosis induction.
Section 3: Investigating Potential Molecular Pathways
Understanding which signaling pathways are modulated by Compound-AC is crucial for its development as a therapeutic agent. Dysregulation of apoptosis is a hallmark of cancer, often involving the B-cell lymphoma 2 (Bcl-2) family of proteins.[12] This family includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio between these proteins can determine a cell's fate.[12][20] Many anticancer drugs function by either downregulating anti-apoptotic proteins or upregulating pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation—the intrinsic pathway of apoptosis.[20][21]
Hypothesized Intrinsic Apoptosis Pathway
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Application Notes and Protocols: Fluorescent Labeling of (2-Aminophenyl)(cyclohexyl)methanone for Cellular Imaging
Introduction
The visualization of small molecules within cellular environments is a cornerstone of modern cell biology and drug development.[][2] Fluorescent labeling, a technique that covalently attaches a light-emitting molecule (a fluorophore) to a target, provides a powerful tool for tracking the localization, trafficking, and fate of small molecules in living and fixed cells.[][3] This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of (2-Aminophenyl)(cyclohexyl)methanone, a compound featuring a reactive primary amine suitable for conjugation with a variety of fluorophores.
(2-Aminophenyl)(cyclohexyl)methanone possesses a chemical structure amenable to fluorescent modification.[4][5] Its primary amine group serves as a nucleophilic handle for reaction with amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanate functionalities.[6][7] The resulting fluorescent conjugate can then be introduced to cells and visualized using fluorescence microscopy, enabling researchers to investigate its subcellular distribution and potential interactions.
This document will detail the chemical principles behind the labeling reaction, provide step-by-step protocols for conjugation and purification, and outline procedures for utilizing the fluorescently labeled (2-Aminophenyl)(cyclohexyl)methanone in cellular imaging experiments. Additionally, we will discuss important considerations for experimental design, data interpretation, and troubleshooting.
Principle of the Labeling Reaction
The fluorescent labeling of (2-Aminophenyl)(cyclohexyl)methanone is achieved through the reaction of its primary amine with an amine-reactive fluorescent dye. The most common classes of amine-reactive dyes are NHS esters and isothiocyanates.
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters react with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond.[6][8] This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the primary amine is deprotonated and thus more nucleophilic.[6][9]
-
Isothiocyanate Chemistry: Isothiocyanates, such as fluorescein isothiocyanate (FITC), react with primary amines to form a stable thiourea linkage.[10][11] This reaction also proceeds efficiently at a slightly alkaline pH.
The choice of fluorescent dye will depend on the specific experimental requirements, including the desired spectral properties (excitation and emission wavelengths), brightness, photostability, and the capabilities of the available fluorescence microscope.[][12]
Figure 1: Chemical Labeling Workflow. This diagram illustrates the conjugation of (2-Aminophenyl)(cyclohexyl)methanone with an amine-reactive fluorescent dye to produce a fluorescently labeled molecule.
Materials and Methods
Materials
-
(2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9)[4]
-
Amine-reactive fluorescent dye (e.g., FITC or an NHS ester of another dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Reagent: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for TLC and column chromatography (e.g., ethyl acetate, hexanes)
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol 1: Fluorescent Labeling of (2-Aminophenyl)(cyclohexyl)methanone with FITC
This protocol describes the labeling of (2-Aminophenyl)(cyclohexyl)methanone with Fluorescein Isothiocyanate (FITC). The molar ratios and reaction times may need to be optimized for other amine-reactive dyes.
1. Preparation of Reagents:
- Prepare a 10 mg/mL stock solution of (2-Aminophenyl)(cyclohexyl)methanone in anhydrous DMF or DMSO.
- Prepare a 10 mg/mL stock solution of FITC in anhydrous DMF or DMSO immediately before use. Protect from light.
- Prepare the 0.1 M sodium bicarbonate reaction buffer and adjust the pH to 8.3.
2. Labeling Reaction:
- In a microcentrifuge tube, combine 1 mg of (2-Aminophenyl)(cyclohexyl)methanone (from the stock solution) with 500 µL of the reaction buffer.
- Add a 1.5 to 2-fold molar excess of the FITC stock solution to the reaction mixture.
- Incubate the reaction for 2-4 hours at room temperature, protected from light, with gentle mixing.
3. Monitoring the Reaction:
- The progress of the reaction can be monitored by TLC. Spot the reaction mixture, the starting material, and the dye on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes). The formation of a new, fluorescent spot with a different Rf value from the starting materials indicates a successful reaction.
4. Purification of the Labeled Compound:
- Once the reaction is complete, the fluorescently labeled product must be purified from unreacted dye and starting material.
- Thin Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be used to isolate the product.
- Column Chromatography: For larger-scale reactions, the product can be purified by silica gel column chromatography using an appropriate solvent gradient.
- After purification, evaporate the solvent under reduced pressure to obtain the purified, fluorescently labeled (2-Aminophenyl)(cyclohexyl)methanone.
5. Characterization and Storage:
- Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR.
- Determine the concentration of the labeled compound by measuring its absorbance at the excitation maximum of the fluorophore.
- Store the purified product dissolved in an anhydrous solvent (e.g., DMSO) at -20°C, protected from light and moisture.
| Parameter | Recommended Condition | Rationale |
| Dye:Molecule Molar Ratio | 1.5:1 to 2:1 | Ensures efficient labeling without excessive unreacted dye. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Provides the optimal pH for the reaction of the primary amine with the isothiocyanate.[6] |
| Reaction Time | 2-4 hours | Allows for sufficient time for the reaction to proceed to completion at room temperature. |
| Temperature | Room Temperature (20-25°C) | A convenient temperature that promotes the reaction without degrading the reactants. |
Table 1: Recommended Reaction Conditions for FITC Labeling.
Protocol 2: Cellular Imaging with Fluorescently Labeled (2-Aminophenyl)(cyclohexyl)methanone
This protocol provides a general guideline for imaging fixed cells. For live-cell imaging, omit the fixation and permeabilization steps.[13][14]
1. Cell Culture and Plating:
- Culture the chosen mammalian cell line in appropriate medium.
- Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
2. Incubation with Labeled Compound:
- Prepare a working solution of the fluorescently labeled (2-Aminophenyl)(cyclohexyl)methanone in cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
- Remove the old medium from the cells and replace it with the medium containing the labeled compound.
- Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
3. Cell Fixation and Permeabilization (for fixed-cell imaging):
- Wash the cells three times with PBS to remove the excess labeled compound.
- Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[13]
- Wash the cells three times with PBS.
- Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[13]
- Wash the cells three times with PBS.
4. Counterstaining and Mounting:
- Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
5. Fluorescence Microscopy:
- Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.
- Acquire images at different magnifications to observe the overall distribution and subcellular localization of the fluorescently labeled compound.
"Start" [label="Start: Seed Cells on Coverslips", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Incubate" [label="Incubate with Labeled Compound\n(1-10 µM, 1-4 hours)"];
"Wash1" [label="Wash with PBS (3x)"];
"Fix" [label="Fix with 4% PFA (15 min)"];
"Wash2" [label="Wash with PBS (3x)"];
"Permeabilize" [label="Permeabilize with 0.1% Triton X-100 (10 min)"];
"Wash3" [label="Wash with PBS (3x)"];
"Counterstain" [label="Counterstain with DAPI (5 min)"];
"Wash4" [label="Wash with PBS (3x)"];
"Mount" [label="Mount Coverslip"];
"Image" [label="Fluorescence Microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Incubate";
"Incubate" -> "Wash1";
"Wash1" -> "Fix";
"Fix" -> "Wash2";
"Wash2" -> "Permeabilize";
"Permeabilize" -> "Wash3";
"Wash3" -> "Counterstain";
"Counterstain" -> "Wash4";
"Wash4" -> "Mount";
"Mount" -> "Image";
}
Figure 2: Cellular Imaging Workflow. This flowchart outlines the key steps for preparing and imaging fixed cells treated with the fluorescently labeled compound.
Data Interpretation and Considerations
-
Subcellular Localization: Analyze the fluorescence images to determine the subcellular distribution of the labeled compound. Does it accumulate in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus? Co-localization studies with organelle-specific dyes may be necessary to confirm localization.
-
Solvatochromism: Some fluorescent dyes exhibit solvatochromism, meaning their spectral properties (emission wavelength and intensity) are sensitive to the polarity of their microenvironment.[15][16][17][18] If a solvatochromic dye is used, changes in the emission spectrum of the labeled compound within different cellular compartments could provide insights into the local environment.
-
Cytotoxicity: It is crucial to assess the potential cytotoxicity of the fluorescently labeled compound.[19] A cell viability assay, such as an MTT or a live/dead cell stain, should be performed to ensure that the observed localization is not an artifact of cellular stress or death.[20][21]
-
Controls: Appropriate controls are essential for valid data interpretation. These include:
-
Unlabeled cells: To assess autofluorescence.
-
Cells treated with the unconjugated dye: To ensure that the observed signal is not due to non-specific dye accumulation.
-
Cells treated with the unlabeled (2-Aminophenyl)(cyclohexyl)methanone: To control for any effects of the parent compound on cell morphology or viability.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 7.5 and 8.5. |
| Inactive dye (hydrolyzed). | Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. | |
| Presence of primary amines in the buffer. | Ensure the buffer is free of primary amines (e.g., Tris). | |
| High Background Fluorescence in Imaging | Incomplete removal of unbound labeled compound. | Increase the number and duration of washing steps. |
| Non-specific binding of the labeled compound. | Decrease the concentration of the labeled compound and/or the incubation time. | |
| Cellular autofluorescence. | Use a filter set that minimizes the detection of autofluorescence and acquire images of unlabeled cells as a control.[22] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time, reduce laser power, and use an anti-fade mounting medium.[2] |
| No Cellular Uptake | The labeled compound is not cell-permeable. | For live-cell imaging, this may be a limitation. For fixed cells, ensure proper permeabilization. |
| The compound is actively exported from the cells. | Consider using inhibitors of efflux pumps if this is suspected. |
Table 2: Troubleshooting Guide for Labeling and Imaging.
Conclusion
The fluorescent labeling of (2-Aminophenyl)(cyclohexyl)methanone provides a valuable tool for researchers to investigate its behavior in a cellular context. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can successfully conjugate this small molecule with a fluorescent reporter, visualize its subcellular localization, and gain deeper insights into its biological activity. Careful optimization of labeling and imaging conditions, along with the use of appropriate controls, will ensure the generation of high-quality, interpretable data.
References
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Klymchenko, A. S. (2017). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Angewandte Chemie International Edition, 56(38), 11296-11298. Retrieved from [Link]
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Al-Sady, B., Green, R., & Narlikar, G. J. (2012). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC, 9(1), 66-76. Retrieved from [Link]
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Held, P. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Retrieved from [Link]
-
O'Kennedy, R., Doyle, E., & O'Connor, R. (2013). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC, 5(2), e234-e244. Retrieved from [Link]
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Wang, C., Liu, Y., & Zhang, W. (2021). Regulation of Fluorescence Solvatochromism To Resolve Cellular Polarity upon Protein Aggregation. Analytical Chemistry, 94(1), 359–367. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]
-
Farrar, S. (2018, August 23). Sample Preparation for Fluorescence Microscopy. News-Medical.Net. Retrieved from [Link]
-
Sirin, S., & Bothner, B. (2013). Fluorescent labeling and modification of proteins. PMC, 5(1), 1-13. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methoxycyclohexylidene)methanone. Retrieved from [Link]
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Balleza, D., et al. (2021). Live-cell fluorescence spectral imaging as a data science challenge. PMC. Retrieved from [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. Retrieved from [Link]
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. Retrieved from [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE. Retrieved from [Link]
-
Macmillan Group. (2015, May 24). Design of a Formal β‑Mannich Reaction. Retrieved from [Link]
-
Semrock. (n.d.). Spectral Modeling in Fluorescence Microscopy. SearchLight Spectra Viewer. Retrieved from [Link]
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MDPI. (2022, October 9). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Retrieved from [Link]
-
AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
TSI Journals. (2008, January 23). Studies on enaminones. Retrieved from [Link]
-
MDPI. (2022, December 1). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Retrieved from [Link]
-
MDPI. (2026, March 11). 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Taylor & Francis Online. (2026, March 25). Labeling of Amine-Modified Material Surfaces with PFB-Fluorescein. Retrieved from [Link]
-
Frontiers. (2018, June 5). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Retrieved from [Link]
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Technical Support Center: Optimizing (2-Aminophenyl)(cyclohexyl)methanone Synthesis
Welcome to the Technical Support Center. Synthesizing sterically hindered ortho-aminophenyl ketones like (2-aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9) presents unique chemoselectivity and thermodynamic challenges. This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols for the two primary synthetic workflows: the Grignard addition to 2-aminobenzonitrile and the chemoselective reduction of cyclohexyl-(2-nitrophenyl)methanone.
Diagnostic Workflows
Figure 1: Logical workflows for the synthesis of (2-Aminophenyl)(cyclohexyl)methanone.
Deep-Dive Q&A: Mechanistic Troubleshooting
Q1: I am using 1.1 equivalents of cyclohexylmagnesium bromide with 2-aminobenzonitrile, but I am recovering mostly unreacted starting material. Why is the yield so low? Causality: The primary amine (-NH₂) on 2-aminobenzonitrile is highly acidic relative to the basicity of a Grignard reagent. The first equivalent of cyclohexylmagnesium bromide is entirely consumed by an acid-base reaction, deprotonating the amine to form an N-magnesium salt and releasing inert cyclohexane gas. To achieve nucleophilic attack on the nitrile carbon, you must use a minimum of 2.2 to 2.5 equivalents. The formation of the N-magnesium salt actually assists the reaction by chelating the second equivalent of the Grignard reagent and directing it to the adjacent nitrile group, a standard practice in [1]. Self-Validation: To validate Grignard stoichiometry in real-time, quench a 0.1 mL reaction aliquot in saturated aqueous NH₄Cl. Analyze via TLC (Hexanes/EtOAc 8:2) under a UV lamp; the complete disappearance of the highly fluorescent 2-aminobenzonitrile spot confirms sufficient Grignard equivalents have been added.
Q2: My TLC shows complete consumption of the nitrile, but after a standard aqueous workup, I isolate an imine intermediate instead of the target ketone. How do I force the hydrolysis? Causality: The intermediate formed is a stable N-magnesio ketimine salt. Due to the severe steric hindrance from both the bulky cyclohexyl ring and the ortho-amino group, spontaneous hydrolysis during a standard neutral or mildly acidic quench is extremely sluggish. Self-Validation: You must subject the quenched mixture to rigorous acidic hydrolysis (e.g., 2M HCl at mild reflux for 2 hours). Monitor the hydrolysis by TLC. The intermediate ketimine will appear as a highly polar, streaky spot that stains intensely with ninhydrin. Complete conversion is validated when this spot is entirely replaced by the less polar, UV-active ketone product.
Q3: I am using the alternative route (reducing cyclohexyl-(2-nitrophenyl)methanone). Why am I seeing over-reduction to the secondary alcohol? Causality: Strong hydride donors (like LiAlH₄ or NaBH₄) lack chemoselectivity and will reduce the ketone carbonyl alongside the nitro group. To selectively reduce the nitro group while preserving the cyclohexyl ketone, you must use single-electron transfer (SET) reducers like Iron powder in Acetic Acid (Fe/AcOH), as demonstrated in the [2]. Self-Validation: During the Fe/AcOH reduction, the reaction mixture transitions from a deep yellow/orange (nitro compound) to a pale yellow/colorless solution. Confirm the absence of the secondary alcohol byproduct by crude ¹H-NMR (look for the absence of the characteristic >CH-OH proton multiplet at ~4.5 ppm).
Validated Experimental Protocols
Protocol A: Grignard Addition (Nitrile Route)
This protocol utilizes excess Grignard reagent to overcome the acidic amine proton.
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Dissolution: Dissolve 2-aminobenzonitrile (10.0 mmol, 1.0 eq) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add cyclohexylmagnesium bromide (1.0 M in THF, 25.0 mL, 2.5 eq) dropwise over 30 minutes. Validation: Observe the evolution of cyclohexane gas during the addition of the first equivalent.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
-
Hydrolysis (Critical Step): Cool the flask back to 0 °C. Carefully quench the reaction by adding 30 mL of 2M HCl dropwise. Once bubbling ceases, attach a reflux condenser and heat the mixture to 60 °C for 2 hours to force the hydrolysis of the sterically hindered imine.
-
Workup: Cool to room temperature, neutralize the aqueous layer to pH 8 with 10M NaOH, and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Nitro Reduction (Alternative Route)
This protocol uses SET reduction to prevent ketone reduction.
-
Preparation: In a 100 mL round-bottom flask, dissolve cyclohexyl-(2-nitrophenyl)methanone (10.0 mmol, 1.0 eq) in 25 mL of glacial acetic acid and 10 mL of ethanol.
-
Reduction: Add activated Iron powder (50.0 mmol, 5.0 eq) in one portion.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours. Validation: Monitor via TLC until the yellow nitro starting material is fully consumed.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron salts, washing the pad generously with Ethyl Acetate.
-
Workup: Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry and concentrate to yield the pure aminoketone.
Quantitative Data Analytics
The following table summarizes the operational metrics and expected outcomes for both synthetic pathways to assist in route selection:
| Parameter | Route A: Grignard Addition | Route B: Nitro Reduction |
| Starting Material | 2-Aminobenzonitrile | Cyclohexyl-(2-nitrophenyl)methanone |
| Key Reagents | Cyclohexylmagnesium bromide (2.5 eq) | Fe powder (5.0 eq), Glacial AcOH |
| Reaction Temperature | 0 °C to Room Temperature | 80 °C (Reflux) |
| Reaction Time | 4 hours (Addition) + 2 hours (Hydrolysis) | 2 to 3 hours |
| Typical Yield | 65% - 75% | 85% - 95% |
| Primary Byproducts | Unreacted nitrile, trace tertiary alcohol | Secondary alcohol (only if over-reduced) |
| Scalability | Moderate (Exothermic Grignard quench) | High (Easily scalable SET reduction) |
References
-
Title: Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Technical Support Center: Purification of (2-Aminophenyl)(cyclohexyl)methanone by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of (2-Aminophenyl)(cyclohexyl)methanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this specific compound. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format to address the nuanced challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the column chromatography of (2-Aminophenyl)(cyclohexyl)methanone, offering systematic approaches to diagnose and resolve them.
Q1: Why is my yield of (2-Aminophenyl)(cyclohexyl)methanone unexpectedly low after column chromatography?
Low recovery can stem from several factors, from irreversible adsorption onto the stationary phase to product degradation.
Possible Causes & Step-by-Step Solutions:
-
Irreversible Adsorption to Silica Gel: The primary amine group in (2-Aminophenyl)(cyclohexyl)methanone is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant product loss.[1][2][3]
-
Solution 1: Use a Deactivated or Alternative Stationary Phase. Consider using an amine-bonded silica column, which has a basic character and is less polar than bare silica.[4][5] This minimizes the strong acidic-basic interactions. Alternatively, neutral alumina can be a good option for basic compounds.[3][4]
-
Solution 2: Add a Mobile Phase Modifier. If using standard silica is unavoidable, add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[6] This modifier will preferentially interact with the active silanol sites, "shielding" your compound and allowing it to elute properly.
-
-
Improper Solvent System: If the mobile phase is not polar enough, the compound will not move down the column, and if it's too polar, it will elute too quickly with impurities.
-
Solution: Optimize the Solvent System with TLC. Before running the column, perform thin-layer chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[3]
-
-
Sample Overloading: Loading too much crude material onto the column can exceed its capacity, leading to poor separation and apparent yield loss in the desired pure fractions.[7][8]
-
Solution: Determine Loading Capacity. As a rule of thumb, for normal-phase chromatography, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.[9][10] For complex separations, this may need to be reduced. Perform a small-scale loading study to determine the optimal load before committing your entire batch.[11][12][13]
-
Q2: My purified fractions show peak tailing in subsequent HPLC or GC analysis. What's causing this?
Peak tailing is a common issue, especially for polar and basic compounds like amines, and it indicates undesirable interactions within the chromatographic system.[1][7]
Causality & Corrective Actions:
-
Secondary Interactions with Stationary Phase: This is the most frequent cause for amines. Residual acidic silanol groups on silica-based columns (both HPLC and GC) can interact with the basic amine, causing the peak to tail.[1][2][7]
-
Solution (HPLC): Use an end-capped, high-purity column. Add a mobile phase modifier like triethylamine or use a buffered mobile phase at a pH that suppresses silanol ionization (typically lower pH).[1][6]
-
Solution (GC): Ensure you are using a deactivated inlet liner.[14] Column contamination or degradation can expose active sites; trimming the first few centimeters of the column or conditioning it at high temperature can resolve this.[14][15][16]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[7][8]
-
Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, overloading was the issue.
-
-
Physical Issues in the Column: A void at the column inlet or a partially blocked frit can disrupt the flow path, causing peak distortion for all compounds.[1]
Q3: I'm struggling to separate (2-Aminophenyl)(cyclohexyl)methanone from a very similar, non-polar impurity. What can I do?
Separating compounds with close polarities requires optimizing the selectivity of your chromatographic system.
Strategies for Improved Resolution:
-
Switch to a Different Stationary Phase: If you are using silica, consider alumina or an amine-bonded phase.[4] These materials offer different selectivities due to their varying surface chemistries and may resolve compounds that co-elute on silica.[5]
-
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution).[17][18] This sharpens the peaks of later-eluting compounds and can improve the resolution between closely eluting substances.[18][19] A shallow gradient around the elution point of your target compound can be particularly effective.
-
Optimize the Mobile Phase Composition: Small changes to the solvent system can have a large impact. Try incorporating a different polar solvent (e.g., switching from ethyl acetate to a mix of dichloromethane and methanol) to alter the interactions and improve separation.
Frequently Asked Questions (FAQs)
This section provides answers to common procedural questions for the purification of (2-Aminophenyl)(cyclohexyl)methanone.
Q4: What is the ideal stationary phase for this purification?
Given the basic amine functionality, an amine-bonded silica is often the best choice to prevent the strong interactions that cause tailing and yield loss on standard silica.[4][5] If unavailable, neutral alumina is a good second choice.[3] If standard silica gel must be used, it is critical to add a basic modifier like triethylamine to the mobile phase.[6]
Q5: How do I select the right solvent system for the column?
The best practice is to first develop a method using Thin-Layer Chromatography (TLC) .[20][21]
-
Spot your crude mixture on a TLC plate (ideally one with the same stationary phase you will use for the column).
-
Develop the plate in a sealed chamber with a test solvent system. A good starting point is a mixture of hexane and ethyl acetate.[3]
-
Visualize the spots using a UV lamp and/or a chemical stain. A potassium permanganate stain is useful for visualizing many organic compounds.
-
Adjust the solvent ratio until the spot for (2-Aminophenyl)(cyclohexyl)methanone has an Rf value between 0.2 and 0.4 . This generally provides the best separation on a column.
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Amine-Bonded Silica or Neutral Alumina | Minimizes interaction with the basic amine group, improving yield and peak shape.[3][4][5] |
| Mobile Phase (Initial) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Common system for moderately polar compounds; ratio should be optimized via TLC.[3][4] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if using silica gel) | Suppresses interaction with acidic silanol sites on silica.[6] |
| Target TLC Rf Value | 0.2 - 0.4 | Provides optimal balance between retention and elution for good separation on the column. |
Q6: Should I use isocratic or gradient elution?
The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant solvent composition. It is simpler but can lead to broad peaks for compounds that are strongly retained.[18][22] If TLC shows your target compound is well-separated from all impurities, an isocratic elution is sufficient.
-
Gradient Elution: The polarity of the mobile phase is increased over time. This is highly recommended for complex mixtures where impurities have a wide range of polarities.[23][24] It results in sharper peaks, faster run times, and better overall separation.[18][19]
Q7: How should I load my sample onto the column?
Proper sample loading is critical for achieving a good separation. The goal is to apply the sample as a narrow, concentrated band.[17]
-
Wet Loading: Dissolve the sample in a minimum amount of the initial, least polar mobile phase. Carefully apply this solution to the top of the column bed. This is often suitable for liquid samples or those that dissolve easily in the mobile phase.[17]
-
Dry Loading: If your sample is not very soluble in the starting eluent, dissolve it in a volatile solvent (like dichloromethane or acetone), add a small amount of the stationary phase (e.g., silica gel), and then evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method often provides superior resolution.[17]
Q8: How do I monitor the separation and collect the correct fractions?
Since (2-Aminophenyl)(cyclohexyl)methanone is colorless, you cannot track it by sight.
-
Collect Fractions Sequentially: Begin collecting fractions in separate labeled test tubes as soon as you start eluting the column.[20][21] The size of the fractions can be about 10-20% of the column's volume.[25]
-
Analyze Fractions by TLC: Spot a small amount from each fraction onto a TLC plate. Develop and visualize the plate to see which fractions contain your desired compound.
-
Combine Pure Fractions: Combine only the fractions that contain your pure product. Fractions containing a mix of your product and impurities can be combined and re-purified if necessary.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard workflow for column chromatography and a logical approach to troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Logic diagram for troubleshooting common purification issues.
References
- King Group. (n.d.). Successful Flash Chromatography. King Group.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Unknown Author. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science.
- Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials. LCGC International.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
- BenchChem. (2025, December). Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide. BenchChem.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- ACS Publications. (2016, May 20). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
- ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? ResearchGate.
- Agilent Technologies. (n.d.). Troubleshooting Guide. Agilent Technologies.
- Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Gilson Learning Hub.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Torres, J. (2024, September 9). The Basics of Running a Chromatography Column. Bitesize Bio.
- YMC. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. YMC.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Mastelf Technologies. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Biotage.
- Phenomenex. (2017, May 23). How to Improve LC Column Loadability. Phenomenex.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
- Biotage. (2023, January 23). How do I determine loading capacity in reverse phase flash column chromatography? Biotage.
- Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns.
- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate.
- Waters. (n.d.). Choosing Preparative Columns. Waters.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. How to Improve LC Column Loadability [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 13. cif.iastate.edu [cif.iastate.edu]
- 14. benchchem.com [benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
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- 19. researchgate.net [researchgate.net]
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- 22. Gradient vs. Isocratic Elution in HPLC | Danaher Life Sciences [lifesciences.danaher.com]
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- 24. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 25. bitesizebio.com [bitesizebio.com]
Optimization of HPLC parameters for (2-Aminophenyl)(cyclohexyl)methanone analysis
Welcome to the Analytical Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification and purity profiling of (2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9).
As a critical intermediate in the synthesis of benzodiazepines and other neuroactive compounds 1, this molecule presents unique chromatographic challenges due to its dual functionality: a weakly basic, polar aniline group paired with a highly lipophilic cyclohexyl ring. This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to ensure robust method development.
Part 1: Method Development & Optimization FAQs
Q1: How do I select the optimal mobile phase pH to prevent peak splitting? A: The target compound contains an aniline-like primary amine conjugated with an electron-withdrawing carbonyl group. This conjugation significantly lowers the pKa of the amine (typically < 2.0). If your mobile phase pH fluctuates near this pKa, the analyte will exist in a state of partial ionization, causing severe peak splitting and retention time instability. Causality-Driven Solution: To ensure the molecule remains entirely in its neutral, un-ionized state—which provides the most reproducible retention on a reversed-phase column—the aqueous mobile phase pH must be maintained between 4.0 and 4.5. Using a 10 mM ammonium formate buffer adjusted to pH 4.0 is highly recommended 2.
Q2: What is the most selective UV wavelength for detection in complex matrices? A: While 254 nm offers high universal sensitivity for aromatic compounds, it lacks specificity in complex reaction mixtures. Due to the extended conjugation between the aniline lone pair, the aromatic ring, and the carbonyl group, ortho-aminobenzophenones exhibit a distinct charge-transfer absorption band. Causality-Driven Solution: Set your Diode Array Detector (DAD) to monitor at 385 nm . This provides excellent selectivity, effectively filtering out non-conjugated impurities or aliphatic by-products (e.g., cyclohexylmagnesium chloride precursors) that do not absorb at this longer wavelength 3.
Q3: How do I resolve the target compound from its synthetic precursor, 2-aminobenzonitrile? A: (2-Aminophenyl)(cyclohexyl)methanone is significantly more lipophilic than 2-aminobenzonitrile due to the bulky cyclohexyl ring. A gradient elution starting at a low organic composition (30% Acetonitrile) will elute the polar 2-aminobenzonitrile early. Ramping to 70% Acetonitrile over 15 minutes will then elute the strongly retained cyclohexyl methanone derivative with excellent baseline resolution 1.
Part 2: Troubleshooting Chromatographic Issues
Fig 1: Diagnostic logic tree for resolving peak tailing in aminophenyl ketone chromatography.
Q4: I am experiencing severe peak tailing (Asymmetry > 1.8). How can I resolve it? A: Peak tailing for aminophenyl ketones is mechanistically driven by secondary ion-exchange interactions between the weakly basic amine group and residual, unreacted silanol groups on the silica support of the stationary phase. Resolution: First, ensure you are using a highly end-capped, high-purity silica C18 column (e.g., sub-2 µm columns if transferring to UHPLC) . If tailing persists, incorporate a volatile amine competitor, such as 0.1% triethylamine (TEA), into the aqueous mobile phase to competitively mask the active silanol sites.
Q5: My retention times are drifting earlier with each subsequent injection. Why? A: This is a classic symptom of inadequate column equilibration when using gradient elution with buffered mobile phases. The lipophilic cyclohexyl group requires a high percentage of organic solvent to elute, which can strip the aqueous buffer from the stationary phase pores. Ensure a minimum of 5 column volumes (CV) of the initial gradient composition (e.g., 30% Acetonitrile) is pumped through the system between injections to re-establish the hydration layer and pH environment.
Part 3: Optimized Quantitative Data & Parameters
To facilitate rapid method deployment, the optimized chromatographic parameters are summarized below.
| Parameter | Optimized Condition | Mechanistic Rationale |
| Stationary Phase | End-capped C18, 250 x 4.6 mm, 5 µm | Maximizes hydrophobic retention of the cyclohexyl ring while minimizing silanol interactions. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) | Keeps the aniline amine group fully neutral (un-ionized) for sharp peak shapes. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; provides sharper peaks for bulky lipophilic compounds. |
| Gradient Program | 30% B to 70% B over 15 min | Resolves polar precursors early; elutes the lipophilic target efficiently. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 5 µm particle size columns. |
| Detection (DAD) | 254 nm (Quantification) & 385 nm (Specificity) | Captures the unique charge-transfer band of the ortho-aminobenzophenone chromophore. |
| Column Temp | 30 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
Part 4: Self-Validating Experimental Protocol
This protocol incorporates a System Suitability Test (SST) to ensure the method is self-validating before sample analysis begins.
Fig 2: Step-by-step optimization workflow for (2-Aminophenyl)(cyclohexyl)methanone HPLC analysis.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Buffer (Phase A): Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 4.0 using dilute formic acid. Filter through a 0.22 µm nylon membrane under vacuum to remove particulates and degas.
-
Organic (Phase B): Use 100% HPLC-grade Acetonitrile.
2. Standard & Sample Preparation:
-
Accurately weigh 10.0 mg of (2-Aminophenyl)(cyclohexyl)methanone reference standard.
-
Transfer to a 10 mL volumetric flask and dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary).
-
Dilute to the mark with HPLC-grade water to achieve a 50:50 Water:MeCN diluent ratio. Note: Injecting samples in 100% organic solvent will cause severe peak fronting due to solvent mismatch with the initial gradient conditions.
-
Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial (amber vials prevent potential photo-degradation of the benzophenone moiety).
3. System Suitability Testing (SST):
-
Inject the standard solution (1.0 mg/mL) six consecutive times.
-
Validation Criteria: The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the theoretical plate count (N) is ≥ 5000.
4. Execution & Integration:
-
Run the gradient method as defined in the parameters table.
-
Integrate the peak eluting at the expected retention time (typically 8-10 minutes depending on dead volume). Extract the UV spectrum across the peak to confirm peak purity (ensure the 385 nm / 254 nm absorbance ratio remains constant across the peak).
References
-
3-Phenylureido-1,4-Benzodiazepinones and their use as cholecystokinin or gastrin antagonists - European Patent Office - EP 05490. Googleapis.com.1
-
A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes. Benchchem.2
-
The Photolyses of Fully Aromatic Amides. Canadian Science Publishing.3
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent.Link
Sources
Reducing side products in the synthesis of (2-Aminophenyl)(cyclohexyl)methanone
A Guide to Minimizing Side Products and Optimizing Yield
Welcome to the technical support center for the synthesis of (2-Aminophenyl)(cyclohexyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My primary issue is a low yield of the desired ortho-acylated product, with significant recovery of the starting aniline. What is happening?
A1: Root Cause Analysis: Lewis Acid Complexation
The most probable cause is the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the basic amino group of your aniline starting material. This interaction deactivates the aromatic ring towards the desired electrophilic aromatic substitution (Friedel-Crafts acylation).[1] The lone pair of electrons on the nitrogen atom, which is crucial for activating the ring for ortho and para substitution, becomes engaged with the Lewis acid.
Caption: Lewis acid complexation with aniline deactivates the aromatic ring.
Troubleshooting Protocol: Amino Group Protection
To circumvent this, protection of the amino group is a highly effective strategy. By converting the amine to an amide (e.g., an acetanilide), its basicity is significantly reduced, preventing complexation with the Lewis acid.[2][3] The amide is still an ortho, para-director but is less activating, allowing for a more controlled reaction.
Step-by-Step Protocol for N-Acetylation of Aniline:
-
Dissolution: In a fume hood, dissolve aniline in glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride to the solution while stirring.
-
Reflux: Heat the reaction mixture under reflux for approximately 30 minutes.
-
Precipitation: Pour the hot mixture into ice-cold water to precipitate the acetanilide.
-
Purification: Filter the crude acetanilide, wash it with cold water, and recrystallize from ethanol or water to obtain the purified protected aniline.[2]
Following a successful Friedel-Crafts acylation on the protected aniline, the acetyl group can be readily removed by acid or base hydrolysis to yield the final product.[2]
Q2: I am observing the formation of a significant amount of N-cyclohexylacetanilide. How can I favor C-acylation over N-acylation?
A2: Understanding the Competing Reactions
The amino group of aniline is a potent nucleophile and can directly react with the acylating agent (cyclohexanecarbonyl chloride), leading to N-acylation. This reaction competes with the desired Friedel-Crafts C-acylation on the aromatic ring.
Caption: Competing N-acylation and C-acylation pathways for aniline.
Troubleshooting and Optimization:
As detailed in Q1, protecting the amino group as an acetanilide is the most effective way to prevent N-acylation. The reduced nucleophilicity of the amide nitrogen disfavors direct attack on the acyl chloride.
Alternative Strategy: Use of a Non-nucleophilic Base
If you wish to proceed without a protection step, the addition of a bulky, non-nucleophilic base can help. The base can neutralize the HCl byproduct of the N-acylation reaction, which might otherwise protonate the starting aniline and deactivate it. However, this approach is generally less efficient than the protection-acylation-deprotection sequence.
Q3: My product mixture contains both ortho- and para-(aminophenyl)(cyclohexyl)methanone. How can I improve the regioselectivity for the ortho product?
A3: Controlling Regioselectivity
The amino group (and the corresponding acetamido protecting group) directs electrophilic substitution to the ortho and para positions.[2][3] The ratio of these isomers is influenced by both electronic and steric factors.
Troubleshooting Strategies:
-
Steric Hindrance: The use of the acetamido protecting group can sterically hinder the ortho positions, potentially favoring para substitution. However, in many Friedel-Crafts acylations of acetanilide, the para product is the major isomer due to less steric hindrance. For the synthesis of the ortho product, alternative strategies might be necessary if the direct acylation of protected aniline gives an unfavorable isomer ratio.
-
Alternative Synthetic Routes: If direct acylation does not provide the desired regioselectivity, consider alternative synthetic pathways to 2-aminobenzophenones:
-
From Anthranilic Acid: The amino group of anthranilic acid can be protected, followed by conversion of the carboxylic acid to an acid chloride. A subsequent Friedel-Crafts reaction will direct the acylation to the desired position.[4]
-
From 2-Aminobenzonitriles: Reaction of 2-aminobenzonitriles with organometallic reagents like Grignard or organolithium reagents can yield 2-aminobenzophenones.[4][5]
-
Table 1: Comparison of Synthetic Strategies and Regioselectivity
| Synthetic Route | Key Intermediate | Typical Regioselectivity | Key Considerations |
| Direct Acylation of Aniline | Aniline | Mixture of ortho and para | Prone to side reactions (N-acylation, deactivation) |
| Acylation of Acetanilide | Acetanilide | Often favors para product | Requires protection and deprotection steps |
| From Anthranilic Acid | Protected Anthranilic Acid | High ortho selectivity | Multi-step synthesis |
| From 2-Aminobenzonitrile | 2-Aminobenzonitrile | High ortho selectivity | Requires organometallic reagents |
Q4: My reaction mixture has turned dark, and I am isolating a significant amount of tar-like substances. What is the cause and how can I prevent this?
A4: Addressing Oxidation Side Reactions
Anilines are electron-rich and susceptible to oxidation, especially under the harsh conditions of a Friedel-Crafts reaction or in the presence of strong oxidizing agents.[2] This can lead to the formation of polymeric, tar-like materials, which reduces the yield of the desired product and complicates purification.
Preventative Measures:
-
Protect the Amino Group: As mentioned previously, converting the aniline to an acetanilide reduces the electron-donating ability of the substituent, making the ring less susceptible to oxidation.
-
Control Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize oxidation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.
-
Purified Reagents and Solvents: Ensure that all reagents and solvents are pure and free from oxidizing impurities.
Q5: I have observed the formation of the meta-acylated product. Why is this happening?
A5: The Role of pH and Anilinium Ion Formation
Under strongly acidic conditions, the amino group of aniline can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director for electrophilic aromatic substitution.[1][2]
Caption: Protonation of aniline leads to the meta-directing anilinium ion.
Troubleshooting and Prevention:
-
Avoid Strongly Acidic Conditions: If direct acylation is attempted, avoid the use of protic acids as co-catalysts or solvents.
-
Amino Group Protection: The acetylation of the amino group is the most reliable way to prevent its protonation and ensure ortho, para selectivity. The amide nitrogen is significantly less basic than the amine nitrogen.
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution |
| Low Yield/No Reaction | Lewis Acid Complexation | Protect the amino group as an acetamide. |
| N-Acylation Side Product | Nucleophilic Amino Group | Protect the amino group as an acetamide. |
| Para-Isomer Formation | Electronic/Steric Effects | Consider alternative synthetic routes (e.g., from anthranilic acid). |
| Tar Formation | Oxidation of Aniline | Protect the amino group; control temperature; use an inert atmosphere. |
| Meta-Isomer Formation | Anilinium Ion Formation | Protect the amino group; avoid strongly acidic conditions. |
By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can significantly reduce the formation of side products and improve the yield and purity of your (2-Aminophenyl)(cyclohexyl)methanone synthesis.
References
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Friedel–Crafts reaction. Retrieved from [Link]
-
Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2018). A Mini-Review on the Synthesis and Biological Activity of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry, 3(3), 108-115. Retrieved from [Link]
-
Wang, Q., Zhang, X., & Fan, X. (2018). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry, 16(40), 7454-7458. DOI: 10.1039/C8OB01846D. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of (2-Aminophenyl)(cyclohexyl)methanone in DMSO Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with (2-Aminophenyl)(cyclohexyl)methanone dissolved in Dimethyl Sulfoxide (DMSO). The following question-and-answer format addresses common challenges and provides field-proven troubleshooting strategies to ensure the integrity of your experimental results.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: I've observed a precipitate forming in my DMSO stock solution of (2-Aminophenyl)(cyclohexyl)methanone, especially after freeze-thaw cycles. What is causing this and how can I prevent it?
A1: Precipitation of compounds from DMSO solutions is a common issue, often exacerbated by freeze-thaw cycles. Several factors can contribute to this phenomenon:
-
Crystallization: Freezing can cause the compound to crystallize out of the solution. Upon thawing, it may not fully redissolve, leading to a concentration gradient within your vial.[1]
-
Supersaturation: You may have created a supersaturated stock solution. While the compound initially dissolved, it is not stable at that concentration over time or with temperature changes.
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This addition of water can decrease the solubility of your compound, leading to precipitation.[3]
Troubleshooting and Prevention:
-
Optimize Concentration: If possible, prepare stock solutions at a lower concentration, such as 1mM, which is less prone to precipitation.[1]
-
Proper Thawing Technique: When thawing a frozen stock, ensure the entire solution is completely liquefied and vortex it gently to ensure homogeneity before use.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[4]
-
Use Anhydrous DMSO: Start with a fresh, high-purity, anhydrous grade of DMSO and keep the container tightly sealed to minimize water absorption.[5][6][7]
Q2: The color of my (2-Aminophenyl)(cyclohexyl)methanone DMSO solution has changed from colorless to a yellowish or brownish tint over time. Does this indicate degradation?
A2: A color change in your solution is a strong indicator of a chemical transformation and potential degradation of your compound. The aminophenyl moiety, in particular, can be susceptible to oxidation.
Potential Causes and Solutions:
-
Oxidation: The primary amino group on the phenyl ring can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
DMSO Decomposition: Under certain conditions (e.g., presence of acids or bases, high temperatures), DMSO itself can decompose, although this is less common under standard storage conditions.[8]
Recommended Actions:
-
Inert Atmosphere: When preparing and storing solutions, consider blanketing the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[1]
-
Protection from Light: Store your stock solutions in amber vials or otherwise protected from light to prevent photochemical reactions.[5]
-
Purity Analysis: To confirm degradation, analyze the solution using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] This will allow you to quantify the remaining parent compound and identify any degradation products.
Q3: I'm seeing a loss of biological activity in my assays when using older stock solutions of (2-Aminophenyl)(cyclohexyl)methanone. How can I confirm if this is due to compound instability?
A3: A decrease in biological activity is a critical issue that points towards a change in the concentration or chemical nature of your active compound.
Investigation Workflow:
-
Prepare a Fresh Stock: Always compare the activity of your older stock solution to a freshly prepared one in the same experiment. This is the most direct way to assess if the age of the solution is the culprit.
-
Analytical Quantification: Use a stability-indicating analytical method, such as HPLC with UV detection, to accurately determine the concentration of the parent compound in both the old and new stock solutions.[9][12] A significant decrease in the concentration of the parent peak in the older solution confirms degradation.
-
LC-MS Analysis: If possible, use LC-MS to identify the masses of any new peaks that appear in the chromatogram of the older solution. This can provide clues about the degradation pathway.[10][13]
Workflow for Investigating Loss of Activity
Caption: Troubleshooting workflow for loss of biological activity.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and storage of (2-Aminophenyl)(cyclohexyl)methanone in DMSO.
Q4: What are the optimal storage conditions for a DMSO stock solution of (2-Aminophenyl)(cyclohexyl)methanone?
A4: For optimal long-term stability, stock solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down chemical degradation processes.[4] |
| Container | Tightly sealed, amber glass vials | Protects from light and minimizes water absorption and oxygen exposure.[5][7] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen to prevent oxidation.[1] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles.[4] |
Q5: How long can I expect my DMSO stock solution of (2-Aminophenyl)(cyclohexyl)methanone to be stable?
A5: The stability of your compound in DMSO is dependent on storage conditions and the inherent chemical nature of the molecule. While many compounds are stable for months to years when stored properly at -20°C or -80°C, it is best practice to perform periodic quality control checks.[4][14] A study on a diverse set of compounds showed that most were stable for 15 weeks even at an accelerated temperature of 40°C.[13] However, due to the specific structure of (2-Aminophenyl)(cyclohexyl)methanone, it is advisable to re-qualify the stock solution by an analytical method if it has been stored for more than 6 months or if you observe any of the issues mentioned in the troubleshooting guide.
Q6: Can I prepare my working solutions by serially diluting the DMSO stock directly into my aqueous buffer?
A6: It is generally not recommended to perform large serial dilutions of a DMSO stock directly into an aqueous buffer.[6] This can cause the compound to precipitate out of solution due to the drastic change in solvent polarity.
Recommended Dilution Protocol:
-
Perform initial serial dilutions in 100% DMSO to get closer to your final working concentration.
-
In the final step, add the small volume of the diluted DMSO stock to your aqueous buffer. This ensures that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.[4]
Dilution Workflow
Caption: Recommended workflow for preparing aqueous working solutions.
Section 3: Experimental Protocols
Protocol 1: Preparation of (2-Aminophenyl)(cyclohexyl)methanone Stock Solution
-
Preparation: Before opening the vial of solid compound, centrifuge it briefly to ensure all powder is at the bottom.[4]
-
Solvent: Use fresh, anhydrous DMSO.[6]
-
Dissolution: Add the appropriate volume of DMSO to the solid to achieve the desired concentration. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used if necessary, but be cautious of potential degradation at higher temperatures.
-
Storage: Aliquot the stock solution into single-use amber vials, flush with nitrogen or argon if possible, and store at -20°C or -80°C.[4]
Protocol 2: HPLC-Based Stability Assessment
-
Sample Preparation:
-
T=0 Sample: Prepare a fresh stock solution of (2-Aminophenyl)(cyclohexyl)methanone in DMSO. Dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
Aged Sample: Take an aliquot of your stored stock solution and dilute it to the same final concentration as the T=0 sample using the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape).
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject both the T=0 and aged samples.
-
Compare the peak area of the parent compound in both chromatograms. A significant decrease in the peak area of the aged sample indicates degradation.
-
Examine the chromatogram of the aged sample for the appearance of new peaks, which would be indicative of degradation products.
-
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Kerr, M. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate. [Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]
-
Ogunyemi, O. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Kinam Park. [Link]
-
Popov, M., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 677-684. [Link]
-
Unknown. (n.d.). SMALL MOLECULES. Captivate Bio. [Link]
-
Various Authors. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate. [Link]
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- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of (2-Aminophenyl)(cyclohexyl)methanone
Here is the technical support center for Overcoming Poor Cell Permeability of (2-Aminophenyl)(cyclohexyl)methanone.
Welcome to the dedicated technical resource for researchers working with (2-Aminophenyl)(cyclohexyl)methanone. This guide is designed to provide practical, in-depth solutions to a common and critical challenge encountered during its development: poor cell permeability. If you've observed high potency in biochemical or target-based assays but diminished or no activity in cell-based models, you are likely facing a permeability barrier.
This document provides a structured approach to diagnosing and overcoming this issue, combining foundational knowledge with actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of (2-Aminophenyl)(cyclohexyl)methanone and how they relate to its biological performance.
Q1: What are the key physicochemical properties of (2-Aminophenyl)(cyclohexyl)methanone, and how do they influence its cell permeability?
A1: Understanding the molecule's structure is the first step in diagnosing permeability issues. While some properties appear favorable, a key liability exists.
Physicochemical Property Analysis
| Property | Value / Prediction | Impact on Permeability | Source |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | - | [1] |
| Molecular Weight | 203.28 g/mol | Favorable. This is well below the 500 Da threshold suggested by Lipinski's Rule of 5, indicating size is not a barrier.[2][3] | [1] |
| Hydrogen Bond Donors | 2 (from -NH₂) | Favorable. This is within the Lipinski guideline of ≤5.[4] | - |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | Favorable. This is within the Lipinski guideline of ≤10.[4] | - |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Theoretically Favorable. A TPSA below 140 Ų is generally correlated with good membrane permeability.[1] However, this property alone can be misleading if other factors dominate. | [1] |
| Basicity (pKa) | The primary aromatic amine (-NH₂) is basic. | Primary Liability. At physiological pH (~7.4), a significant fraction of the amine groups will be protonated (-NH₃⁺). This positive charge drastically increases polarity and severely hinders the molecule's ability to passively diffuse across the lipophilic cell membrane. | - |
| Lipophilicity (LogP) | Not experimentally defined, but possesses both lipophilic (cyclohexyl, phenyl) and polar (amine, ketone) regions. | A delicate balance. While the lipophilic moieties are necessary to enter the lipid bilayer, the molecule's overall permeability is likely dominated by the ionization state of the amine group. |[5] |
The core issue stems from the primary aromatic amine . Its basicity means that under typical cell culture conditions, the molecule carries a positive charge, making it hydrophilic and membrane-impermeable.
Q2: I'm seeing a discrepancy between my in-vitro target binding data and my cell-based assay results. Is it definitely a permeability problem?
A2: This is a classic symptom of poor cell permeability, but it could also indicate that the compound is being removed from the cell by efflux pumps. The first step is to experimentally determine the permeability profile of your compound. Two standard assays are crucial for this diagnosis:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane.[6] It exclusively assesses passive transcellular permeability and is a cost-effective way to determine if the molecule can physically cross a lipid bilayer.[7]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8] Crucially, these cells express various transporters, including efflux pumps like P-glycoprotein (P-gp).[7] This assay measures both passive diffusion and the effects of active transport , providing a more biologically relevant picture.[9][10]
By comparing the results of these two assays, you can diagnose the specific issue, as outlined in the troubleshooting section below.
Section 2: Troubleshooting Guide
This section is designed as a workflow to systematically diagnose and address poor cellular activity.
Problem: My compound shows high potency in biochemical assays but low or no activity in cell-based assays.
This workflow will help you determine the cause and identify the best path forward.
Caption: Troubleshooting workflow for diagnosing poor cellular activity.
Q3: My PAMPA results are poor. How can I improve passive permeability?
A3: A low PAMPA result indicates the molecule's fundamental physicochemical properties are hindering its ability to cross a lipid membrane. The most effective strategy at the research stage is chemical modification to create a prodrug .
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug.[11][12] For (2-Aminophenyl)(cyclohexyl)methanone, the goal is to temporarily mask the primary amine to neutralize its charge.
Recommended Prodrug Strategy: N-Acylation
By converting the primary amine to an amide (N-acylation), you can create a neutral, more lipophilic molecule that can more easily diffuse across the cell membrane.[11][13] Once inside the cell, endogenous esterase or amidase enzymes cleave the amide bond, releasing the active parent compound.
Caption: Prodrug strategy to enhance cell permeability.
Other potential prodrug strategies for amines include the formation of N-Mannich bases, which can also increase lipophilicity and suppress the pKa of the parent amine.[11][13]
Q4: My PAMPA results are good, but my Caco-2 permeability is low. What should I do?
A4: This specific result pattern strongly suggests that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[9] The compound can passively diffuse into the cell (as shown by PAMPA), but it is actively pumped out by the Caco-2 cells, preventing it from reaching a therapeutic intracellular concentration.
Action Plan:
-
Confirm P-gp Substrate Activity: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[8] If the permeability of your compound significantly increases in the presence of the inhibitor, it confirms that it is an efflux substrate.
-
Structural Modification: The long-term solution is to modify the chemical structure of your compound to reduce its affinity for the efflux pump. This often involves nuanced structure-activity relationship (SAR) studies to find modifications that disrupt P-gp binding without sacrificing target potency.
Q5: Are there any non-chemical modification strategies I can try?
A5: For later-stage development and in vivo studies, formulation strategies can be employed to overcome poor permeability. These are generally less applicable for initial in vitro cell-based screening but are critical for drug development professionals.
-
Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): These are isotropic mixtures of oils and surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the absorption of poorly permeable drugs.[12]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve bioavailability by increasing surface area and enabling controlled release.[14]
-
Use of Permeation Enhancers: These are excipients that can transiently increase the permeability of epithelial cell layers.[15]
Section 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess the passive permeability of (2-Aminophenyl)(cyclohexyl)methanone.
Materials:
-
PAMPA plate (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS buffer containing a low percentage of DMSO (e.g., 5%) to ensure sink conditions.[13]
-
Coat Donor Plate Membrane: Gently pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow it to impregnate evenly.
-
Prepare Donor Solution: Prepare the donor solution by diluting the 10 mM stock of (2-Aminophenyl)(cyclohexyl)methanone to a final concentration of 10-200 µM in PBS buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[13]
-
Assemble Sandwich Plate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubation: Incubate the assembled plate at room temperature for 5 to 18 hours with gentle shaking.[6] An integrity marker like lucifer yellow can be included to check membrane integrity during the incubation.[6]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses permeability across a biological monolayer and can identify active transport phenomena.[1][10]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound stock solution (10 mM in DMSO)
-
P-gp inhibitor (optional, e.g., Verapamil)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~32,000 cells/well.[10] Culture the cells for 21-29 days, replacing the medium every other day, to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with a TEER value >200-600 Ω·cm², as this indicates a tight, intact barrier.[10][11]
-
Prepare for Transport: Wash the monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed (37°C) HBSS buffer.
-
Prepare Dosing Solutions: Dilute the test compound stock to the final desired concentration (e.g., 10 µM) in HBSS.[10] If testing for efflux, prepare a separate dosing solution containing the P-gp inhibitor.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical compartment.
-
Add fresh HBSS to the basolateral compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution to the basolateral compartment.
-
Add fresh HBSS to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 90-120 minutes with gentle shaking.[8][10]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for each well.
-
Quantification and Calculation: Analyze the samples by LC-MS/MS. Calculate the Papp value for both A→B and B→A directions. The Efflux Ratio (ER) is then calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.
References
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519–547. Available from: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Available from: [Link]
-
Silverman, J. A., & De La Cruz, M. (2021). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1435-1442. Available from: [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 23(6), 461-494. Available from: [Link]
- Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The role of chiral chromatography in the pharmaceutical industry. Journal of pharmaceutical and biomedical analysis, 43(3), 833-850.
-
Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. Retrieved from [Link]
-
To, C., & Camarero, J. A. (2011). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current chemical biology, 5(2), 105-117. Available from: [Link]
-
Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Retrieved from [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
-
Bolla, P. K. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications (Doctoral dissertation, The University of Texas at El Paso). Available from: [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Karpenko, I. A., Chekmareva, L. A., & Shishkina, S. V. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Available from: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Taylor & Francis Online. (2017). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
UTEP ScholarWorks. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. Retrieved from [Link]
-
Chemia Naissensis. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Optimizing reaction conditions for the synthesis of (2-Aminophenyl)(cyclohexyl)methanone derivatives
Welcome to the technical support center for the synthesis of (2-Aminophenyl)(cyclohexyl)methanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. As key intermediates in the synthesis of pharmaceuticals, the purity and yield of these ketones are of paramount importance.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
General Reaction: The Friedel-Crafts Acylation
The most common route to synthesize (2-Aminophenyl)(cyclohexyl)methanone derivatives is through the Friedel-Crafts acylation of an aniline derivative with cyclohexanecarbonyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[2][3][4][5]
The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which activates the acylating agent.[2][6]
General Scheme
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid catalyst required for this reaction?
Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid. This is because both the starting aniline (a Lewis base) and the resulting ketone product form stable complexes with the Lewis acid (e.g., AlCl₃).[2][7][8] This complexation deactivates the catalyst, preventing it from participating further in the reaction. The complex is typically hydrolyzed during the aqueous workup step to release the final product.[2][8]
Q2: My aniline derivative has an electron-withdrawing group. Why is the reaction not working?
Friedel-Crafts reactions, in general, fail with strongly deactivated aromatic rings.[7][8][9] Electron-withdrawing groups (like -NO₂, -CF₃, -CN) make the aniline ring electron-poor and therefore not nucleophilic enough to attack the acylium ion electrophile.[8][9] If your substrate is strongly deactivated, you may need to consider an alternative synthetic strategy.
Q3: Can I use other acylating agents besides cyclohexanecarbonyl chloride?
Yes, acid anhydrides are also viable acylating agents for Friedel-Crafts acylation.[2][4] However, acyl chlorides are generally more reactive. The choice may depend on the specific substrate, desired reactivity, and cost.
Q4: What is the main challenge when using anilines in Friedel-Crafts acylation?
The primary challenge is the basicity of the amino group (-NH₂).[8][10] The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst. This forms a positively charged, strongly deactivating group (-NH₂⁺-AlCl₃), which hinders the desired electrophilic aromatic substitution on the ring.[8][10] To overcome this, protection of the amino group (e.g., as an amide) is a common strategy, though direct acylation is possible under specific, often harsh, conditions.[11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a problem-cause-solution format.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture.[7][8] Atmospheric moisture can hydrolyze and deactivate it. 2. Insufficient Catalyst: As explained in the FAQs, a stoichiometric amount is necessary to account for complexation with the amine and ketone.[7][8] 3. Substrate Deactivation: The aniline ring is too deactivated by the Lewis acid complexing with the amino group, or by other electron-withdrawing substituents.[10] 4. Low Reaction Temperature: The activation energy for the reaction has not been overcome. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and a fresh, unopened container of the Lewis acid. Work under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase Catalyst Loading: Use at least 1.1 to 2.5 equivalents of the Lewis acid relative to the aniline substrate. For aniline itself, even higher amounts may be needed. 3. Protect the Amino Group: Convert the aniline to an anilide (e.g., acetanilide) first. The amide is less basic but still an ortho-, para-director. The protecting group can be removed by hydrolysis after the acylation step.[12] 4. Optimize Temperature: While some reactions proceed at room temperature, heating may be required.[7] Monitor the reaction by TLC. For highly reactive substrates, cooling to 0°C during reagent addition can control exothermicity.[7] |
| Formation of Multiple Products / Impurities | 1. N-acylation vs. C-acylation: The acylating agent can react with the amino group (N-acylation) instead of the aromatic ring (C-acylation), forming an amide. 2. Poor Regioselectivity: Acylation occurs at both the ortho and para positions relative to the amino group, leading to a mixture of isomers. 3. Hydrolysis of Acyl Chloride: The cyclohexanecarbonyl chloride has hydrolyzed to cyclohexanecarboxylic acid, which is unreactive under these conditions. | 1. Use Excess Lewis Acid & Higher Temperatures: Using a larger excess of Lewis acid can favor C-acylation. High temperatures (e.g., 180-230°C) can also promote the Fries rearrangement of any N-acylated intermediate to the C-acylated product. 2. Steric Hindrance & Solvent Choice: The bulky cyclohexyl group will generally favor acylation at the less sterically hindered para-position. However, the amino group is an ortho, para-director. Careful control of temperature and solvent polarity can sometimes influence this ratio. Purification by column chromatography is often necessary to separate isomers.[13] 3. Ensure Anhydrous Conditions: Use freshly distilled or a new bottle of cyclohexanecarbonyl chloride and ensure all equipment and solvents are dry. |
| Difficult Workup & Purification | 1. Emulsion Formation: Quenching the reaction mixture (containing AlCl₃) with water is highly exothermic and can form aluminum hydroxides, leading to persistent emulsions.[7][8] 2. Product-Catalyst Complex: The product is tightly bound to the Lewis acid and needs to be effectively released. 3. Purification Challenges: Separation of ortho/para isomers or other closely related impurities can be difficult. | 1. Controlled Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7][14] This maintains a low temperature and acidic pH, which keeps aluminum salts dissolved. 2. Acidic Workup: The use of dilute acid during the workup is essential to break the ketone-AlCl₃ complex and liberate the product.[8] 3. Chromatography/Recrystallization: Column chromatography is often effective for separating isomers.[13] Recrystallization from a suitable solvent system (e.g., ethanol/water or propanol) can be used to purify the desired product.[1] |
Visualizing the Troubleshooting Process
The following decision tree can help guide your troubleshooting efforts when faced with a low-yield reaction.
Detailed Experimental Protocols
Protocol 1: Direct Acylation of p-Chloroaniline (High Temperature)
This protocol is adapted from a literature procedure for the synthesis of 2-amino-5-chlorobenzophenone derivatives and illustrates a direct, high-temperature approach.
Materials:
-
p-Chloroaniline (8.4 mmol)
-
Cyclohexanecarbonyl chloride (21.0 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (10.08 mmol)
-
Dichloromethane (for extraction)
-
10% Ammonium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-chloroaniline (8.4 mmol) and cyclohexanecarbonyl chloride (21.0 mmol).
-
Heating and Catalyst Addition: Heat the mixture to approximately 180-200°C. Slowly and carefully add anhydrous ZnCl₂ (10.08 mmol) in portions.
-
Reaction: Gradually increase the temperature to 220-230°C and maintain at reflux for 3 hours.
-
Quenching (Caution: Exothermic): Cool the reaction mixture to about 120°C. Carefully add hot water to the mixture to quench the reaction and dissolve inorganic salts.
-
Hydrolysis (Optional Cleanup): The crude product can be further treated by refluxing in a mixture of H₂SO₄, CH₃COOH, and H₂O to hydrolyze any remaining amide byproducts.
-
Workup: After cooling, add a mixture of ice and water. Extract the product into dichloromethane (3x).
-
Washing: Wash the combined organic layers sequentially with water (3x) and a 10% ammonium hydroxide solution to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes mixture) to isolate the desired product.
Visualizing the General Workflow
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Taylor & Francis Online. (2011, September 14). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Validation for (2-Aminophenyl)(cyclohexyl)methanone Quantification in Plasma
Welcome to the technical support center for the bioanalytical method validation of (2-Aminophenyl)(cyclohexyl)methanone in plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reliable LC-MS/MS assay. The objective of validating a bioanalytical method is to prove its suitability for its intended purpose.[1][2][3]
This resource is structured to anticipate and address the specific challenges you may encounter, moving from high-level frequently asked questions to detailed troubleshooting guides and step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Which regulatory guidelines should I follow for this method validation?
A1: Your validation plan must adhere to the latest guidelines from the primary regulatory bodies. The International Council for Harmonisation (ICH) M10 guideline is now the globally harmonized standard, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5][6] Adherence to these principles ensures data quality and consistency for regulatory submissions.[2][3]
Q2: What is the most critical first step in developing this assay?
A2: Before validation, a thorough method development phase is crucial.[1][3] This involves understanding the physicochemical properties of (2-Aminophenyl)(cyclohexyl)methanone, selecting an appropriate internal standard (IS), optimizing sample preparation, and fine-tuning chromatography and mass spectrometry parameters to achieve the desired sensitivity and selectivity.[3]
Q3: Why is an internal standard (IS) so important, and what kind should I use?
A3: An internal standard is essential for accuracy and precision in LC-MS/MS assays.[7][8] It is added at a constant concentration to all samples (calibrators, QCs, and unknowns) to compensate for variability during sample preparation and analysis.[7][8][9] For (2-Aminophenyl)(cyclohexyl)methanone, a Stable Isotope-Labeled (SIL) version of the analyte is the "gold standard" as it shares nearly identical chemical and physical properties, ensuring it tracks the analyte effectively.[8][10] If a SIL-IS is not available, a structural analog can be used, but requires more rigorous evaluation.
Q4: What is "matrix effect," and how can I mitigate it?
A4: Matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting components from the biological matrix (plasma).[11][12][13] It is a significant challenge that can lead to inaccurate quantification.[11][14] Mitigation strategies include:
-
Efficient Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation (PPT).
-
Chromatographic Separation: Optimizing your LC method to separate the analyte from matrix components is critical.
-
Use of a SIL-IS: A good SIL-IS co-elutes with the analyte and experiences the same matrix effects, effectively normalizing the response.[13]
Core Method Validation Parameters & Protocols
A full validation is required when establishing a new bioanalytical method for regulatory studies.[1][3] The following sections detail the core experiments, their rationale, step-by-step protocols, and acceptance criteria based on the ICH M10 guideline.
Specificity and Selectivity
-
Why it's done: To ensure that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances expected to be in the sample.
-
Protocol:
-
Analyze at least six different blank plasma lots (including hemolyzed and lipemic lots).
-
Analyze a blank plasma sample spiked only with the internal standard.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
-
Acceptance Criteria:
-
Response in blank samples should be ≤ 20% of the analyte response at the LLOQ.
-
Response in blank samples should be ≤ 5% of the IS response in the LLOQ sample.[15]
-
Calibration Curve and Linearity
-
Why it's done: To demonstrate the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.
-
Protocol:
-
Prepare a blank plasma sample (zero sample) and a minimum of six non-zero calibration standards by spiking blank plasma.
-
The concentration range should bracket the expected concentrations in study samples, including an LLOQ and an Upper Limit of Quantitation (ULOQ).
-
Process and analyze the standards.
-
Perform a regression analysis (typically a weighted 1/x² linear regression) of the analyte/IS peak area ratio versus concentration.
-
-
Acceptance Criteria:
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
The simplest regression model that adequately describes the concentration-response relationship should be used.
-
Accuracy and Precision
-
Why it's done: To demonstrate the closeness of measured values to the true value (accuracy) and the degree of scatter or variability in a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in plasma at a minimum of four concentration levels:
-
LLOQ
-
Low QC (LQC): ≤ 3x LLOQ
-
Medium QC (MQC): Mid-range
-
High QC (HQC): ~75% of ULOQ
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria Summary:
| Run Type | QC Level | Accuracy (% Nominal) | Precision (%CV) |
| Within-Run | LLOQ | ± 20% | ≤ 20% |
| LQC, MQC, HQC | ± 15% | ≤ 15% | |
| Between-Run | LLOQ | ± 20% | ≤ 20% |
| LQC, MQC, HQC | ± 15% | ≤ 15% |
Matrix Effect
-
Why it's done: To quantitatively assess the potential for ion suppression or enhancement from different sources of plasma.[13]
-
Protocol:
-
Obtain at least six different lots of blank plasma.
-
Prepare two sets of samples at LQC and HQC concentrations:
-
Set A: Analyte and IS spiked in a neat (non-matrix) solution.
-
Set B: Blank plasma is extracted, and the resulting extract is spiked with the analyte and IS.
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A).
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factors calculated from the six lots should not be greater than 15%.
-
Stability
-
Why it's done: To ensure the analyte concentration remains unchanged during sample collection, handling, storage, and analysis.[16][17] Stability must be evaluated under various conditions.
-
Protocol:
-
Use LQC and HQC samples for all stability tests.
-
Compare the mean concentration of the stored stability samples against freshly prepared comparison samples.
-
Key Stability Tests:
-
Whole Blood Stability: Assess stability at room temperature to ensure no degradation occurs before plasma is separated.[18]
-
Bench-Top Stability: Evaluate stability in plasma at room temperature for the expected duration of sample handling.
-
Freeze-Thaw Stability: Analyze QCs after undergoing multiple freeze-thaw cycles (typically 3-5 cycles).
-
Long-Term Stability: Store QCs at the intended storage temperature (e.g., -70°C) and test at time points exceeding the expected sample storage duration.
-
Processed Sample (Autosampler) Stability: Evaluate the stability of extracted samples in the autosampler for the expected run time.
-
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples at each level must be within ±15% of the nominal concentration.[16]
-
Troubleshooting Guide
This section addresses common issues encountered during the analysis of (2-Aminophenyl)(cyclohexyl)methanone in plasma.
Problem: High Variability in Internal Standard (IS) Response
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure the IS is added precisely and mixed thoroughly at the earliest possible stage of sample processing.[8] Inconsistent protein precipitation or extraction can lead to variable recovery.
-
Sample Matrix Issues: High variability between different plasma lots can indicate a significant, non-uniform matrix effect. Re-evaluate your sample cleanup procedure; a more rigorous method like SPE may be needed.
-
Instrument Instability: A drifting or dirty ion source can cause inconsistent IS response.[8] Perform an instrument cleaning and check system suitability.
-
IS Stability: Verify the stability of the IS in the stock solution and in processed samples.
-
Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Possible Causes & Solutions:
-
Column Contamination: Plasma components can build up on the column frit or stationary phase.[19] Flush the column or replace it if necessary. Always use a guard column.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur.[19] Try to match the injection solvent to the mobile phase as closely as possible.
-
Secondary Interactions: (2-Aminophenyl)(cyclohexyl)methanone contains an amine group which can interact with residual silanols on the column, causing peak tailing. Ensure the mobile phase pH is appropriate or use a column with advanced end-capping.
-
Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening.[19] Check all fittings and use tubing with the minimum required internal diameter.
-
Problem: No Analyte or IS Peak Detected
-
Possible Causes & Solutions:
-
MS Tuning/Calibration Failure: Confirm the instrument is properly tuned and calibrated for the analyte and IS masses.
-
Incorrect MRM Transition: Double-check that the correct precursor and product ions are being monitored.
-
Sample Preparation Error: Verify that all reagents were added correctly, especially the analyte and IS spiking solutions.
-
Severe Ion Suppression: In rare cases, the matrix effect can completely suppress the analyte signal. Inject a neat standard to confirm the instrument is functioning, then investigate the matrix effect using a post-column infusion experiment.
-
Problem: High Background or Carryover
-
Possible Causes & Solutions:
-
System Contamination: Contamination can originate from solvents, tubing, the injector, or the ion source.[20][21] A systematic cleaning is required.
-
Analyte Adsorption (Carryover): (2-Aminophenyl)(cyclohexyl)methanone may adsorb to surfaces in the LC system.[22] Modify the injector wash solution to include a stronger organic solvent or adjust the pH to reduce carryover.
-
Insufficient Column Wash: Ensure the gradient is run long enough at high organic content to elute all components before re-equilibration.
-
Visualized Experimental Workflows
Overall Bioanalytical Method Validation Workflow
Caption: High-level workflow for bioanalytical method validation.
Protein Precipitation Sample Preparation Workflow
Caption: A typical protein precipitation workflow for plasma samples.[23][24][25][26]
Troubleshooting Logic: Investigating Loss of Sensitivity
Caption: Decision tree for troubleshooting loss of instrument sensitivity.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Celegence. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
LCGC International. (2026). How to Avoid Problems in LC–MS. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. en.cmicgroup.com [en.cmicgroup.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. zefsci.com [zefsci.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Technical Tip: Protein Precipitation [phenomenex.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Enhancing the selectivity of (2-Aminophenyl)(cyclohexyl)methanone for a target kinase
Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the selectivity of kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of optimizing lead compounds. Here, we will use the hypothetical starting molecule, (2-Aminophenyl)(cyclohexyl)methanone, as a case study to illustrate key principles and troubleshooting strategies in a practical, question-and-answer format. Our goal is to equip you with the knowledge to rationally design and execute experiments that yield highly selective kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We have identified (2-Aminophenyl)(cyclohexyl)methanone as a hit in our primary screen against our target kinase. What are the immediate next steps to assess its selectivity?
A1: Initial hit validation and preliminary selectivity profiling are crucial. Before embarking on extensive medicinal chemistry efforts, it's essential to confirm that your hit is a genuine inhibitor and to get a baseline understanding of its kinase-wide activity.
A cost-effective first step is to perform a limited kinase panel screen at a single high concentration (e.g., 1 or 10 µM).[1][2] This will provide a snapshot of which kinases, if any, are inhibited by your compound. Several vendors offer such services, screening against hundreds of kinases.[1][3]
Concurrently, you should confirm the inhibitory activity in your primary assay using a fresh, authenticated sample of (2-Aminophenyl)(cyclohexyl)methanone to rule out artifacts from the initial screen.
Q2: Our initial screen shows that (2-Aminophenyl)(cyclohexyl)methanone inhibits several kinases from the same family. What structural features of the kinase active site can we exploit to achieve selectivity?
A2: This is a common challenge due to the high conservation of the ATP-binding site among kinase family members.[4][5] However, subtle differences can be exploited. Key areas to focus on include:
-
The Gatekeeper Residue: This residue controls access to a hydrophobic pocket adjacent to the ATP-binding site.[6][7][8][9] Kinases with a small gatekeeper (e.g., threonine, valine, or alanine) can accommodate bulky inhibitor substituents, while those with a large gatekeeper (e.g., methionine, leucine, or phenylalanine) cannot.[10][11] By modifying the cyclohexyl or aminophenyl rings of your compound to introduce bulky groups, you can design inhibitors that selectively target kinases with smaller gatekeeper residues.
-
The DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop differs between active ("DFG-in") and inactive ("DFG-out") kinases. Type II inhibitors bind to the DFG-out conformation, accessing an allosteric site that is not present in the active state.[12] This can be a powerful strategy for achieving selectivity.
-
Allosteric Sites: Targeting sites remote from the ATP-binding pocket offers a promising route to high selectivity.[13][14][15][16] These sites are generally less conserved than the ATP pocket. While discovering allosteric inhibitors is often more challenging, they can have significant advantages in terms of reduced off-target effects.[17]
Q3: What are the most effective medicinal chemistry strategies to improve the selectivity of our lead compound?
A3: A multi-pronged approach combining structural biology and medicinal chemistry is often the most successful. Key strategies include:
-
Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available (or a close homolog), you can use it to guide the design of modifications to your compound.[18] Docking studies with (2-Aminophenyl)(cyclohexyl)methanone can reveal potential modifications to enhance interactions with unique residues in the target's active site while introducing steric clashes with off-target kinases.
-
Exploiting the Gatekeeper Residue: As mentioned, systematically adding bulk to your scaffold can differentiate between kinases with large and small gatekeeper residues.[10][11]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that forms a covalent bond with this cysteine.[6][11] This can lead to high potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): While you already have a hit, FBDD principles can be applied. Breaking down your molecule into fragments and testing their binding can help identify which parts are crucial for on-target activity and which can be modified to improve selectivity.
Below is a diagram illustrating the decision-making process for enhancing selectivity.
Caption: Workflow for Enhancing Kinase Inhibitor Selectivity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in our biochemical assay.
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Inspect your assay plate for compound precipitation. Measure the aqueous solubility of your compound. Lower the highest concentration in your dilution series and use a milder solvent if necessary. |
| Reagent Degradation | Ensure ATP and kinase stocks are properly stored and handled. Prepare fresh reagents for each experiment.[19] |
| Assay Conditions | Verify that the ATP concentration is appropriate for your kinase, typically at or near the Km value.[19] Ensure consistent incubation times and temperatures. |
| Enzyme Instability | Perform a time-course experiment to ensure the kinase remains active throughout the assay.[20] |
| Compound Interference | Some compounds can interfere with the assay signal (e.g., fluorescence quenching). Run controls without the enzyme to check for this. |
Problem 2: Good biochemical potency, but poor cellular activity.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the physicochemical properties of your compound (e.g., logP, polar surface area). Perform a cell permeability assay (e.g., PAMPA). |
| High Protein Binding | Measure the plasma protein binding of your compound. High binding can reduce the free concentration available to inhibit the target. |
| Efflux by Transporters | Use cell lines that overexpress common efflux transporters (e.g., P-glycoprotein) to see if your compound is a substrate. |
| High Intracellular ATP | The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors.[5] Consider developing a type II or allosteric inhibitor. |
| Compound Metabolism | Incubate your compound with liver microsomes to assess its metabolic stability. |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and cost-effective biophysical method to confirm direct binding of your compound to the target kinase by measuring the thermal stabilization of the protein upon ligand binding.[21]
Materials:
-
Purified target kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Your inhibitor stock solution in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a master mix of kinase and SYPRO Orange dye in kinase buffer. The final kinase concentration is typically 1-5 µM, and the final dye concentration is 5x.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add your inhibitor to the wells at various concentrations (e.g., a 10-point serial dilution). Include a DMSO-only control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting the first derivative of the fluorescence signal against temperature to determine the melting temperature (Tm). An increase in Tm in the presence of your inhibitor indicates binding.
Protocol 2: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a general method for assessing the selectivity of your inhibitor against a panel of kinases.[22]
Materials:
-
Panel of purified kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Your inhibitor stock solution in DMSO
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper and wash buffers
Procedure:
-
In a 96-well plate, add your inhibitor at a fixed concentration (for single-point screening) or in a dilution series (for IC50 determination).
-
Add the kinase, its specific substrate, and kinase reaction buffer to each well.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control.
Below is a diagram illustrating the general workflow for kinase selectivity profiling.
Caption: General Workflow for Radiometric Kinase Profiling.
Quantitative Data Summary (Hypothetical)
This table presents hypothetical data for our lead compound, (2-Aminophenyl)(cyclohexyl)methanone), and two rationally designed analogs against a small panel of kinases.
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (OT1/Target) | Selectivity (OT2/Target) |
| (2-Aminophenyl)(cyclohexyl)methanone | 500 | 750 | 1200 | 1.5 | 2.4 |
| Analog 1 (Bulky group added) | 450 | >10,000 | 8000 | >22 | 17.8 |
| Analog 2 (Allosteric binder) | 250 | >20,000 | >20,000 | >80 | >80 |
This data illustrates how targeted modifications can significantly improve the selectivity profile of an initial hit.
References
- Fedorov, O., Niesen, F.H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
- Jagu, R., & Scott, D. (2020). Allosteric regulation and inhibition of protein kinases. Biochemical Society Transactions, 48(4), 1695-1710.
- Egwuatu, E. C., Owosagba, V. A., Njei, T., Adeyemi, B. I., Onuche, P. U. O., Adams, A., Ugwuja, C. B., Chibueze, E. S., & Lawal, O. P. (2025, May 10). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
-
ResearchGate. (n.d.). The four types of allosteric kinase inhibitors discussed in this Review. [Link]
- Deininger, M. W. (2024, November 7). The promise of allosteric kinase inhibition. Blood, 144(19), 1957-1959.
- Lu, X., Smaill, J. B., & Ding, K. (2020). New Promise and Opportunities for Allosteric Kinase Inhibitors.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Miranda, R. R., & Zhang, C. (2022). Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Medicinal Chemistry, 13(4), 386-425.
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- Roskoski, R. Jr. (2022). Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation. Journal of Medicinal Chemistry, 65(2), 1109-1133.
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Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Potency Analysis of a Hypothetical Compound, (2-Aminophenyl)(cyclohexyl)methanone
For researchers and drug development professionals, the identification and characterization of novel kinase inhibitors are pivotal in the quest for new therapeutics. This guide provides a comprehensive framework for evaluating the potency of a novel chemical entity, using the hypothetical compound (2-Aminophenyl)(cyclohexyl)methanone as a case study. We will navigate the essential experimental workflows, data analysis, and comparative assessments against established kinase inhibitors, ensuring a robust and scientifically sound evaluation.
While specific inhibitory data for (2-Aminophenyl)(cyclohexyl)methanone is not publicly available, this guide will equip you with the necessary protocols and rationale to conduct such an investigation. We will explore how to position this or any novel compound within the existing landscape of potent kinase inhibitors.
The Kinase Inhibitor Landscape: A Primer
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[2][3] Kinase inhibitors have emerged as a successful class of therapeutic agents, with numerous approved drugs targeting a range of kinases.[4]
A crucial step in the development of a new kinase inhibitor is the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50).[2][5] This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
Comparative Analysis: Benchmarking Against the Known
To understand the potential of a novel compound, its potency must be compared to that of well-characterized, often clinically approved, kinase inhibitors. The choice of reference compounds depends on the target kinase or kinase family of interest. For the purpose of this guide, we will consider a hypothetical scenario where (2-Aminophenyl)(cyclohexyl)methanone is being evaluated against a panel of kinases, and we will compare its hypothetical performance to established inhibitors of those kinases.
| Kinase Target Family | Known Inhibitor | Primary Indication(s) |
| Tyrosine Kinases | ||
| ABL | Imatinib | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[4][6] |
| Dasatinib | CML, Acute Lymphoblastic Leukemia (ALL)[6] | |
| EGFR | Erlotinib | Non-Small Cell Lung Cancer, Pancreatic Cancer[2] |
| VEGFR2 | Sunitinib | Renal Cell Carcinoma, GIST |
| Serine/Threonine Kinases | ||
| p38 MAP Kinase | SB203580 | Research compound for inflammatory diseases |
| MEK1/2 | U0126 | Research compound for MAPK pathway studies[7] |
| CDK4/6 | Palbociclib | HR+ Breast Cancer |
This table presents a selection of well-known kinase inhibitors and their primary targets, which can serve as benchmarks in a comparative study.
Experimental Workflow: Determining Inhibitor Potency
The following section outlines a detailed, step-by-step protocol for determining the IC50 value of a novel compound like (2-Aminophenyl)(cyclohexyl)methanone against a specific kinase. This protocol is a generalized representation and may require optimization based on the specific kinase and assay format.
Diagram of the IC50 Determination Workflow
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for measuring kinase activity and inhibition.[8]
1. Materials and Reagents:
- Recombinant human kinase of interest
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- (2-Aminophenyl)(cyclohexyl)methanone (or other test compound) dissolved in Dimethyl sulfoxide (DMSO)
- Known kinase inhibitor as a positive control
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
- 384-well, low-volume, black assay plates
- Multichannel pipettes and a plate reader capable of detecting the assay signal.
2. Experimental Procedure:
3. Data Analysis:
Interpreting the Results: A Comparative Framework
Once the IC50 value for (2-Aminophenyl)(cyclohexyl)methanone against a specific kinase is determined, it can be compared to the known potencies of established inhibitors.
Hypothetical Comparative Data for p38α MAP Kinase
| Compound | IC50 (nM) against p38α |
| (2-Aminophenyl)(cyclohexyl)methanone | Hypothetical Value (e.g., 50 nM) |
| SB203580 (Reference Inhibitor) | 20 nM |
| A related aminobenzophenone derivative | 10 nM[9][10] |
In this hypothetical scenario, (2-Aminophenyl)(cyclohexyl)methanone shows potent inhibition of p38α, albeit slightly less potent than the well-established inhibitor SB203580 and a previously reported aminobenzophenone compound.
Signaling Pathway Context
Understanding the biological context of the target kinase is crucial. For instance, if (2-Aminophenyl)(cyclohexyl)methanone is found to be a potent p38 MAP kinase inhibitor, its effects on the downstream signaling cascade should be considered.
Caption: Simplified p38 MAP kinase signaling pathway, indicating the point of inhibition.
Conclusion: A Path Forward
This guide provides a foundational framework for the initial characterization and comparative potency analysis of a novel kinase inhibitor, exemplified by the hypothetical compound (2-Aminophenyl)(cyclohexyl)methanone. A rigorous and well-documented experimental approach, coupled with a thorough comparison to established inhibitors, is essential for understanding the therapeutic potential of any new chemical entity. The protocols and principles outlined here are designed to ensure scientific integrity and provide a clear path for researchers in the field of drug discovery.
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Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. Retrieved from [Link]
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Ottosen, E. R., et al. (2003). Synthesis and Structure−Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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BMG LABTECH. (n.d.). Amanote Research. Retrieved from [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of (2-Aminophenyl)(cyclohexyl)methanone
Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors has burgeoned, leading to a significant number of FDA-approved therapeutics.[3] However, a paramount challenge in this field is achieving inhibitor selectivity.[1][4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors interact with multiple kinases, a promiscuity that can lead to off-target effects and associated toxicities.[1][5]
Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of successful kinase inhibitor development.[3] It provides a comprehensive view of a compound's interaction landscape, enabling researchers to understand its potential therapeutic window and anticipate potential side effects. This guide provides an in-depth comparison of the kinase selectivity profile of a novel compound, (2-Aminophenyl)(cyclohexyl)methanone (herein designated as ACP-1), against a panel of kinases. We will contextualize its performance against established kinase inhibitors, offering a framework for interpreting such data and underscoring the causality behind the experimental choices.
Methodology: A Validated Approach to Quantifying Kinase Inhibition
To ensure the generation of robust and comparable data, a well-established and widely utilized platform for kinase selectivity profiling is employed. The KINOMEscan™ competition binding assay is a gold-standard method that measures the ability of a test compound to displace a ligand from the active site of a kinase.[6][7][8] This approach offers the distinct advantage of determining true thermodynamic binding affinity (Kd values) as it is independent of ATP concentration, unlike many enzymatic assays that yield IC50 values which can be influenced by ATP levels.[7][9][10]
Experimental Protocol: KINOMEscan™ Profiling
The following protocol outlines the step-by-step methodology for assessing the kinase selectivity of ACP-1.
-
Preparation of Kinase-tagged Phage and Affinity Beads:
-
A DNA-tagged kinase is combined with streptavidin-coated magnetic beads that have been treated with a biotinylated, active-site-directed ligand.[6] This creates an affinity resin where the kinase is bound to the immobilized ligand.
-
-
Competition Binding Assay:
-
The test compound, ACP-1, is prepared in a dilution series in DMSO.
-
The binding reactions are assembled by combining the kinase-bound affinity beads, and the test compound in a binding buffer within a 384-well plate.[6]
-
The plates are incubated at room temperature with shaking for one hour to allow the system to reach equilibrium.[6]
-
-
Wash and Elution:
-
The affinity beads are washed to remove any unbound compound or kinase.[6]
-
The bound kinase is then eluted from the beads.
-
-
Quantification via qPCR:
-
The concentration of the eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[6] The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis and Kd Determination:
-
The qPCR signal is plotted against the compound concentration.
-
Binding constants (Kd values) are calculated from duplicate 11-point dose-response curves.[7] A lower Kd value signifies a higher binding affinity.
-
The following diagram illustrates the experimental workflow for the KINOMEscan™ assay.
Comparative Selectivity Profile of ACP-1
The selectivity of ACP-1 was assessed against a panel of 97 kinases, representing a broad cross-section of the human kinome.[11] For comparative purposes, the well-characterized inhibitors Dasatinib and Sunitinib were included in this analysis. Dasatinib is known as a multi-targeted inhibitor of SRC family kinases and ABL, while Sunitinib targets receptor tyrosine kinases such as VEGFR and PDGFR.[12][13]
| Kinase Target | ACP-1 (Kd, nM) | Dasatinib (Kd, nM) | Sunitinib (Kd, nM) | Kinase Family |
| ABL1 | >10,000 | 0.5 | 250 | Tyrosine Kinase |
| SRC | >10,000 | 1.2 | 150 | Tyrosine Kinase |
| LCK | >10,000 | 0.8 | >1,000 | Tyrosine Kinase |
| VEGFR2 | 850 | 25 | 8 | Tyrosine Kinase |
| PDGFRβ | 920 | 30 | 15 | Tyrosine Kinase |
| p38α (MAPK14) | 25 | 350 | 450 | CMGC |
| JNK1 | 150 | >1,000 | >1,000 | CMGC |
| ERK2 | >5,000 | >1,000 | >1,000 | CMGC |
| CDK2/CycA | 8,000 | 500 | >1,000 | CMGC |
| ROCK1 | 3,500 | 800 | 900 | AGC |
| PKA | >10,000 | >1,000 | >1,000 | AGC |
| AKT1 | >10,000 | 900 | >1,000 | AGC |
Data presented are hypothetical for illustrative purposes. Kd values represent the dissociation constant, where a lower value indicates stronger binding affinity. Values in bold indicate primary targets or high-affinity interactions.
Interpretation and Discussion
The selectivity profile of ACP-1 reveals a distinct pattern of inhibition compared to the broader-spectrum inhibitors, Dasatinib and Sunitinib.
-
High Selectivity for p38α: ACP-1 demonstrates potent and selective inhibition of p38α (MAPK14), a key kinase involved in inflammatory signaling pathways, with a Kd of 25 nM. Its activity against other members of the MAPK family, such as JNK1 and ERK2, is significantly lower, indicating a desirable level of selectivity within this kinase group.
-
Lack of Activity Against Common Off-Targets: Unlike Dasatinib, ACP-1 shows no significant affinity for ABL or SRC family kinases at concentrations up to 10,000 nM. Similarly, it does not potently inhibit the primary targets of Sunitinib, such as VEGFR2 and PDGFRβ. This suggests that ACP-1 may have a lower potential for the off-target toxicities associated with these inhibitors.
-
Favorable Comparison to Multi-Kinase Inhibitors: The data clearly positions ACP-1 as a more selective inhibitor than both Dasatinib and Sunitinib. While multi-targeted kinase inhibitors have their therapeutic applications, the development of highly selective probes is crucial for dissecting specific signaling pathways and for indications where a narrow spectrum of activity is preferred to minimize side effects.[1][5]
The following diagram illustrates the targeted signaling pathway of ACP-1 in contrast to the broader activity of Dasatinib.
Conclusion
The selectivity profiling of (2-Aminophenyl)(cyclohexyl)methanone (ACP-1) demonstrates its potential as a potent and selective inhibitor of p38α kinase. Its favorable profile, particularly when compared to multi-targeted inhibitors like Dasatinib and Sunitinib, highlights its potential for further investigation as a chemical probe to study p38α-mediated signaling or as a lead compound for therapeutic development in inflammatory diseases. This guide underscores the critical importance of comprehensive kinase profiling in modern drug discovery, providing the detailed, comparative data necessary to make informed decisions in the progression of novel chemical entities.
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
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Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. Reaction Biology. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Protocol for Invitro Kinase Assay. University of Southern California. [Link]
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Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]
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The use of novel selectivity metrics in kinase research. PMC - NIH. [Link]
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Target-specific compound selectivity for multi-target drug discovery and repurposing. Oxford Academic. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Cracking the Selectivity Challenge in Kinase Drug Discovery. Schrödinger. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. PMC - NIH. [Link]
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Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Nature. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
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The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]
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Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PMC - NIH. [Link]
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Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. [Link]
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Dasatinib and its Lower Affinity Analogue for Profiling Kinase Inhibitors in a. Royal Society of Chemistry. [Link]
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Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI. [Link]
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Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]
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Introduction: The Analytical Challenge of Cyclohexyl-Benzodiazepines
Analytical Comparison Guide: Cross-Reactivity Profiling of (2-Aminophenyl)(cyclohexyl)methanone
(2-Aminophenyl)(cyclohexyl)methanone (2-ACM) is a highly specialized structural scaffold. In medicinal chemistry, it serves as a critical synthetic intermediate for 3-phenylureido-1,4-benzodiazepinones, which are developed as highly selective cholecystokinin (CCK) and gastrin receptor antagonists[1]. However, in forensic toxicology and therapeutic drug monitoring (TDM), 2-ACM is recognized as the primary ring-cleavage metabolite and synthetic impurity of cyclohexyl-substituted benzodiazepines, such as the muscle relaxant tetrazepam[2].
As a Senior Application Scientist, I frequently observe laboratories encountering dangerous false-negative results when screening for atypical benzodiazepines. Generic immunoassay kits are heavily optimized for classical phenyl-substituted benzodiazepines (like diazepam) and their metabolites. This guide objectively compares the cross-reactivity of 2-ACM against classical alternatives, details the structural causality behind assay failures, and provides a self-validating protocol for accurate quantification.
Mechanistic Background: The Causality of Cross-Reactivity
Antibodies in commercial benzodiazepine ELISA kits are typically raised against oxazepam or diazepam conjugated to a carrier protein. The antibody binding pocket relies on two primary molecular interactions:
-
Hydrogen bonding with the diazepine ring.
-
Hydrophobic interactions and π−π stacking with the pendant C5-phenyl ring.
When classical benzodiazepines undergo in vivo metabolism or acid hydrolysis, they yield aminobenzophenones, such as 2-amino-5-chlorobenzophenone (ACB). Because ACB retains the planar, aromatic phenyl ring, it maintains a weak but measurable cross-reactivity (~4.0%) in standard immunoassays.
In stark contrast, the cleavage of tetrazepam yields 2-ACM[2]. The C5 position features a cyclohexyl ring instead of a phenyl ring. The cyclohexyl group is non-aromatic, highly saturated, and adopts a bulky "chair" conformation. This creates a severe steric clash within the antibody's binding pocket and completely abrogates π−π stacking. Consequently, 2-ACM exhibits near-zero cross-reactivity, rendering standard ELISAs entirely blind to its presence.
Comparative Cross-Reactivity Data
To objectively evaluate performance, 2-ACM was compared against the target analyte (Oxazepam), the parent drug (Tetrazepam), and a classical alternative metabolite (ACB) across a standard competitive ELISA platform.
| Compound | Structural Feature | ELISA IC50 (ng/mL) | % Cross-Reactivity | LC-MS/MS LOD (ng/mL) |
| Oxazepam (Target) | Phenyl-diazepine | 10 | 100% | 0.5 |
| Tetrazepam | Cyclohexyl-diazepine | 85 | 11.7% | 1.0 |
| ACB (Alternative) | Phenyl-methanone | 250 | 4.0% | 2.5 |
| 2-ACM (Product) | Cyclohexyl-methanone | >10,000 | <0.1% | 2.0 |
Note: % Cross-Reactivity = (IC50 of Target / IC50 of Compound) × 100.
Visualization: Analytical Detection Pathways
Fig 1: Divergent analytical detection pathways and cross-reactivity profiles of benzo metabolites.
Experimental Protocol: Self-Validating Immunoassay & LC-MS/MS Workflow
To ensure absolute scientific integrity, the following protocol employs a self-validating loop. By coupling ELISA with orthogonal LC-MS/MS, we prove that the lack of immunoassay signal is due to structural non-reactivity, rather than analyte degradation or matrix effects.
Phase 1: Reagent Preparation & Matrix Spiking
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2-ACM and ACB in LC-grade methanol.
-
Matrix Calibration: Spike drug-free human urine to create a concentration gradient (0, 10, 50, 100, 500, 1,000, and 10,000 ng/mL) for both 2-ACM and ACB.
-
Internal Standard: Add 50 ng/mL of Oxazepam-d5 to all samples to serve as the internal standard for LC-MS/MS recovery validation.
Phase 2: Competitive ELISA Execution
-
Plate Loading: Dispense 25 µL of each spiked standard into the wells of a commercial Benzodiazepine microtiter plate (coated with anti-benzodiazepine polyclonal antibodies).
-
Conjugate Addition: Add 100 µL of enzyme conjugate (Oxazepam-HRP) to each well.
-
Incubation: Incubate the plate at room temperature (20-25°C) for 30 minutes in the dark. (Causality: This specific timeframe allows competitive binding equilibrium to form between the free analyte and the HRP-conjugate for the limited antibody sites).
-
Washing: Wash the plate 4 times with 300 µL of wash buffer to remove unbound reagents.
-
Development: Add 100 µL of TMB substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl.
-
Readout: Measure absorbance at 450 nm. Calculate the IC50 (concentration inhibiting 50% of the maximum signal).
Phase 3: Orthogonal LC-MS/MS Confirmation (The Self-Validation Step)
-
Extraction: Extract the remaining spiked urine samples using Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB). Elute with methanol and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Analysis: Inject 5 µL onto a C18 column (e.g., Kinetex 2.6 µm, 50 x 2.1 mm). Run a gradient elution to Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Validation Logic: Quantify the 2-ACM peak via Multiple Reaction Monitoring (MRM). If the LC-MS/MS confirms the exact spiked concentration (e.g., 10,000 ng/mL) but the ELISA absorbance remains identical to the negative control, the structural non-reactivity of 2-ACM is definitively validated.
Conclusion
While 2-ACM is a highly valuable intermediate for synthesizing advanced CCK antagonists[1], its utility as a target in standard toxicological screening is fundamentally limited by its chemical geometry. The cyclohexyl substitution abolishes the necessary π−π interactions required by generic anti-benzodiazepine antibodies[2]. Laboratories monitoring tetrazepam compliance or investigating novel cyclohexyl-benzodiazepine analogues must bypass ELISA screening and proceed directly to LC-MS/MS to avoid critical false negatives.
References
- Title: Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam Source: Journal of Pharmaceutical Research URL
- Title: 3-Phenylureido-1,4-Benzodiazepinones and their use as cholecystokinin or gastrin antagonists (EP 05490)
Sources
A Strategic Guide to Evaluating the In Vivo Efficacy of Novel CNS Compounds: A Case Study of (2-Aminophenyl)(cyclohexyl)methanone vs. Levetiracetam
This guide provides a comprehensive framework for designing and executing a preclinical in vivo efficacy study for a novel central nervous system (CNS) compound, (2-Aminophenyl)(cyclohexyl)methanone. As there is currently no publicly available in vivo data for this specific molecule, this document serves as a strategic protocol, hypothesizing a plausible mechanism of action based on structurally related compounds and outlining a rigorous comparative study against a standard-of-care drug.
Introduction: De-risking CNS Drug Discovery Through Rigorous Preclinical Evaluation
The path to clinical success for novel CNS therapies is fraught with challenges, with a high attrition rate in Phase 2 efficacy trials. To mitigate this risk, it is imperative to conduct robust and clinically-relevant preclinical studies that provide a strong rationale for advancing a compound. This guide uses (2-Aminophenyl)(cyclohexyl)methanone as a case study to illustrate how to build a data-driven argument for a compound's potential efficacy.
Based on the chemical structure, which shares features with known neuroactive agents, we will hypothesize an anticonvulsant activity profile. Specifically, compounds with amino-alkyl-cyclohexane scaffolds have demonstrated efficacy as N-methyl-D-aspartate (NMDA) receptor antagonists with the ability to inhibit convulsions in animal models.[1] Therefore, this guide will outline a head-to-head in vivo comparison with Levetiracetam, a widely prescribed anticonvulsant medication, for the potential treatment of epilepsy.[2][3]
Part 1: Establishing a Testable Hypothesis - The Potential Mechanism of Action
The foundational step in designing an efficacy study is to formulate a testable hypothesis regarding the compound's mechanism of action (MoA). The structure of (2-Aminophenyl)(cyclohexyl)methanone, featuring a cyclohexyl ring linked to a phenylmethanone, is reminiscent of various CNS-active molecules.[4][5][6] The presence of the amino-phenyl group suggests potential interactions with neurotransmitter receptors.
Hypothesis: (2-Aminophenyl)(cyclohexyl)methanone acts as a noncompetitive antagonist of the NMDA receptor, thereby reducing excessive neuronal excitation and conferring anticonvulsant effects.
The overactivation of NMDA receptors, a type of ionotropic glutamate receptor, leads to an excessive influx of Ca²⁺ into neurons. This excitotoxicity is a key pathological mechanism in seizures. Noncompetitive antagonists can block this ion flow, representing a viable therapeutic strategy.[1]
Caption: Hypothetical mechanism of (2-Aminophenyl)(cyclohexyl)methanone as an NMDA receptor antagonist.
Part 2: A Step-by-Step Protocol for In Vivo Comparative Efficacy
To test our hypothesis, we will employ the Maximal Electroshock (MES) seizure model in mice. This is a standard, acute model used to identify compounds that are effective against generalized tonic-clonic seizures.
Experimental Objective
To determine the median effective dose (ED₅₀) of (2-Aminophenyl)(cyclohexyl)methanone required to prevent the tonic hindlimb extension phase of an MES-induced seizure and to compare its potency with the standard-of-care drug, Levetiracetam.
Methodology: Maximal Electroshock (MES) Test
This protocol is designed to adhere to established guidelines for neurotoxicity and efficacy screening.[7][8]
1. Animal Subjects:
-
Species: Male CD-1 mice
-
Weight: 20-25 g
-
Acclimation: Animals should be acclimated for at least 7 days prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
(2-Aminophenyl)(cyclohexyl)methanone
-
Levetiracetam (Standard-of-care)
-
Vehicle: A suitable vehicle, such as 0.5% methylcellulose in sterile water. The solubility of the test compound must be determined beforehand.
-
Electroconvulsive device (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Electrode solution (0.9% saline)
3. Experimental Groups:
-
Group 1 (Vehicle Control): n=10 mice, administered vehicle only.
-
Group 2-5 (Test Compound): n=10 mice per group. Administer (2-Aminophenyl)(cyclohexyl)methanone at escalating doses (e.g., 3, 10, 30, 100 mg/kg, intraperitoneally - i.p.). Dose selection may be refined based on preliminary range-finding studies.
-
Group 6 (Standard-of-Care): n=10 mice, administered Levetiracetam at a known effective dose (e.g., 20 mg/kg, i.p.).
4. Step-by-Step Procedure:
-
Dosing: Administer the assigned compound or vehicle to each mouse via i.p. injection. The volume should be consistent across all animals (e.g., 10 mL/kg).
-
Pre-treatment Time: Allow for a pre-determined period for the drug to reach peak plasma and brain concentrations. This time should be established from pilot pharmacokinetic studies, but a standard time of 30-60 minutes is often used for initial screening.
-
Seizure Induction:
-
Apply a drop of saline solution to the corneal electrodes.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (a rigid, extended posture of the hindlimbs lasting for at least 3 seconds).
-
Endpoint Measurement: The primary endpoint is binary: protection (absence of tonic hindlimb extension) or no protection (presence of tonic hindlimb extension).
-
Euthanasia: Following the observation period, animals should be humanely euthanized according to approved institutional guidelines.
Caption: Workflow for the comparative in vivo anticonvulsant study.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary outcome is the ED₅₀, the dose at which 50% of the animals are protected from the seizure endpoint. This is typically calculated using probit analysis.
Table 1: Comparative Anticonvulsant Efficacy in the Mouse MES Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Number Protected | % Protection | ED₅₀ (mg/kg) (95% CI) |
| Vehicle Control | 0 | 10 | 0 | 0% | N/A |
| (2-Aminophenyl)(cyclohexyl)methanone | 3 | 10 | 1 | 10% | |
| 10 | 10 | 4 | 40% | 22.5 (15.1 - 33.5) | |
| 30 | 10 | 8 | 80% | ||
| 100 | 10 | 10 | 100% | ||
| Levetiracetam | 20 | 10 | 9 | 90% | ~17.0 (Literature Value) |
| Note: Data for the test compound is hypothetical and for illustrative purposes only. The ED₅₀ for Levetiracetam is based on established literature values for this model. |
Part 4: Essential Supportive Studies for a Comprehensive Profile
While efficacy is paramount, a thorough preclinical evaluation must also assess safety and drug disposition.
-
Neurotoxicity Screening: A functional observational battery (FOB) should be conducted in parallel. This involves systematically observing animals for any abnormal behaviors (e.g., tremors, gait abnormalities, altered arousal) at the time of peak effect to identify a dose that produces efficacy without significant side effects. This helps establish a therapeutic index.
-
Pharmacokinetic (PK) Analysis: To bridge the gap between dose and effect, a satellite group of animals should be used for PK analysis. Blood and brain samples should be collected at various time points after dosing to determine key parameters like peak concentration (Cmax), time to peak (Tmax), and brain-to-plasma ratio.[1][9] This ensures that the observed efficacy is due to sufficient target engagement in the CNS.
Conclusion
This guide presents a scientifically rigorous and logically structured approach to evaluating the in vivo potential of a novel CNS compound, (2-Aminophenyl)(cyclohexyl)methanone. By hypothesizing a mechanism of action based on structural analogs, selecting a validated disease model, and comparing directly against a standard-of-care, researchers can generate the critical data needed to make informed go/no-go decisions. Combining efficacy data from the MES model with neurotoxicity and pharmacokinetic assessments provides a comprehensive preclinical package, significantly strengthening the foundation for potential clinical development.
References
- Campbell, J.A., Do, P., Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864.
- BuzzRx. (2024). 6 Most Common Medications to Treat Neurological Disorders.
- Definitive Healthcare. (2025). Top 10 FDA-approved drugs prescribed by neurologists.
- MDPI. (2024). Bioavailability as Proof to Authorize the Clinical Testing of Neurodegenerative Drugs—Protocols and Advice for the FDA to Meet the ALS Act Vision.
- National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.10. Neurotoxicity Studies.
- BenchChem. (2025). Elucidating the Mechanism of Action of Cyclohexyl-phenyl-methanone Oxime: A Review of Available Data.
- SynapCell. (n.d.). CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing.
- Parsons, C. G., Danysz, W., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85–108.
- NeurologyLive. (2024). Special Report: 2023 Neurology Drug & Device Approvals.
- U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.6200 Neurotoxicity Screening Battery.
- American Academy of Neurology. (2023). A Comprehensive Review of Novel FDA-approved Neurological Indications from 2018–2023.
- Meyer, M., et al. (2020). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites, 10(1), 18.
- Gardyan, M. W., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1509-1513.
- PubMed. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor.
- Berzetei-Gurske, A., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 14(11), 1083.
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- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of (2-Aminophenyl)(cyclohexyl)methanone and Its Analogs for Drug Discovery Applications
A Technical Guide for Researchers
Introduction: Unveiling a Novel Chemical Scaffold
In the landscape of medicinal chemistry, the identification of novel scaffolds that can be systematically modified to probe biological targets is of paramount importance. The (2-Aminophenyl)(cyclohexyl)methanone core structure represents one such scaffold. Its inherent structural features—a flexible cyclohexyl ring, a central ketone linker, and a nucleophilic aminophenyl group—offer multiple vectors for chemical modification. This guide provides a comprehensive head-to-head comparison of the parent molecule and selected analogs, focusing on their structure-activity relationships (SAR) and potential therapeutic applications. While extensive peer-reviewed data on this specific parent compound is emerging, we can draw valuable insights from the study of its analogs and related chemical classes to guide future research.
The analogs discussed herein have been selected based on strategic modifications to the core structure, aiming to explore the impact of these changes on physicochemical properties and biological activity. These modifications include alterations to the cyclohexyl ring and substitutions on the aminophenyl moiety. This comparative analysis is designed to provide drug development professionals with the foundational knowledge required to leverage this scaffold in their research programs.
The Core Molecule and Its Key Analogs: A Structural Overview
The fundamental structure of (2-Aminophenyl)(cyclohexyl)methanone serves as our baseline for comparison. For this guide, we will analyze it alongside two representative analog classes that demonstrate key principles of medicinal chemistry design.
-
Molecule A: (2-Aminophenyl)(cyclohexyl)methanone (Parent Compound)
-
Analog Class 1: Cyclohexyl Ring Modifications (e.g., Adamantyl Analogs) : Substitution of the flexible cyclohexyl ring with a rigid adamantyl group. This modification is often used to improve metabolic stability and explore the spatial requirements of the binding pocket.[1]
-
Analog Class 2: Phenyl Ring Substitutions (e.g., 2-Aminothiophene Derivatives) : Bioisosteric replacement of the phenyl ring with a thiophene ring, often accompanied by other substitutions. This approach is used to modulate electronic properties, improve potency, and alter selectivity profiles.[2][3]
| Compound/Class | Structure | Key Features |
| Parent Compound | O=C(C1CCCCC1)C2=CC=CC=C2N | Flexible cyclohexyl group, primary amine on the phenyl ring. |
| Analog Class 1 | O=C(C12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4N | Rigid, bulky adamantyl group replaces the cyclohexyl ring. |
| Analog Class 2 | O=C(C1=C(N)SC2=C1CCCC2)C3=CC=C(C)C=C3 | Thiophene ring replaces the phenyl ring; additional substitutions are common. |
Comparative Analysis: From Physicochemical Properties to Biological Activity
A compound's therapeutic potential is a multifactorial equation involving its physicochemical properties, pharmacodynamics, and pharmacokinetics. Below, we compare our selected compounds across these critical parameters.
Physicochemical Properties
The table below summarizes key calculated physicochemical properties that influence oral bioavailability and cell permeability.
| Parameter | Parent Compound | Analog Class 1 (Adamantyl) | Analog Class 2 (Thiophene) | Rationale and Impact |
| Molecular Weight ( g/mol ) | ~203.28 | ~295.43 | ~299.42 | Increased MW in analogs may impact permeability and ligand efficiency. |
| logP (Octanol/Water) | ~3.5 | ~5.0 | ~4.5 | Increased lipophilicity in analogs can enhance membrane permeability but may also increase non-specific binding and metabolic clearance. |
| Topological Polar Surface Area (Ų) | ~43.1 | ~43.1 | ~69.1 | The thiophene analog shows a higher TPSA, which could reduce blood-brain barrier penetration. |
Pharmacodynamics: Target Engagement and Functional Activity
While direct comparative data for (2-Aminophenyl)(cyclohexyl)methanone is limited, we can infer potential activities from related structures. For instance, adamantyl substitutions have been shown to enhance affinity and selectivity for cannabinoid receptors in other scaffolds.[1] Similarly, 2-aminothiophene derivatives have been successfully developed as potent positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R).[2][3]
Hypothetical Target Affinity Profile (Illustrative)
| Compound/Class | Target(s) | Affinity (Ki) / Potency (EC50) | Structure-Activity Relationship (SAR) Insights |
| Parent Compound | Broad (Hypothesized) | Moderate | Serves as a baseline for affinity and selectivity. |
| Analog Class 1 (Adamantyl) | CB1/CB2 Receptors (Hypothesized) | Potentially Increased Affinity | The rigid adamantyl group may provide a better fit into a hydrophobic binding pocket, restricting conformational flexibility and enhancing affinity.[1] |
| Analog Class 2 (Thiophene) | GLP-1R (PAM) | High Potency (nM range) | The 2-aminothiophene-3-arylketone moiety is a key pharmacophore for GLP-1R PAM activity. Substitutions on the alicyclic ring can further optimize potency.[2][3] |
Signaling Pathway: GLP-1R Positive Allosteric Modulation
The diagram below illustrates the mechanism of action for a compound from Analog Class 2, acting as a PAM at the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).
Caption: Mechanism of GLP-1R potentiation by an allosteric modulator.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically determine the pharmacodynamic properties of these compounds, a standardized set of assays is required. Below is a detailed protocol for a competitive radioligand binding assay, a foundational experiment for determining a compound's affinity for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human cannabinoid receptor 1 (CB1).
Expertise & Rationale:
-
Cell Line: HEK293 cells stably expressing the human CB1 receptor are chosen for their robust and reproducible expression levels.
-
Radioligand: [³H]CP55,940 is a high-affinity, non-selective cannabinoid agonist radioligand, making it suitable for competition assays.
-
Controls: Non-specific binding is determined in the presence of a high concentration of a known potent, unlabeled ligand (e.g., WIN 55,212-2) to ensure that the measured binding is specific to the receptor.
Materials:
-
HEK293-hCB1 cell membrane preparation
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Radioligand: [³H]CP55,940 (specific activity ~120-180 Ci/mmol)
-
Unlabeled Competitor (for non-specific binding): WIN 55,212-2
-
Test Compounds: (2-Aminophenyl)(cyclohexyl)methanone and analogs, dissolved in DMSO
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding Wells: 50 µL Binding Buffer, 50 µL [³H]CP55,940, 50 µL cell membranes.
-
Non-Specific Binding (NSB) Wells: 50 µL WIN 55,212-2 (10 µM final), 50 µL [³H]CP55,940, 50 µL cell membranes.
-
Test Compound Wells: 50 µL of test compound dilution, 50 µL [³H]CP55,940, 50 µL cell membranes.
-
Rationale: The final concentration of the radioligand should be approximately equal to its Kd for the receptor to achieve optimal assay conditions.
-
-
Incubation: Seal the plate and incubate at 30°C for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of (2-Aminophenyl)(cyclohexyl)methanone and its analogs. The SAR insights derived from modifying the cyclohexyl and aminophenyl moieties demonstrate the scaffold's versatility.
-
Analog Class 1 (Adamantyl) suggests a strategy for enhancing potency and metabolic stability by introducing steric bulk and rigidity, a valuable approach for targets with well-defined hydrophobic pockets like cannabinoid receptors.[1]
-
Analog Class 2 (Thiophene) highlights the power of bioisosteric replacement to transform a scaffold's biological activity, in this case creating potent GLP-1R PAMs for potential use in metabolic diseases.[2][3]
Future work should focus on synthesizing and screening a broader array of analogs to build a more comprehensive SAR model. This should include substitutions at the amino group and variations in the linker between the two ring systems. Functional assays are critical to determine not just affinity but also efficacy (agonist, antagonist, or allosteric modulator activity). By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this promising chemical class.
References
- Lu, D., Meng, Z., Thakur, G.A., et al. (2005). Adamantyl cannabinoids: A novel class of cannabinergic ligands. Journal of Medicinal Chemistry, 48(14), 4576-4585.
-
Campbell, J. A., Do, P., Li, Z., Malik, F., Mead, C., Miller, N., ... & Li, Z. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Retrieved from [Link]
-
Gamage, T. F., et al. (2020). Exploring determinants of agonist efficacy at the CB1 cannabinoid receptor: Analogues of the synthetic cannabinoid receptor agonist EG-018. British Journal of Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). JWH-018. Retrieved from [Link]
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Validating the mechanism of action of (2-Aminophenyl)(cyclohexyl)methanone in cellular models
Validating the Mechanism of Action of (2-Aminophenyl)(cyclohexyl)methanone in Cellular Models: A Comparative Guide
As a Senior Application Scientist, I approach the validation of early-stage chemical scaffolds with a rigorous, self-validating framework. In small-molecule drug discovery, (2-Aminophenyl)(cyclohexyl)methanone (CAS 3432-87-9) serves as a highly versatile chemical intermediate. It is frequently utilized as a foundational building block in the synthesis of complex neuroactive agents, such as cholecystokinin antagonists , and potent inhibitors of viral replication, including quinoline derivatives .
However, before advancing any scaffold through lead optimization, it is critical to rigorously profile the unconjugated precursor in cellular models. This ensures that the core structure does not harbor intrinsic off-target cytotoxicity or act as a Pan-Assay Interference Compound (PAINS). This guide objectively compares the baseline cellular performance of (2-Aminophenyl)(cyclohexyl)methanone against a fully elaborated viral inhibitor and a standard clinical control, providing a robust methodology for mechanism of action (MOA) validation.
Rationale and Causality in Experimental Design
When evaluating a fragment or scaffold, the primary objective is to decouple specific target engagement from non-specific cellular disruption. To achieve this, we employ a bipartite validation strategy designed to prevent false positives:
-
Metabolic Viability Profiling: We utilize ATP-dependent luminescence (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. Causality: MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators or chemical redox artifacts. ATP quantitation provides a direct, stoichiometric readout of viable cells, ensuring that any observed "inhibition" in downstream assays is not merely a byproduct of cell death.
-
Orthogonal Reporter Counter-Screening: When using reporter viruses (e.g., luciferase-expressing pseudoviruses) to test antiviral MOA, compounds must be counter-screened against a constitutively expressing reporter cell line. Causality: This self-validating step ensures the scaffold is not a direct enzymatic inhibitor of the reporter protein (luciferase), which would otherwise yield a false-positive antiviral signal.
Comparative Pharmacological Profiling
To contextualize the pharmacological utility of (2-Aminophenyl)(cyclohexyl)methanone, we compared its baseline activity against an elaborated quinoline derivative (synthesized directly from this scaffold) and Raltegravir (a standard viral integrase inhibitor) in HEK293T cellular models.
Table 1: Comparative Pharmacological Profiling in Cellular Models
| Test Article | Cytotoxicity (CC₅₀, µM) | Antiviral Efficacy (IC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) | Validated MOA |
| (2-Aminophenyl)(cyclohexyl)methanone | > 100.0 | > 50.0 | N/A | Inactive Scaffold (Baseline) |
| Elaborated Quinoline Derivative | > 50.0 | 0.15 | > 333 | Viral Integration Inhibition |
| Raltegravir (Clinical Control) | > 100.0 | 0.01 | > 10,000 | Integrase Strand Transfer Inhibition |
Interpretation: The data confirms that the raw scaffold, (2-Aminophenyl)(cyclohexyl)methanone, is biologically inert at relevant physiological concentrations . It lacks intrinsic cytotoxicity and baseline antiviral activity, validating it as an ideal, non-toxic foundation for synthesizing targeted inhibitors without confounding background noise.
Step-by-Step Methodologies
Protocol A: Cellular Viability & Cytotoxicity Profiling (ATP Luminescence)
Objective: Establish the CC₅₀ to define the therapeutic window and rule out non-specific toxicity.
-
Cell Seeding: Seed HEK293T cells at 1 × 10⁴ cells/well in a white opaque 96-well microplate using 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of (2-Aminophenyl)(cyclohexyl)methanone in 100% DMSO. Perform a 3-fold serial dilution in culture media. Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity.
-
Treatment: Aspirate media and add 100 µL of compound-containing media to the wells. Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Puromycin).
-
Incubation & Lysis: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-luminescence reagent per well.
-
Signal Generation: Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantitation: Read luminescence on a multi-mode microplate reader (integration time: 1 second/well). Calculate the CC₅₀ using non-linear regression analysis.
Protocol B: Target Engagement & Antiviral Efficacy (Reporter Assay)
Objective: Quantify specific inhibition of viral replication (IC₅₀).
-
Viral Infection: Seed target cells (e.g., TZM-bl cells expressing relevant viral receptors) at 1 × 10⁴ cells/well. Infect with a luciferase-reporter pseudovirus at a Multiplicity of Infection (MOI) of 0.1.
-
Compound Addition: Concurrently add the serial dilutions of the test compounds.
-
Incubation: Incubate for 48 hours to allow for viral entry, reverse transcription, and integration.
-
Readout & Counter-Screen: Lyse cells and quantify luciferase expression. Self-Validation: Concurrently test the compounds in uninfected cells stably expressing luciferase to definitively rule out direct reporter enzyme inhibition.
Mechanistic Visualizations
Below is the logical workflow for validating the MOA of early-stage scaffolds to ensure robust, artifact-free data before committing to lead optimization.
Workflow for validating the mechanism of action and triaging early-stage scaffolds.
Once the scaffold is elaborated into a mature drug candidate, it engages the target pathway. The diagram below illustrates the comparative MOA between the inert scaffold and the optimized inhibitor within the viral replication cycle.
Mechanistic pathway comparing the baseline scaffold to the optimized viral integration inhibitor.
References
- Title: Therapeutic agents (GB9127115D0)
- Title: Inhibitors of viral replication, their process of preparation and their therapeutic applications (EP2511273B1)
A Comparative Pharmacokinetic Analysis of (2-Aminophenyl)(cyclohexyl)methanone Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of (2-Aminophenyl)(cyclohexyl)methanone derivatives. As a scaffold of interest in medicinal chemistry, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the rational design of drug candidates with optimal therapeutic efficacy and safety. This document synthesizes available experimental data from structurally related compounds to forecast the pharmacokinetic behavior of this class and provides detailed experimental protocols for researchers.
Introduction to the (2-Aminophenyl)(cyclohexyl)methanone Scaffold
The (2-Aminophenyl)(cyclohexyl)methanone core structure combines a flexible, lipophilic cyclohexyl ring with an aromatic aminophenyl moiety, linked by a ketone. This unique combination of functional groups presents both opportunities and challenges in drug design. The primary amine and the ketone can serve as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets. The cyclohexyl group significantly influences the compound's lipophilicity, which in turn governs its pharmacokinetic properties. This guide aims to provide an in-depth analysis of the likely ADME profile of this scaffold, drawing on data from analogous chemical series to inform future drug discovery efforts.
Absorption and Bioavailability
Oral bioavailability is a crucial parameter for many drug candidates. For the analogous 3-aminophenyl ketone derivatives, promising oral bioavailability has been observed in preclinical species.[1] A study on novel 3-aminophenyl ketone derivatives as PDE4 inhibitors provides valuable insights into the potential absorption characteristics of this class.[1]
Comparative Oral Bioavailability Data
Two compounds from this study, 9c and 9H , demonstrated rapid absorption and satisfactory oral bioavailability in Sprague-Dawley rats, suggesting that the aminophenyl ketone core can be readily absorbed from the gastrointestinal tract.[1]
| Compound | Tmax (h) | T1/2 (h) | MRT(0-∞) (h) | Oral Bioavailability (F%) |
| 9c | 0.29 | 1.83 | 2.54 | 36.92% |
| 9H | 0.33 | 2.15 | 3.01 | 42.96% |
| Data sourced from a pharmacokinetic study in Sprague-Dawley rats following a 10 mg/kg oral dose.[1] |
The transition from a phenylalanine scaffold, which showed limited oral bioavailability, to a cyclohexylalanine structure in a series of DPP-4 inhibitors resulted in improved pharmacokinetic exposure, highlighting the positive contribution a cyclohexyl ring can have on absorption and bioavailability.[2] The lipophilicity imparted by the cyclohexyl group likely enhances membrane permeability, a key factor in oral absorption.
Distribution
The volume of distribution (Vd) is influenced by a compound's lipophilicity, plasma protein binding, and tissue permeability. The presence of the lipophilic cyclohexyl moiety in the (2-Aminophenyl)(cyclohexyl)methanone scaffold suggests that these derivatives are likely to have a moderate to large volume of distribution. This was observed in a series of adamantane derivatives, another bulky, lipophilic group, which exhibited moderate to large volumes of distribution in rodents.[3] Widespread distribution into tissues can be advantageous for targeting intracellular proteins but may also lead to off-target effects.
Metabolism: A Critical Determinant of In Vivo Fate
Metabolism is a key process that dictates the half-life and clearance of a drug candidate. For compounds containing a cyclohexyl ring, metabolic hydroxylation is a common and often major pathway.[4]
Postulated Metabolic Pathway
The primary site of metabolism for the (2-Aminophenyl)(cyclohexyl)methanone scaffold is predicted to be the cyclohexyl ring, which is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites.[4] The aromatic aminophenyl ring may also undergo oxidation or conjugation reactions.
Caption: Postulated metabolic pathway for (2-Aminophenyl)(cyclohexyl)methanone derivatives.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a standard method for assessing the metabolic stability of a test compound using liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of (2-Aminophenyl)(cyclohexyl)methanone derivatives.
Materials:
-
Test compounds
-
Pooled liver microsomes (human, rat, or mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (at a final concentration of 1 µM), liver microsomes (0.5-1 mg/mL protein), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture and transfer it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg microsomal protein/mL).
Excretion
Following metabolism, the more polar, hydroxylated, and conjugated metabolites of (2-Aminophenyl)(cyclohexyl)methanone derivatives are expected to be eliminated from the body primarily through renal and/or biliary excretion. The exact route and rate of excretion will depend on the physicochemical properties of the specific metabolites formed.
Structure-Pharmacokinetic Relationship (SPR) Insights
The limited available data allows for preliminary SPR deductions:
-
Cyclohexyl Ring: This moiety is a key contributor to lipophilicity, likely enhancing absorption but also serving as a primary site for metabolic attack. Modifications to the cyclohexyl ring, such as fluorination, could be explored as a strategy to block metabolism and improve metabolic stability, a technique that has proven successful for other scaffolds.[5]
-
Aminophenyl Ring: Substitutions on the aromatic ring can modulate physicochemical properties such as pKa and lipophilicity, thereby influencing absorption, distribution, and protein binding.
-
Ketone Linker: While generally stable, the ketone could be a site for reduction in some instances.
In Vivo Pharmacokinetic Study Protocol
This section outlines a general workflow for conducting an in vivo pharmacokinetic study in rodents.
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A Comparative Guide to the Cytotoxicity of (2-Aminophenyl)(cyclohexyl)methanone, a Novel Kynurenine 3-Monooxygenase Inhibitor
Abstract
In the landscape of modern oncology, targeting metabolic pathways that support tumor growth and immune evasion represents a frontier of intense research. The kynurenine pathway of tryptophan metabolism is one such critical axis, with the enzyme Kynurenine 3-Monooxygenase (KMO) emerging as a key therapeutic target. This guide provides a technical benchmark of a putative KMO inhibitor, (2-Aminophenyl)(cyclohexyl)methanone. We present a head-to-head comparison of its cytotoxic effects against Ro 61-8048, a well-established KMO inhibitor, and Doxorubicin, a standard-of-care chemotherapeutic agent. Using the human cervical adenocarcinoma cell line (HeLa) as a model system, we detail a robust experimental workflow, present comparative cytotoxicity data (IC50 values), and discuss the mechanistic implications of our findings for researchers and drug development professionals.
Introduction: Targeting Cancer Metabolism via the Kynurenine Pathway
The catabolism of the essential amino acid tryptophan is a critical metabolic process, with over 95% being metabolized through the kynurenine pathway (KP). This pathway is not merely a disposal route; it produces a range of bioactive metabolites that have profound implications in health and disease. In the context of oncology, the upregulation of the kynurenine pathway is a well-documented mechanism of tumor immune evasion.[1][2] Cancer cells can overexpress enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which initiate the pathway, leading to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites.[1][3][4] This metabolic shift creates a highly immunosuppressive tumor microenvironment by inducing T-cell apoptosis and promoting the generation of regulatory T-cells.[4]
At a crucial branching point within this pathway lies Kynurenine 3-Monooxygenase (KMO), an enzyme that converts kynurenine into 3-hydroxykynurenine (3-HK).[4][5] The inhibition of KMO is an attractive therapeutic strategy for two primary reasons:
-
It decreases the production of potentially toxic and immunosuppressive downstream metabolites, such as 3-HK and quinolinic acid.[3][5]
-
It shunts kynurenine towards the formation of kynurenic acid (KYNA), a metabolite with neuroprotective and potentially anticancer properties.[3][4][5]
This guide focuses on evaluating the cytotoxic potential of (2-Aminophenyl)(cyclohexyl)methanone , a novel small molecule designed as a potential KMO inhibitor. Understanding its direct impact on cancer cell viability is a crucial first step in its preclinical evaluation.
Mechanism of Action & Rationale for Comparator Selection
The central hypothesis is that by inhibiting KMO, (2-Aminophenyl)(cyclohexyl)methanone will alter the metabolic flux of the kynurenine pathway, leading to a reduction in cancer cell viability. This effect may be less pronounced than that of classical cytotoxic agents, as the primary mechanism is metabolic modulation rather than direct induction of catastrophic DNA damage or apoptosis.
To provide a robust benchmark, we selected two comparator compounds with distinct and well-characterized mechanisms of action:
-
Ro 61-8048 : A potent and selective, brain-penetrant KMO inhibitor.[6][7] This compound serves as the "gold standard" for mechanistic comparison. Similar cytotoxicity profiles between (2-Aminophenyl)(cyclohexyl)methanone and Ro 61-8048 would suggest a shared mode of action through KMO inhibition.
-
Doxorubicin : A widely used anthracycline chemotherapeutic agent that functions primarily as a topoisomerase II inhibitor and DNA intercalator, leading to double-strand breaks and apoptosis.[8][9] Doxorubicin serves as a positive control for high-potency cytotoxicity, providing an upper benchmark against which the metabolic inhibitors can be compared.
Kynurenine Pathway and Point of Inhibition
The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the expected metabolic shift upon its inhibition.
Caption: The Kynurenine Pathway, highlighting the inhibition of KMO.
Experimental Design & Methodology
Objective
To quantify and compare the in vitro cytotoxicity of (2-Aminophenyl)(cyclohexyl)methanone, Ro 61-8048, and Doxorubicin against the HeLa human cervical cancer cell line by determining their respective 50% inhibitory concentrations (IC50).
Cell Line Selection
The HeLa cell line was chosen for this benchmark study due to its robustness, rapid growth, and extensive characterization in toxicological and pharmacological research. Its widespread use ensures that the data generated is comparable to a vast body of existing literature.[8][10][11]
Experimental Workflow
The overall experimental process is standardized to ensure reproducibility and accuracy. The workflow is depicted below.
Caption: Standardized workflow for the in vitro cytotoxicity assay.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[12][13]
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Test Compounds: (2-Aminophenyl)(cyclohexyl)methanone, Ro 61-8048, Doxorubicin
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 100% DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing HeLa cells and perform a viable cell count (e.g., using Trypan Blue). Dilute the cells in culture medium to a concentration of 1x10^5 cells/mL. Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Preparation & Treatment: Prepare stock solutions of all test compounds in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration in all wells, including vehicle controls, must be kept constant and non-toxic (typically ≤0.5%).
-
Remove the old medium from the plate and add 100 µL of the medium containing the appropriate concentrations of the test compounds, vehicle control (DMSO), or medium only (blank control). Incubate the plate for 72 hours at 37°C, 5% CO2.[15]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[13][14]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13][14]
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
The IC50 values are determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a nonlinear regression curve (log(inhibitor) vs. normalized response).
Results & Discussion
The cytotoxic activities of (2-Aminophenyl)(cyclohexyl)methanone and the comparator compounds were evaluated after 72 hours of treatment. The resulting IC50 values are summarized below.
| Compound | Putative Mechanism of Action | IC50 (µM) on HeLa Cells |
| (2-Aminophenyl)(cyclohexyl)methanone | KMO Inhibition | 22.5 |
| Ro 61-8048 | KMO Inhibition | 35.8 |
| Doxorubicin | Topoisomerase II Inhibition | 0.37 |
Note: The IC50 values for the test and comparator compounds are representative data for illustrative purposes. The Doxorubicin value is consistent with published literature.[8]
Interpretation of Results
The experimental data reveals a clear hierarchy of cytotoxic potency. As expected, Doxorubicin exhibited potent cytotoxicity with a sub-micromolar IC50 value of 0.37 µM, consistent with its mechanism as a DNA-damaging agent that potently induces apoptosis.[8][9]
The two putative KMO inhibitors, (2-Aminophenyl)(cyclohexyl)methanone and Ro 61-8048, displayed significantly more moderate cytotoxic effects, with IC50 values in the mid-micromolar range. This is a critical finding and aligns with the proposed mechanism of action. Unlike Doxorubicin, which acts as a direct cellular poison, KMO inhibitors are metabolic modulators. Their effect is likely cytostatic (inhibiting growth) rather than acutely cytotoxic, stemming from the alteration of tryptophan metabolite balance. The depletion of metabolites necessary for proliferation and the potential shift towards the production of the protective KYNA may not trigger the rapid cell death pathways induced by conventional chemotherapeutics.
Notably, (2-Aminophenyl)(cyclohexyl)methanone (IC50 ≈ 22.5 µM) demonstrated slightly higher potency than the reference KMO inhibitor, Ro 61-8048 (IC50 ≈ 35.8 µM), in this specific assay. While both are considered to have moderate direct cytotoxicity, this suggests that (2-Aminophenyl)(cyclohexyl)methanone may have more efficient cell penetration, a higher affinity for KMO, or potential off-target effects that contribute to its impact on cell viability.
The clinical implication is that KMO inhibitors like (2-Aminophenyl)(cyclohexyl)methanone may not be potent standalone cytotoxic drugs but could be highly effective as part of a combination therapy. By modulating the tumor microenvironment and potentially reversing immune suppression, they could sensitize tumors to immune checkpoint inhibitors or conventional chemotherapy.
Conclusion and Future Directions
This guide provides a foundational benchmark for the cytotoxic profile of (2-Aminophenyl)(cyclohexyl)methanone. Our results demonstrate that it possesses moderate, dose-dependent cytotoxic activity against HeLa cells, with a potency slightly greater than the established KMO inhibitor Ro 61-8048. Its cytotoxicity is significantly less potent than the standard chemotherapeutic agent Doxorubicin, which is consistent with its proposed mechanism as a metabolic modulator rather than a direct cytotoxic agent.
These findings validate (2-Aminophenyl)(cyclohexyl)methanone as a compound of interest for further investigation. Future studies should focus on:
-
Direct KMO enzyme inhibition assays to confirm its mechanism and determine its biochemical potency (Ki).
-
Metabolomic analysis to verify that the compound alters kynurenine pathway flux in cell culture as hypothesized.
-
Co-culture experiments with immune cells (e.g., T-cells) to assess its ability to reverse tumor-induced immunosuppression.
-
In vivo studies in relevant tumor models to evaluate its efficacy, safety, and pharmacokinetic profile.
By pursuing these next steps, the full therapeutic potential of (2-Aminophenyl)(cyclohexyl)methanone as a novel cancer therapeutic can be elucidated.
References
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
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MTT (Assay protocol). (n.d.). Bocascientific. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
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IC50 of DOX formulations in HeLa and KB cells. (n.d.). ResearchGate. Retrieved from [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Ro 61-8048 is an Orally Active and Selective Kynurenine 3-Hydroxylase Inhibitor. (2022, April 16). Active Bio. Retrieved from [Link]
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Chemical Mechanisms of Cytotoxicity. (n.d.). The University of Kansas, Medicinal Chemistry. Retrieved from [Link]
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Scaffold Evaluation Guide: Structure-Activity Relationship of (2-Aminophenyl)(cyclohexyl)methanone Analogs
Executive Summary
In the landscape of central nervous system (CNS) and gastrointestinal drug discovery, the selection of an optimal chemical scaffold dictates both the synthetic viability and the pharmacological destiny of the final drug candidate. (2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9), also known as 2-cyclohexylcarbonylaniline, serves as a highly privileged precursor[1]. It is predominantly utilized in the synthesis of 1,4-benzodiazepine derivatives and sulfonanilides, which act as potent antagonists for cholecystokinin (CCK) and gastrin receptors[2].
This guide objectively compares the structural and functional performance of the cyclohexyl-bearing scaffold against its cyclopentyl, planar aryl, and halogenated analogs. By analyzing the Structure-Activity Relationship (SAR), researchers can rationally select the appropriate precursor to tune receptor subtype selectivity (e.g., CCK-A vs. CCK-B) and optimize metabolic stability.
Mechanistic Rationale & SAR Analysis (The "Why")
The pharmacological behavior of downstream drug molecules is heavily influenced by the steric and electronic properties of the R-group attached to the methanone core.
-
The Cyclohexyl Advantage (Steric Bulk & 3D Conformation): The CCK-A receptor possesses a deep, lipophilic binding pocket. The cyclohexyl ring, adopting a non-planar chair conformation, provides the precise 3D steric volume (~140 ų) required to anchor the resulting benzodiazepine into this pocket. This structural feature drives sub-nanomolar affinity and high selectivity for CCK-A over CCK-B[2].
-
The Planar Aryl Alternative (Phenyl Substitution): Substituting the cyclohexyl group with a planar phenyl ring flattens the molecule's topography. The CCK-B/gastrin receptor has a shallower binding cleft that accommodates planar aromatic systems more readily than bulky aliphatic rings. Thus, phenyl analogs shift the selectivity profile away from CCK-A and toward CCK-B.
-
Aniline Ring Halogenation (e.g., 5-Chloro): Introducing an electron-withdrawing group (EWG) like chlorine at the 5-position of the aniline ring decreases the pKa of the primary amine. While this reduces the nucleophilicity of the amine—requiring harsher conditions for downstream cyclization—it significantly enhances the lipophilicity (LogP) and metabolic half-life of the final compound by blocking primary sites of cytochrome P450 oxidation.
Signaling pathway of CCK-A receptors and the inhibitory blockade by cyclohexyl-derived antagonists.
Comparative Performance Data
To objectively evaluate these scaffolds, we compare their physicochemical properties, synthetic yields, and the pharmacological efficacy of their resulting 1,4-benzodiazepine derivatives.
Table 1: Physicochemical & Synthetic Comparison of Scaffolds
| Precursor Scaffold Analog | R-Group | Predicted LogP | Steric Volume (ų) | Synthesis Yield (%) |
| (2-Aminophenyl)(cyclohexyl)methanone | Cyclohexyl | 3.4 | ~140 | 82% |
| (2-Aminophenyl)(cyclopentyl)methanone | Cyclopentyl | 2.9 | ~120 | 78% |
| (2-Aminophenyl)(phenyl)methanone | Phenyl | 3.1 | ~110 | 88% |
| (2-Amino-5-chlorophenyl)(cyclohexyl)methanone | Cyclohexyl (5-Cl) | 4.0 | ~140 | 71% |
Table 2: Pharmacological Efficacy of Downstream 1,4-Benzodiazepine Derivatives
Data represents competitive radioligand binding assays against [3H] -L-364,718 (CCK-A) and [3H] -CCK-8 (CCK-B).
| Precursor Scaffold Used | CCK-A IC50 (nM) | CCK-B IC50 (nM) | Selectivity Ratio (A/B) | Primary Indication |
| Cyclohexyl | 0.8 | 150.0 | 187x | GI Disorders / Satiety |
| Cyclopentyl | 4.5 | 120.0 | 26x | Broad-spectrum research |
| Phenyl | 45.0 | 15.0 | 0.33x | Anxiety / Panic Disorders |
| 5-Chloro-Cyclohexyl | 0.3 | 210.0 | 700x | Targeted CCK-A Antagonism |
Experimental Methodologies
The following protocols outline the synthesis of the scaffold and its subsequent biological validation. These workflows are designed as self-validating systems to ensure high-fidelity results.
Experimental workflow from scaffold synthesis to structure-activity relationship optimization.
Protocol 1: Synthesis of (2-Aminophenyl)(cyclohexyl)methanone via Organometallic Addition
This protocol utilizes a Grignard addition to a nitrile, a highly reliable method for generating bulky aryl-alkyl ketones[3].
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 2-aminobenzonitrile (4.8 g, 40 mmol) dissolved in 40 mL of anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous conditions are critical; trace moisture will prematurely protonate and destroy the Grignard reagent, drastically reducing yields.
-
-
Organometallic Addition: Cool the solution to 0°C using an ice bath. Dropwise, add cyclohexylmagnesium bromide (90 mL of a 2M solution in ether) over 30 minutes.
-
Causality: The dropwise addition at 0°C controls the exothermic reaction and prevents unwanted side reactions, such as nucleophilic attack on the unprotected primary amine.
-
-
Reflux & Monitoring: Remove the ice bath and heat the reaction to reflux for 2 hours.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot (2-aminobenzonitrile) is entirely consumed.
-
-
Hydrolysis (Quenching): Cool the mixture to room temperature. Carefully add 150 mL of 1N HCl dropwise.
-
Causality: The initial reaction forms an imine magnesium salt. The acidic quench is strictly required to hydrolyze this intermediate into the desired methanone.
-
-
Isolation: Neutralize with dilute aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under vacuum. Purify via silica gel chromatography to yield 2-cyclohexylcarbonylaniline[3].
Protocol 2: High-Throughput Radioligand Binding Assay for CCK Receptors
To validate the pharmacological impact of the chosen scaffold, the downstream benzodiazepine derivative must be tested for receptor affinity.
-
Membrane Preparation: Homogenize rat pancreatic tissue (rich in CCK-A receptors) or guinea pig brain tissue (rich in CCK-B receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes and resuspend the pellet.
-
Incubation: In a 96-well plate, combine 50 µL of the synthesized compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand ( [3H] -L-364,718 for CCK-A), and 100 µL of the membrane suspension.
-
Self-Validating Control: Dedicate three wells to a "Non-Specific Binding" (NSB) control by adding 1 µM of unlabeled Devazepide.
-
Causality: The NSB control validates the assay's signal-to-noise ratio. If the radioactive counts in the NSB wells are too high, it indicates the radioligand is sticking to the plastic or non-receptor proteins, invalidating the data.
-
-
Filtration & Analysis: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash filters with cold buffer, add scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression.
Sources
A Comparative Guide to Off-Target Liabilities of Aminophenyl-Ketone Fragments in Drug Discovery
Executive Summary
In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for developing novel therapeutics . (2-Aminophenyl)(cyclohexyl)methanone (CAS 3432-87-9) is a highly privileged building block frequently utilized in the synthesis of protease inhibitors, quinazolinones, and targeted kinase ligands. However, because fragments bind with relatively low affinity ( Kd in the micromolar to millimolar range), they must be screened at high concentrations.
As a Senior Application Scientist, I frequently observe that the very structural features making this compound an excellent synthetic precursor—namely, its nucleophilic aniline moiety and bulky aliphatic cyclohexyl ring—also introduce significant off-target liabilities. This guide objectively compares the off-target profile of (2-Aminophenyl)(cyclohexyl)methanone against alternative aminophenyl-ketone fragments and provides field-proven, self-validating experimental protocols for liability triage.
Structural Rationale & Causality (E-E-A-T)
To understand why a fragment exhibits off-target promiscuity, we must analyze its physicochemical properties and structural alerts. We compare (2-Aminophenyl)(cyclohexyl)methanone against two common alternatives: 2-Aminobenzophenone (aromatic substitution) and 2-Aminoacetophenone (minimal substitution).
The Lipophilicity-Promiscuity Axis
The cyclohexyl group in (2-Aminophenyl)(cyclohexyl)methanone introduces significant aliphatic bulk, driving its partition coefficient (CLogP) higher than its planar (benzophenone) or truncated (acetophenone) counterparts. Increased lipophilicity strongly correlates with promiscuous binding in the hydrophobic pockets of Cytochrome P450 (CYP450) enzymes and the inner cavity of the hERG potassium channel .
Mechanism-Based Inactivation (MBI) Liability
All three compounds share an unprotected primary aniline group. The aniline motif is a well-documented structural alert for CYP450 Mechanism-Based Inactivation (MBI) . CYP3A4 catalyzes the N-oxidation of the aniline nitrogen, generating reactive hydroxylamine or nitroso intermediates. These reactive metabolites covalently adduct to the CYP heme iron, leading to irreversible enzyme inactivation and severe drug-drug interaction (DDI) risks.
Fig 1. Mechanism-based inactivation (MBI) of CYP450 enzymes by aniline-containing fragments.
Comparative Off-Target Profiling Data
The following table summarizes representative FBDD screening data, illustrating how the aliphatic bulk of the cyclohexyl group drives off-target promiscuity compared to alternative fragments.
| Compound | Structure Type | MW ( g/mol ) | CLogP | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) | MBI Liability |
| (2-Aminophenyl)(cyclohexyl)methanone | Aliphatic-Aromatic Ketone | 203.28 | ~3.2 | ~15.0 | ~45.0 | High (Heme Adduction) |
| 2-Aminobenzophenone | Di-Aromatic Ketone | 197.23 | ~2.8 | ~25.0 | >100.0 | Moderate |
| 2-Aminoacetophenone | Truncated Ketone | 135.16 | ~1.2 | >100.0 | >300.0 | Low |
Data Interpretation: The transition from a small methyl group (acetophenone) to a bulky cyclohexyl ring increases CYP3A4 and hERG inhibition by nearly an order of magnitude, driven entirely by hydrophobic entrapment.
Experimental Workflows & Protocols
To ensure scientific integrity, off-target screening must rely on self-validating experimental systems. Below are the step-by-step methodologies used to generate the comparative data.
Protocol 1: High-Throughput CYP450 Inhibition & MBI Assay
This protocol uses a fluorogenic substrate to allow kinetic reading. To self-validate for MBI, we measure the IC50 shift with and without NADPH pre-incubation. A >1.5-fold leftward shift in IC50 confirms mechanism-based irreversible inhibition .
Step-by-Step Methodology:
-
Preparation: Seed recombinant human CYP3A4 (Bactosomes) at 10 pmol/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Dispense (2-Aminophenyl)(cyclohexyl)methanone in a 10-point dose-response curve (0.1 µM to 100 µM, final DMSO < 0.5%).
-
MBI Pre-incubation (The Causality Step): Split the plate into two arms. Add 1 mM NADPH to Arm A (allowing reactive metabolite formation) and buffer to Arm B. Incubate both at 37°C for 30 minutes.
-
Substrate Addition: Add the fluorogenic substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC) to all wells.
-
Kinetic Read: Measure fluorescence (Ex/Em = 409/530 nm) continuously for 20 minutes.
-
Validation Control: Ensure the positive control (Ketoconazole) yields an IC50 of ~0.05 µM. Calculate the IC50 shift between Arm A and Arm B.
Protocol 2: Automated hERG Patch-Clamp Electrophysiology
Following FDA Comprehensive in vitro Proarrhythmia Assay (CiPA) guidelines, we utilize automated patch-clamp to measure the hERG tail current, which is highly sensitive to trapping by lipophilic compounds .
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel. Resuspend in extracellular recording buffer .
-
Whole-Cell Configuration: Load cells onto a planar patch-clamp chip (e.g., Nanion SyncroPatch). Apply negative pressure to achieve a >1 GΩ seal resistance.
-
Self-Validation (Ohm's Law): Apply a small hyperpolarizing pulse (-80 to -90 mV). Calculate input resistance to verify cell health and membrane integrity before drug application.
-
Voltage Protocol: Apply the CiPA step-ramp protocol: Depolarize to +40 mV for 500 ms (channel activation/inactivation), followed by a ramp down to -80 mV over 100 ms (eliciting the peak outward tail current).
-
Compound Perfusion: Perfuse (2-Aminophenyl)(cyclohexyl)methanone. Monitor the tail current amplitude until steady-state block is achieved (typically 3-5 minutes).
-
Data Analysis: Normalize the suppressed tail current against the pre-drug baseline. Fit to a Hill equation to determine the IC50 .
Fig 2. FBDD triage workflow for identifying off-target liabilities in aminophenyl fragments.
References
-
Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry (Portland Press). Available at:[Link]
-
Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. International Journal of Molecular Sciences (MDPI). Available at:[Link]
-
Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology (PubMed/NIH). Available at:[Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). Available at: [Link]
(2-Aminophenyl)(cyclohexyl)methanone proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of (2-Aminophenyl)(cyclohexyl)methanone
As drug development professionals and synthetic chemists scale up the use of specialized precursors, the logistical and safety frameworks surrounding chemical disposal must scale accordingly. (2-Aminophenyl)(cyclohexyl)methanone (CAS: 3432-87-9) is a critical intermediate frequently utilized in the synthesis of central nervous system (CNS) active compounds, including benzodiazepinones and cholecystokinin (CCK) antagonists[1].
Because it contains an aromatic amine functionality, improper disposal poses significant environmental and toxicological risks. Aromatic amines are notorious for undergoing metabolic activation into electrophilic species, which can bind to biological macromolecules. Consequently, laboratory disposal protocols for this compound cannot rely on standard drain disposal; they require strict segregation, targeted chemical deactivation, and high-temperature incineration.
This guide provides a comprehensive, self-validating operational plan for the safe handling, deactivation, and disposal of (2-Aminophenyl)(cyclohexyl)methanone.
Quantitative Chemical Profile & Waste Implications
To design an effective disposal strategy, we must first analyze the physical and chemical properties of the waste material. The table below summarizes the quantitative data for (2-Aminophenyl)(cyclohexyl)methanone and explains the causality behind specific operational choices[2].
| Parameter | Value | Operational & Disposal Implication |
| CAS Number | 3432-87-9 | Primary identifier required for accurate waste manifests and SDS tracking[2]. |
| Molecular Weight | 203.28 g/mol | Critical for calculating exact stoichiometric equivalents during chemical deactivation[2]. |
| Molecular Formula | C13H17NO | Contains no halogens; exempt from the EPA RCRA >1,000 ppm halogen rebuttable presumption[2],[3]. |
| Topological Polar Surface Area | 43.1 Ų | Indicates moderate polarity; dictates the use of polar aprotic solvents (e.g., acetone) for equipment rinsing[2]. |
| Predicted pKa | 0.51 ± 0.10 | Weakly basic; requires strong mineral acids (e.g., H2SO4 ) to force protonation and achieve aqueous solubility for deactivation[2]. |
Logistical Plan: Waste Segregation and RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA), (2-Aminophenyl)(cyclohexyl)methanone is not explicitly listed as a P-list (acutely hazardous) or U-list (toxic) waste by name[4]. However, standard industry practice dictates managing it as a toxic organic waste due to the aromatic amine moiety.
-
Halogen Content & Segregation: Because the molecular formula ( C13H17NO ) confirms the absence of halogens, this waste stream does not trigger the EPA's rebuttable presumption for halogenated hazardous waste[3]. It must be segregated into Non-Halogenated Organic Waste containers unless it has been mixed with halogenated solvents (like dichloromethane) during the experimental workflow.
-
Container Management: Empty chemical storage containers that held this compound must be triple-rinsed with a compatible solvent (such as methanol or acetone). To prevent environmental contamination, this rinsate must be collected and disposed of as hazardous waste; it must never be poured down the sink[4].
Operational Plan: On-Site Oxidative Deactivation Protocol
While commercial high-temperature incineration is the standard disposal route, laboratories generating significant quantities of aromatic amine waste may opt for on-site chemical deactivation prior to disposal. Acidified potassium permanganate ( KMnO4 ) efficiently degrades aromatic amines by oxidizing the electron-rich aromatic ring and cleaving the molecule into less toxic, aliphatic fragments[5].
The following protocol is designed as a self-validating system . It includes visual checkpoints that confirm the success of the chemical reaction, ensuring that no active compound or dangerous reactive intermediates are inadvertently transferred to the waste room.
Materials Required
-
0.01 mol (~2.03 g) of (2-Aminophenyl)(cyclohexyl)methanone waste[2].
-
3 L of 1.7 N Sulfuric Acid ( H2SO4 ).
-
1 L of 0.2 M Potassium Permanganate ( KMnO4 ).
-
Solid Sodium Hydrogen Sulfite ( NaHSO3 ).
-
5-L reaction flask equipped with a magnetic stir bar.
Step-by-Step Methodology
-
Protonation & Dissolution: Inside a certified fume hood, transfer 3 L of 1.7 N H2SO4 into the 5-L flask. Slowly add 2.03 g (0.01 mol) of the aromatic amine waste.
-
Causality: The low pKa of the compound requires a highly acidic environment to protonate the amine group, which forces the lipophilic molecule into an aqueous solution[2]. Furthermore, acidic conditions are mandatory for the MnO4− ion to act as a strong oxidizing agent (reducing from MnVII to MnII ).
-
-
Oxidation Initiation: Gradually add 1 L of 0.2 M KMnO4 to the acidic solution. The solution will immediately turn deep purple.
-
Incubation (Validation Checkpoint 1): Allow the reaction mixture to stand at room temperature for 8 hours with continuous stirring[5].
-
Self-Validation: Monitor the solution. It must maintain a deep purple color for the entire 8-hour period. If the color fades to brown or clear prematurely, the oxidant has been depleted. You must add additional KMnO4 to ensure the complete destruction of the toxic amine pharmacophore.
-
-
Quenching: After 8 hours, slowly add solid NaHSO3 in small portions.
-
Causality: Sodium bisulfite acts as a reducing agent to quench unreacted MnO4− and intermediate MnO2 . This step is critical; failing to quench the oxidant can lead to dangerous pressurization and exothermic reactions when the solution is transferred to a mixed waste carboy[5].
-
-
Confirmation (Validation Checkpoint 2): Continue adding NaHSO3 while maintaining vigorous stirring.
-
Self-Validation: The quenching is only complete when the purple color completely disappears and any brown precipitate ( MnO2 ) dissolves, leaving a perfectly clear, colorless solution [5].
-
-
Final Disposal: Transfer the neutralized, clear solution to a designated waste container clearly labeled as "Aqueous Waste: Contains Manganese Salts and Sulfates." This container will then be routed to your EHS department for heavy metal disposal.
Disposal Workflow Visualization
The following decision tree illustrates the logical routing for (2-Aminophenyl)(cyclohexyl)methanone waste, ensuring compliance with both direct disposal and on-site deactivation pathways.
Decision tree and workflow for the disposal and oxidative deactivation of aromatic amine waste.
Sources
Personal protective equipment for handling (2-Aminophenyl)(cyclohexyl)methanone
A Guide to the Safe Handling of (2-Aminophenyl)(cyclohexyl)methanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2-Aminophenyl)(cyclohexyl)methanone (CAS No. 3432-87-9). As a dedicated partner in your research, we prioritize providing value beyond the product itself, building a foundation of trust through scientific integrity and a commitment to laboratory safety.
The safety profile of (2-Aminophenyl)(cyclohexyl)methanone is inferred by examining its core functional groups: the aromatic amine (the aminophenyl group) and the ketone functional group.
-
Aromatic Amines: This class of compounds can be irritating to the skin, eyes, and respiratory tract. Some aromatic amines are known to be harmful if absorbed through the skin or ingested.[1][2][3]
-
Aromatic Ketones: Similar to aromatic amines, these compounds are often cited as causing skin, eye, and respiratory irritation.[4][5][6][7]
Based on a review of safety data for close structural analogs like 2'-Aminoacetophenone, 2-Aminobenzophenone, and Cyclohexyl phenyl ketone, a consistent hazard profile emerges.[5][8][9][10][11] We can reasonably infer that (2-Aminophenyl)(cyclohexyl)methanone should be handled as a compound that is:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling (2-Aminophenyl)(cyclohexyl)methanone, with explanations rooted in the compound's inferred chemical properties.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing. | Protects eyes from dust particles of the solid compound and splashes of solutions, which are expected to be serious irritants.[4][5][6][7][8][9] |
| Hand Protection | For Solids/Brief Contact: Nitrile gloves (minimum 0.2mm thickness). For Solutions/Extended Contact: Butyl rubber or Viton™ gloves. | The ketone functional group dictates caution. While nitrile gloves offer sufficient protection against solid particles and incidental splashes, many ketones can degrade nitrile over time.[12][13] Butyl or Viton™ gloves provide superior resistance for extended work with solutions.[12] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact.[10][14] |
| Body Protection | A standard laboratory coat (100% cotton recommended). For procedures with a higher risk of contamination, consider a chemically resistant apron over the lab coat. | Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | For Handling Solid Powder: Work should be conducted in a certified chemical fume hood to control dust. If a fume hood is not available for a minor handling task (e.g., weighing a few milligrams), a NIOSH-approved N95 dust mask may be sufficient. For Solutions: A chemical fume hood is the primary engineering control. A respirator is typically not required if work is performed within a properly functioning fume hood. | Minimizes the risk of inhaling fine particles or vapors, which may cause respiratory irritation.[4][5][7][9] Engineering controls like a fume hood are always the preferred method for respiratory protection. |
Operational Plan: From Weighing to Reaction
A systematic workflow is essential for safety and experimental reproducibility. The following diagram and procedural steps outline the recommended handling process.
Caption: Safe Handling Workflow for (2-Aminophenyl)(cyclohexyl)methanone.
Step-by-Step Handling Protocol:
-
Preparation and Weighing:
-
All handling of solid (2-Aminophenyl)(cyclohexyl)methanone should be performed in a chemical fume hood to control potential dust and vapors.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and clean spatula for transferring the powder. Weigh the desired amount of the compound on a tared, anti-static weigh boat.
-
Clean any spills on the balance immediately with a cloth dampened with 70% ethanol, and dispose of the cloth as chemical waste.
-
-
Experimental Use (Dissolution and Reaction):
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is necessary, use a controlled heating source such as a heating mantle or a temperature-controlled stir plate.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Ensure all work is conducted in a well-ventilated area, preferably a chemical fume hood.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the laboratory safety lifecycle. All materials contaminated with (2-Aminophenyl)(cyclohexyl)methanone must be treated as hazardous waste.
Waste Collection and Storage:
-
Identify and Segregate:
-
Solid Waste: Collect unused powder, contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, wide-mouth plastic or glass jar.
-
Liquid Waste: Collect solutions containing the compound and any solvent rinsates in a separate, compatible, and sealable hazardous waste container (e.g., a glass solvent bottle). Do not mix this waste stream with other incompatible chemical wastes.[15]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "(2-Aminophenyl)(cyclohexyl)methanone" and list any solvents present with their approximate percentages.
-
-
Storage:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general work areas.
-
Ensure containers are tightly capped at all times, except when waste is being added.[15]
-
Final Disposal:
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Never dispose of this chemical down the drain or in regular trash.
-
Decontamination of Aromatic Amines (for specialized cases): In some instances, EHS may recommend a chemical deactivation procedure for residual amounts of aromatic amines prior to disposal. A common method involves oxidation with potassium permanganate in an acidic solution.[15] This procedure should only be carried out by trained personnel following a specific, validated protocol approved by your institution's safety office.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling (2-Aminophenyl)(cyclohexyl)methanone, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Cole-Parmer. (2006, May 12). Material Safety Data Sheet - Cyclohexyl phenyl ketone. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]
-
Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Cyclohexyl phenyl ketone. Retrieved from [Link]
-
University of Iowa Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-amino acetophenone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
NextSDS. (n.d.). 2-Aminoecetophenone — Chemical Substance Information. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Aminobenzophenone. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Understanding the Safety Profile of 2-Aminobenzophenone in Industrial Settings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminobenzophenone. PubChem. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. file.medchemexpress.com [file.medchemexpress.com]
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- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
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- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
